SC 44914
Description
Properties
IUPAC Name |
13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-19(2)12-21-18-17(14-7-5-4-6-8-14)23(24)16-11-20-10-9-15(16)22(18)13-19/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIXJYNCQWWVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN=C2C(=[N+](C3=C(N2C1)C=CN=C3)[O-])C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115812-74-3 | |
| Record name | SC 44914 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115812743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
SC-44914: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-44914 is a synthetic quinoxaline (B1680401) compound demonstrating notable antibacterial activity, particularly against the anaerobic bacterium Clostridium difficile. Classified broadly as a cell-wall synthesis inhibitor, its precise molecular mechanism is understood through the broader lens of quinoxaline antibiotics. This document provides a comprehensive overview of the available data on SC-44914, including its antibacterial spectrum, and delves into the putative mechanisms of action for the quinoxaline class of compounds. Experimental protocols for key assays are detailed, and signaling pathways are visualized to offer a thorough understanding for research and drug development applications.
Introduction to SC-44914
SC-44914 is a member of the quinoxaline family of heterocyclic compounds, which are known for a wide range of biological activities. Early research identified SC-44914 as having a spectrum of activity similar to metronidazole, with potent effects against Clostridium difficile. While initially categorized as a cell-wall synthesis inhibitor, the broader family of quinoxaline antibiotics exhibits diverse mechanisms of action, suggesting a more complex activity for SC-44914.
Quantitative Antibacterial Activity
The in vitro efficacy of SC-44914 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data is summarized in the tables below.
Table 1: In Vitro Activity of SC-44914 Against Various Bacterial Species
| Bacterial Species | Number of Strains | MIC90 (µg/mL) |
| Clostridium difficile | 20 | ≤0.06 |
| Campylobacter jejuni | 35 | ≥64 |
| Campylobacter coli | 30 | ≥64 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Table 2: Comparative In Vitro Activity of a Quinoxaline Derivative Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinoxaline Derivative | 1 - 8 | 4 | 8 |
| Vancomycin | 1 - 8 | 4 | 4 |
This data for a different quinoxaline derivative is provided for comparative purposes to illustrate the potential of this class of compounds.
Putative Mechanisms of Action
The precise mechanism of action for SC-44914 has not been definitively elucidated in publicly available literature. However, based on the known mechanisms of other quinoxaline antibiotics, several potential pathways can be proposed.
Inhibition of Cell Wall Synthesis
SC-44914 has been classified as a cell-wall synthesis inhibitor. This mechanism typically involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of this process leads to a weakened cell wall that can no longer withstand internal osmotic pressure, resulting in cell lysis and death. The specific enzymatic target of SC-44914 within this pathway is not yet identified.
Bioreductive Activation and Generation of Reactive Oxygen Species (ROS)
A prominent mechanism for a subclass of quinoxalines, the quinoxaline 1,4-di-N-oxides, involves bioreductive activation under hypoxic conditions, which are characteristic of the anaerobic environment where C. difficile thrives. This process leads to the generation of reactive oxygen species (ROS). The resulting oxidative stress causes damage to critical cellular components, including DNA, leading to bacterial cell death.
Caption: Proposed mechanism of ROS generation by quinoxaline antibiotics.
Inhibition of DNA Gyrase and Topoisomerase IV
Some quinoxaline derivatives, structurally similar to quinolone antibiotics, are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition prevents the proper management of DNA supercoiling, leading to a cessation of these critical cellular processes and ultimately, cell death.
Caption: Inhibition of DNA gyrase and topoisomerase IV by quinoxalines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of SC-44914's antibacterial activity.
Agar (B569324) Dilution Method for MIC Determination of Clostridium difficile
This method is a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.
-
Preparation of Media: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of SC-44914 in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution to achieve the desired final concentrations in the agar.
-
Plate Preparation: Add the appropriate volume of each antimicrobial dilution to molten and cooled (45-50°C) agar. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Grow a pure culture of C. difficile on supplemented Brucella agar in an anaerobic chamber for 24-48 hours. Suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension (approximately 1-2 µL) to the surface of the agar plates, including a drug-free control plate.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
Interpretation of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Reagents:
-
Prepare a stock solution of the SC-44914 compound (e.g., in DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
Dispense 100 µL of sterile broth into wells of a 96-well microtiter plate.
-
Add 100 µL of the SC-44914 stock solution to the first well and perform twofold serial dilutions across the plate.
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include positive (no drug), negative (no bacteria), and sterility controls.
-
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity.
Caption: General experimental workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
SC-44914 is a quinoxaline-based antibacterial agent with potent activity against Clostridium difficile. While its precise mechanism of action remains to be fully elucidated, the known activities of the quinoxaline class of antibiotics suggest potential interference with cell wall synthesis, DNA replication through the inhibition of essential enzymes, or the generation of cytotoxic reactive oxygen species. Further research is warranted to pinpoint the specific molecular targets of SC-44914. Such studies would be invaluable for the development of novel therapeutics to combat challenging anaerobic infections. Future investigations should focus on enzymatic assays to test for the inhibition of cell wall synthesis enzymes and DNA gyrase, as well as experiments to measure ROS production in the presence of SC-44914 under anaerobic conditions.
SC-44914: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-44914 is a synthetic quinoxaline compound demonstrating notable antibacterial activity, particularly against the anaerobic bacterium Clostridium difficile. Classified broadly as a cell-wall synthesis inhibitor, its precise molecular mechanism is understood through the broader lens of quinoxaline antibiotics. This document provides a comprehensive overview of the available data on SC-44914, including its antibacterial spectrum, and delves into the putative mechanisms of action for the quinoxaline class of compounds. Experimental protocols for key assays are detailed, and signaling pathways are visualized to offer a thorough understanding for research and drug development applications.
Introduction to SC-44914
SC-44914 is a member of the quinoxaline family of heterocyclic compounds, which are known for a wide range of biological activities. Early research identified SC-44914 as having a spectrum of activity similar to metronidazole, with potent effects against Clostridium difficile. While initially categorized as a cell-wall synthesis inhibitor, the broader family of quinoxaline antibiotics exhibits diverse mechanisms of action, suggesting a more complex activity for SC-44914.
Quantitative Antibacterial Activity
The in vitro efficacy of SC-44914 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data is summarized in the tables below.
Table 1: In Vitro Activity of SC-44914 Against Various Bacterial Species
| Bacterial Species | Number of Strains | MIC90 (µg/mL) |
| Clostridium difficile | 20 | ≤0.06 |
| Campylobacter jejuni | 35 | ≥64 |
| Campylobacter coli | 30 | ≥64 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Table 2: Comparative In Vitro Activity of a Quinoxaline Derivative Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinoxaline Derivative | 1 - 8 | 4 | 8 |
| Vancomycin | 1 - 8 | 4 | 4 |
This data for a different quinoxaline derivative is provided for comparative purposes to illustrate the potential of this class of compounds.
Putative Mechanisms of Action
The precise mechanism of action for SC-44914 has not been definitively elucidated in publicly available literature. However, based on the known mechanisms of other quinoxaline antibiotics, several potential pathways can be proposed.
Inhibition of Cell Wall Synthesis
SC-44914 has been classified as a cell-wall synthesis inhibitor. This mechanism typically involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of this process leads to a weakened cell wall that can no longer withstand internal osmotic pressure, resulting in cell lysis and death. The specific enzymatic target of SC-44914 within this pathway is not yet identified.
Bioreductive Activation and Generation of Reactive Oxygen Species (ROS)
A prominent mechanism for a subclass of quinoxalines, the quinoxaline 1,4-di-N-oxides, involves bioreductive activation under hypoxic conditions, which are characteristic of the anaerobic environment where C. difficile thrives. This process leads to the generation of reactive oxygen species (ROS). The resulting oxidative stress causes damage to critical cellular components, including DNA, leading to bacterial cell death.
Caption: Proposed mechanism of ROS generation by quinoxaline antibiotics.
Inhibition of DNA Gyrase and Topoisomerase IV
Some quinoxaline derivatives, structurally similar to quinolone antibiotics, are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition prevents the proper management of DNA supercoiling, leading to a cessation of these critical cellular processes and ultimately, cell death.
Caption: Inhibition of DNA gyrase and topoisomerase IV by quinoxalines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of SC-44914's antibacterial activity.
Agar Dilution Method for MIC Determination of Clostridium difficile
This method is a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.
-
Preparation of Media: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of SC-44914 in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution to achieve the desired final concentrations in the agar.
-
Plate Preparation: Add the appropriate volume of each antimicrobial dilution to molten and cooled (45-50°C) agar. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Grow a pure culture of C. difficile on supplemented Brucella agar in an anaerobic chamber for 24-48 hours. Suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension (approximately 1-2 µL) to the surface of the agar plates, including a drug-free control plate.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
Interpretation of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Reagents:
-
Prepare a stock solution of the SC-44914 compound (e.g., in DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
Dispense 100 µL of sterile broth into wells of a 96-well microtiter plate.
-
Add 100 µL of the SC-44914 stock solution to the first well and perform twofold serial dilutions across the plate.
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include positive (no drug), negative (no bacteria), and sterility controls.
-
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity.
Caption: General experimental workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
SC-44914 is a quinoxaline-based antibacterial agent with potent activity against Clostridium difficile. While its precise mechanism of action remains to be fully elucidated, the known activities of the quinoxaline class of antibiotics suggest potential interference with cell wall synthesis, DNA replication through the inhibition of essential enzymes, or the generation of cytotoxic reactive oxygen species. Further research is warranted to pinpoint the specific molecular targets of SC-44914. Such studies would be invaluable for the development of novel therapeutics to combat challenging anaerobic infections. Future investigations should focus on enzymatic assays to test for the inhibition of cell wall synthesis enzymes and DNA gyrase, as well as experiments to measure ROS production in the presence of SC-44914 under anaerobic conditions.
Unraveling the Enigma of SC-44914: A Deep Dive into its Chemical Identity and Biological Significance
Despite a comprehensive search of publicly available chemical databases and scientific literature, the chemical structure of SC-44914 remains elusive. This designation does not correspond to a recognized compound in the public domain, suggesting it may be an internal research code used by a pharmaceutical company or academic institution that has not been publicly disclosed.
The absence of information on SC-44914 in prominent databases such as PubChem and SciFinder, as well as the lack of citations in the broader scientific literature, prevents a detailed analysis of its chemical properties, synthesis, and biological activity. Typically, compounds intended for broader scientific investigation or commercial development are assigned systematic names (such as IUPAC nomenclature) and registered with chemical abstract services to ensure unambiguous identification. The designation "SC-44914" appears to fall outside of these standard conventions for public disclosure.
It is plausible that SC-44914 represents a proprietary molecule in the early stages of drug discovery and development. During this phase, companies often use internal codes to track compounds before they are publicly disclosed in patents or scientific publications. Without access to the internal documentation of the originating organization, it is not possible to provide the requested in-depth technical guide.
For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the primary recourse in such situations is to consult any available documentation that provides context for the "SC-44914" identifier. This could include internal reports, patents from the suspected originating company that might not explicitly use the "SC" designation but describe the compound class, or reaching out to collaborators who may have access to this proprietary information.
Unraveling the Enigma of SC-44914: A Deep Dive into its Chemical Identity and Biological Significance
Despite a comprehensive search of publicly available chemical databases and scientific literature, the chemical structure of SC-44914 remains elusive. This designation does not correspond to a recognized compound in the public domain, suggesting it may be an internal research code used by a pharmaceutical company or academic institution that has not been publicly disclosed.
The absence of information on SC-44914 in prominent databases such as PubChem and SciFinder, as well as the lack of citations in the broader scientific literature, prevents a detailed analysis of its chemical properties, synthesis, and biological activity. Typically, compounds intended for broader scientific investigation or commercial development are assigned systematic names (such as IUPAC nomenclature) and registered with chemical abstract services to ensure unambiguous identification. The designation "SC-44914" appears to fall outside of these standard conventions for public disclosure.
It is plausible that SC-44914 represents a proprietary molecule in the early stages of drug discovery and development. During this phase, companies often use internal codes to track compounds before they are publicly disclosed in patents or scientific publications. Without access to the internal documentation of the originating organization, it is not possible to provide the requested in-depth technical guide.
For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the primary recourse in such situations is to consult any available documentation that provides context for the "SC-44914" identifier. This could include internal reports, patents from the suspected originating company that might not explicitly use the "SC" designation but describe the compound class, or reaching out to collaborators who may have access to this proprietary information.
SC 44914: An In-Depth Technical Guide on its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of the quinoxaline (B1680401) compound SC 44914. The information is compiled from available scientific literature to assist in evaluating its potential as an antibacterial agent. This document adheres to stringent standards for data presentation, experimental protocol detailing, and visualization of key processes and mechanisms.
Introduction
This compound is a synthetic quinoxaline compound.[1][2] The quinoxaline class of heterocyclic organic compounds has garnered interest for a range of biological activities, including antibacterial efficacy.[1][2] This guide focuses on the known in vitro activity of this compound against specific bacterial pathogens.
Antibacterial Spectrum of this compound
The publicly available data on the antibacterial spectrum of this compound is primarily focused on its activity against Campylobacter species and Clostridium difficile. A key study conducted by Segreti et al. in 1993 provides the most definitive data on its efficacy against these organisms. The results, presented in terms of Minimum Inhibitory Concentration (MIC), are summarized below.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against selected bacterial strains as determined by the agar (B569324) dilution method.
| Bacterial Species | Number of Strains Tested | MIC90 (µg/mL) |
| Campylobacter jejuni | 35 | ≥ 64 |
| Campylobacter coli | 30 | ≥ 64 |
| Clostridium difficile | 20 | ≤ 0.06 |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.
The data indicates that this compound has limited activity against the tested Campylobacter species but demonstrates excellent in vitro activity against Clostridium difficile.[1]
Proposed Mechanism of Action
While specific mechanistic studies for this compound are not widely available, the antibacterial action of the broader class of quinoxaline compounds, particularly quinoxaline 1,4-di-N-oxides, is understood to involve the generation of reactive oxygen species (ROS). This process is believed to lead to oxidative stress and subsequent DNA damage within the bacterial cell, ultimately resulting in cell death.
Experimental Protocols
The determination of the antibacterial spectrum of this compound was performed using the agar dilution method. The following is a detailed, standardized protocol for this method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
4.1.1 Principle
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism after incubation.
4.1.2 Materials
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (or other appropriate agar medium for fastidious organisms)
-
Sterile petri dishes
-
Test bacterial strains
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
-
Inoculator (e.g., multipoint replicator)
-
Incubator
4.1.3 Procedure
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound at a high concentration in a suitable solvent. The exact concentration will depend on the desired final concentrations in the agar.
-
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Melt the agar medium and allow it to cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add a specific volume of each antimicrobial dilution to a larger volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antimicrobial dilution to 18 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, inoculate the surface of each agar plate (including the control plate) with the prepared bacterial inoculum.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere. For anaerobic organisms like C. difficile, incubate in an anaerobic environment for 48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony.
-
Limitations and Future Directions
The available data on the antibacterial spectrum of this compound is limited to a few bacterial species. Further research is required to establish a broader profile of its activity against a wider range of clinically relevant Gram-positive and Gram-negative pathogens, including but not limited to Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, while the general mechanism of action for quinoxaline compounds is proposed, specific studies to elucidate the precise molecular targets and pathways affected by this compound are warranted. Such studies would provide a more complete understanding of its potential as a therapeutic agent.
Conclusion
This compound, a quinoxaline compound, has demonstrated potent in vitro activity against Clostridium difficile. However, its efficacy against Campylobacter species appears to be limited. The proposed mechanism of action, consistent with other quinoxaline derivatives, involves the induction of oxidative stress and subsequent DNA damage. The standardized agar dilution method provides a reliable means of assessing its in vitro antibacterial activity. Further comprehensive studies are necessary to fully characterize its antibacterial spectrum and to validate its mechanism of action, which will be crucial for any future development efforts.
References
SC 44914: An In-Depth Technical Guide on its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of the quinoxaline compound SC 44914. The information is compiled from available scientific literature to assist in evaluating its potential as an antibacterial agent. This document adheres to stringent standards for data presentation, experimental protocol detailing, and visualization of key processes and mechanisms.
Introduction
This compound is a synthetic quinoxaline compound.[1][2] The quinoxaline class of heterocyclic organic compounds has garnered interest for a range of biological activities, including antibacterial efficacy.[1][2] This guide focuses on the known in vitro activity of this compound against specific bacterial pathogens.
Antibacterial Spectrum of this compound
The publicly available data on the antibacterial spectrum of this compound is primarily focused on its activity against Campylobacter species and Clostridium difficile. A key study conducted by Segreti et al. in 1993 provides the most definitive data on its efficacy against these organisms. The results, presented in terms of Minimum Inhibitory Concentration (MIC), are summarized below.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against selected bacterial strains as determined by the agar dilution method.
| Bacterial Species | Number of Strains Tested | MIC90 (µg/mL) |
| Campylobacter jejuni | 35 | ≥ 64 |
| Campylobacter coli | 30 | ≥ 64 |
| Clostridium difficile | 20 | ≤ 0.06 |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.
The data indicates that this compound has limited activity against the tested Campylobacter species but demonstrates excellent in vitro activity against Clostridium difficile.[1]
Proposed Mechanism of Action
While specific mechanistic studies for this compound are not widely available, the antibacterial action of the broader class of quinoxaline compounds, particularly quinoxaline 1,4-di-N-oxides, is understood to involve the generation of reactive oxygen species (ROS). This process is believed to lead to oxidative stress and subsequent DNA damage within the bacterial cell, ultimately resulting in cell death.
Experimental Protocols
The determination of the antibacterial spectrum of this compound was performed using the agar dilution method. The following is a detailed, standardized protocol for this method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
4.1.1 Principle
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism after incubation.
4.1.2 Materials
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (or other appropriate agar medium for fastidious organisms)
-
Sterile petri dishes
-
Test bacterial strains
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
-
Inoculator (e.g., multipoint replicator)
-
Incubator
4.1.3 Procedure
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound at a high concentration in a suitable solvent. The exact concentration will depend on the desired final concentrations in the agar.
-
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Melt the agar medium and allow it to cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add a specific volume of each antimicrobial dilution to a larger volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antimicrobial dilution to 18 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, inoculate the surface of each agar plate (including the control plate) with the prepared bacterial inoculum.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere. For anaerobic organisms like C. difficile, incubate in an anaerobic environment for 48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony.
-
Limitations and Future Directions
The available data on the antibacterial spectrum of this compound is limited to a few bacterial species. Further research is required to establish a broader profile of its activity against a wider range of clinically relevant Gram-positive and Gram-negative pathogens, including but not limited to Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, while the general mechanism of action for quinoxaline compounds is proposed, specific studies to elucidate the precise molecular targets and pathways affected by this compound are warranted. Such studies would provide a more complete understanding of its potential as a therapeutic agent.
Conclusion
This compound, a quinoxaline compound, has demonstrated potent in vitro activity against Clostridium difficile. However, its efficacy against Campylobacter species appears to be limited. The proposed mechanism of action, consistent with other quinoxaline derivatives, involves the induction of oxidative stress and subsequent DNA damage. The standardized agar dilution method provides a reliable means of assessing its in vitro antibacterial activity. Further comprehensive studies are necessary to fully characterize its antibacterial spectrum and to validate its mechanism of action, which will be crucial for any future development efforts.
References
Unidentified Compound: In Vitro Efficacy of SC-44914 Remains Undetermined
A comprehensive review of scientific literature and public databases reveals no specific information regarding a compound designated as SC-44914. Consequently, an in-depth technical guide on its in vitro efficacy, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be generated at this time.
Extensive searches for "SC-44914" and associated terms have yielded no relevant results identifying a specific drug, chemical compound, or biological agent with this identifier. The search results were broad and unrelated to a specific therapeutic agent, with "SC" appearing as an abbreviation for various entities such as South Carolina or subcutaneous administration, and "44914" emerging in miscellaneous, unconnected numerical contexts.
Without a clear identification of SC-44914, it is impossible to retrieve the necessary data to fulfill the core requirements of the requested technical guide. This includes:
-
Quantitative Data: No publicly available data on the in vitro efficacy of a compound named SC-44914, such as IC50, EC50, or Ki values, could be located.
-
Experimental Protocols: The absence of published research on SC-44914 means there are no established experimental methodologies to detail.
-
Signaling Pathways and Visualizations: The mechanism of action and the signaling pathways modulated by SC-44914 are unknown, precluding the creation of any relevant diagrams.
It is possible that "SC-44914" may be an internal, unpublished compound code, a misnomer, or a highly novel agent with no information in the public domain. Until the specific identity of this compound is clarified, a detailed technical whitepaper on its in vitro efficacy cannot be compiled.
Unidentified Compound: In Vitro Efficacy of SC-44914 Remains Undetermined
A comprehensive review of scientific literature and public databases reveals no specific information regarding a compound designated as SC-44914. Consequently, an in-depth technical guide on its in vitro efficacy, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be generated at this time.
Extensive searches for "SC-44914" and associated terms have yielded no relevant results identifying a specific drug, chemical compound, or biological agent with this identifier. The search results were broad and unrelated to a specific therapeutic agent, with "SC" appearing as an abbreviation for various entities such as South Carolina or subcutaneous administration, and "44914" emerging in miscellaneous, unconnected numerical contexts.
Without a clear identification of SC-44914, it is impossible to retrieve the necessary data to fulfill the core requirements of the requested technical guide. This includes:
-
Quantitative Data: No publicly available data on the in vitro efficacy of a compound named SC-44914, such as IC50, EC50, or Ki values, could be located.
-
Experimental Protocols: The absence of published research on SC-44914 means there are no established experimental methodologies to detail.
-
Signaling Pathways and Visualizations: The mechanism of action and the signaling pathways modulated by SC-44914 are unknown, precluding the creation of any relevant diagrams.
It is possible that "SC-44914" may be an internal, unpublished compound code, a misnomer, or a highly novel agent with no information in the public domain. Until the specific identity of this compound is clarified, a detailed technical whitepaper on its in vitro efficacy cannot be compiled.
An In-depth Technical Guide to SC 44914 (CAS Number 115812-74-3): A Quinoxaline Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC 44914 is a quinoxaline-based compound demonstrating notable antibacterial properties. This technical guide provides a comprehensive overview of its activity, particularly against the anaerobic bacterium Clostridium difficile. Quantitative data on its in vitro efficacy are presented, alongside a detailed experimental protocol for assessing its antimicrobial activity. Furthermore, the putative mechanism of action, involving the induction of oxidative stress and subsequent DNA damage, is discussed and visualized through a signaling pathway diagram. This document is intended to serve as a foundational resource for researchers engaged in the study of novel antibacterial agents and the development of therapeutics for Clostridium difficile infections.
Introduction
This compound is a synthetic compound belonging to the quinoxaline (B1680401) class of molecules. Compounds in this class are known for a broad range of biological activities, including antibacterial effects. The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel chemical scaffolds, and quinoxaline derivatives represent a promising avenue of research. This guide focuses on the technical details of this compound, a compound with demonstrated potent activity against Clostridium difficile, a significant nosocomial pathogen.
Quantitative Data
The in vitro antibacterial activity of this compound has been evaluated against several bacterial species. The following table summarizes the available quantitative data, specifically the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90).
| Bacterial Species | Number of Isolates Tested | MIC90 (µg/mL) | Interpretation of Activity | Reference |
| Campylobacter jejuni | 35 | ≥ 64 | Little to no activity | [Segreti et al., 1993] |
| Campylobacter coli | 30 | ≥ 64 | Little to no activity | [Segreti et al., 1993] |
| Clostridium difficile | 20 | ≤ 0.06 | Excellent activity | [Segreti et al., 1993] |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile using the agar (B569324) dilution method, based on the procedure described by Segreti et al. (1993) and established protocols for anaerobic bacteria.
3.1. Preparation of Media and Reagents
-
Agar Medium: Prepare Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin. Autoclave and cool to 50°C in a water bath.
-
Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1280 µg/mL.
-
Saline Solution: Prepare a sterile 0.85% NaCl solution.
3.2. Preparation of Inoculum
-
Culture Clostridium difficile strains on supplemented Brucella blood agar plates anaerobically for 48 hours at 37°C.
-
Suspend several colonies in the sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
3.3. Agar Dilution Procedure
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile deionized water.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten and cooled (50°C) supplemented Brucella agar to achieve the final desired concentrations (e.g., from 64 µg/mL down to 0.0075 µg/mL). Also, prepare a control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.
-
Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways affected by this compound in Clostridium difficile are not available, the mechanism of action for quinoxaline antibiotics is generally understood to involve the induction of oxidative stress and subsequent DNA damage.
Caption: Proposed mechanism of this compound leading to bacterial cell death.
4.1. Experimental Workflow for Mechanism of Action Studies
To further elucidate the mechanism of action of this compound in Clostridium difficile, the following experimental workflow could be employed.
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound is a quinoxaline compound with potent and selective in vitro activity against Clostridium difficile. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into this compound. Elucidating the specific signaling pathways affected by this compound in C. difficile will be crucial for its development as a potential therapeutic agent. The proposed mechanism involving oxidative stress and DNA damage offers a logical starting point for these future investigations. This technical guide serves as a valuable resource for scientists in the field of antibacterial drug discovery and development.
An In-depth Technical Guide to SC 44914 (CAS Number 115812-74-3): A Quinoxaline Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC 44914 is a quinoxaline-based compound demonstrating notable antibacterial properties. This technical guide provides a comprehensive overview of its activity, particularly against the anaerobic bacterium Clostridium difficile. Quantitative data on its in vitro efficacy are presented, alongside a detailed experimental protocol for assessing its antimicrobial activity. Furthermore, the putative mechanism of action, involving the induction of oxidative stress and subsequent DNA damage, is discussed and visualized through a signaling pathway diagram. This document is intended to serve as a foundational resource for researchers engaged in the study of novel antibacterial agents and the development of therapeutics for Clostridium difficile infections.
Introduction
This compound is a synthetic compound belonging to the quinoxaline class of molecules. Compounds in this class are known for a broad range of biological activities, including antibacterial effects. The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel chemical scaffolds, and quinoxaline derivatives represent a promising avenue of research. This guide focuses on the technical details of this compound, a compound with demonstrated potent activity against Clostridium difficile, a significant nosocomial pathogen.
Quantitative Data
The in vitro antibacterial activity of this compound has been evaluated against several bacterial species. The following table summarizes the available quantitative data, specifically the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90).
| Bacterial Species | Number of Isolates Tested | MIC90 (µg/mL) | Interpretation of Activity | Reference |
| Campylobacter jejuni | 35 | ≥ 64 | Little to no activity | [Segreti et al., 1993] |
| Campylobacter coli | 30 | ≥ 64 | Little to no activity | [Segreti et al., 1993] |
| Clostridium difficile | 20 | ≤ 0.06 | Excellent activity | [Segreti et al., 1993] |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile using the agar dilution method, based on the procedure described by Segreti et al. (1993) and established protocols for anaerobic bacteria.
3.1. Preparation of Media and Reagents
-
Agar Medium: Prepare Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin. Autoclave and cool to 50°C in a water bath.
-
Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.
-
Saline Solution: Prepare a sterile 0.85% NaCl solution.
3.2. Preparation of Inoculum
-
Culture Clostridium difficile strains on supplemented Brucella blood agar plates anaerobically for 48 hours at 37°C.
-
Suspend several colonies in the sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
3.3. Agar Dilution Procedure
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile deionized water.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten and cooled (50°C) supplemented Brucella agar to achieve the final desired concentrations (e.g., from 64 µg/mL down to 0.0075 µg/mL). Also, prepare a control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.
-
Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways affected by this compound in Clostridium difficile are not available, the mechanism of action for quinoxaline antibiotics is generally understood to involve the induction of oxidative stress and subsequent DNA damage.
Caption: Proposed mechanism of this compound leading to bacterial cell death.
4.1. Experimental Workflow for Mechanism of Action Studies
To further elucidate the mechanism of action of this compound in Clostridium difficile, the following experimental workflow could be employed.
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound is a quinoxaline compound with potent and selective in vitro activity against Clostridium difficile. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into this compound. Elucidating the specific signaling pathways affected by this compound in C. difficile will be crucial for its development as a potential therapeutic agent. The proposed mechanism involving oxidative stress and DNA damage offers a logical starting point for these future investigations. This technical guide serves as a valuable resource for scientists in the field of antibacterial drug discovery and development.
The Discovery and Synthesis of SC-44914: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of SC-44914, a quinoxaline (B1680401) compound identified as a potent antibacterial agent against Clostridium difficile. Due to the limited publicly available information on SC-44914, this document compiles the existing data and supplements it with established principles of quinoxaline chemistry, including general synthesis routes and mechanisms of action, to offer a comprehensive resource for researchers in the field of antibiotic drug discovery.
Introduction to SC-44914
SC-44914 is a quinoxaline derivative that has demonstrated significant in vitro activity against the anaerobic bacterium Clostridium difficile, a leading cause of antibiotic-associated diarrhea and colitis. The initial discovery and microbiological evaluation of SC-44914 were reported in the early 1990s, highlighting its potential as a therapeutic agent. Quinoxaline compounds, a class of heterocyclic aromatic compounds, are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Quantitative Biological Data
The primary quantitative data available for SC-44914 pertains to its minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The activity of SC-44914 was evaluated against a panel of clinically relevant bacteria.
| Compound | Organism | Number of Strains | MIC90 (µg/mL) |
| SC-44914 | Clostridium difficile | 20 | ≤0.06 |
| SC-44942-A | Clostridium difficile | 20 | 0.5 |
| Metronidazole | Clostridium difficile | 20 | Not Reported |
| SC-44914 | Campylobacter jejuni | 35 | ≥64 |
| SC-44942-A | Campylobacter jejuni | 35 | ≥64 |
| SC-44914 | Campylobacter coli | 30 | ≥64 |
| SC-44942-A | Campylobacter coli | 30 | ≥64 |
Data sourced from Segreti et al., 1993.
Synthesis of Quinoxaline Scaffolds
While the exact chemical structure and a specific synthesis protocol for SC-44914 are not publicly available, the synthesis of the core quinoxaline scaffold is well-established. A common and versatile method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1][2][3][4] Given the potent activity of many quinoxaline 1,4-di-N-oxide derivatives against anaerobic bacteria, a representative synthesis for this class of compounds is presented below.[5][6]
General Experimental Protocol for Quinoxaline 1,4-di-N-oxide Synthesis
This protocol describes a general method for the synthesis of quinoxaline 1,4-di-N-oxides from benzofuroxan (B160326) and an enamine.
Step 1: Synthesis of Benzofuroxan
-
o-Nitroaniline is dissolved in a suitable solvent (e.g., ethanol).
-
An oxidizing agent, such as sodium hypochlorite, is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
-
The product, benzofuroxan, is isolated by filtration or extraction.
Step 2: Condensation to form Quinoxaline 1,4-di-N-oxide
-
Benzofuroxan and an appropriate enamine are dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform).
-
The reaction mixture is stirred at room temperature or heated under reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired quinoxaline 1,4-di-N-oxide derivative.
Proposed Mechanism of Action
The antibacterial activity of quinoxaline 1,4-di-N-oxides, particularly against anaerobic bacteria like Clostridium difficile, is believed to be mediated by a process of reductive activation.[7][8][9][10] Under the hypoxic conditions prevalent in the anaerobic environment, the N-oxide groups of the quinoxaline core are enzymatically reduced by bacterial reductases.[7][8] This one-electron reduction generates a radical anion intermediate.[7][8][9] This highly reactive radical species can then interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and ultimately cell death.[7][9][10]
Experimental Protocol: Agar (B569324) Dilution for MIC Determination
The in vitro activity of SC-44914 was determined using an agar dilution method.[11][12][13][14] The following is a detailed protocol representative of this technique.
1. Preparation of Stock Solution:
-
A stock solution of SC-44914 is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).
2. Serial Dilutions:
-
A series of twofold serial dilutions of the stock solution are prepared in a sterile diluent (e.g., sterile water or broth) to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
3. Preparation of Agar Plates:
-
Molten agar medium (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K for anaerobes) is cooled to 45-50 °C.
-
A defined volume of each antibiotic dilution is added to a specific volume of the molten agar to achieve the final desired concentrations. For example, 2 mL of a 10x antibiotic solution is added to 18 mL of agar.
-
The agar is thoroughly mixed and poured into sterile petri dishes.
-
A control plate containing no antibiotic is also prepared.
4. Inoculum Preparation:
-
Pure cultures of the test organisms (C. difficile, C. jejuni, C. coli) are grown overnight on appropriate media.
-
Colonies are suspended in sterile broth or saline to a turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
5. Inoculation of Plates:
-
The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator or a calibrated loop, delivering a final inoculum of approximately 10⁴ CFU per spot.
6. Incubation:
-
The inoculated plates are incubated under appropriate conditions:
-
Clostridium difficile: Anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37 °C for 48 hours.
-
Campylobacter species: Microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 42 °C for 48 hours.
-
7. Determination of MIC:
-
After incubation, the plates are examined for visible growth at the inoculation spots.
-
The MIC is recorded as the lowest concentration of SC-44914 that completely inhibits the visible growth of the organism.
Conclusion
SC-44914 represents a promising quinoxaline-based antibacterial agent with potent activity against the clinically significant pathogen Clostridium difficile. While specific details regarding its structure and synthesis remain proprietary, this guide provides a comprehensive overview based on the available scientific literature and established chemical principles. The provided data and protocols offer a valuable resource for researchers working on the development of novel antibiotics targeting anaerobic bacteria. Further investigation into the structure-activity relationships of SC-44914 and related quinoxaline derivatives could lead to the discovery of even more effective therapeutic agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. soc.chim.it [soc.chim.it]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 9. Redox-activated, hypoxia-selective DNA cleavage by quinoxaline 1,4-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]
The Discovery and Synthesis of SC-44914: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of SC-44914, a quinoxaline compound identified as a potent antibacterial agent against Clostridium difficile. Due to the limited publicly available information on SC-44914, this document compiles the existing data and supplements it with established principles of quinoxaline chemistry, including general synthesis routes and mechanisms of action, to offer a comprehensive resource for researchers in the field of antibiotic drug discovery.
Introduction to SC-44914
SC-44914 is a quinoxaline derivative that has demonstrated significant in vitro activity against the anaerobic bacterium Clostridium difficile, a leading cause of antibiotic-associated diarrhea and colitis. The initial discovery and microbiological evaluation of SC-44914 were reported in the early 1990s, highlighting its potential as a therapeutic agent. Quinoxaline compounds, a class of heterocyclic aromatic compounds, are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Quantitative Biological Data
The primary quantitative data available for SC-44914 pertains to its minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The activity of SC-44914 was evaluated against a panel of clinically relevant bacteria.
| Compound | Organism | Number of Strains | MIC90 (µg/mL) |
| SC-44914 | Clostridium difficile | 20 | ≤0.06 |
| SC-44942-A | Clostridium difficile | 20 | 0.5 |
| Metronidazole | Clostridium difficile | 20 | Not Reported |
| SC-44914 | Campylobacter jejuni | 35 | ≥64 |
| SC-44942-A | Campylobacter jejuni | 35 | ≥64 |
| SC-44914 | Campylobacter coli | 30 | ≥64 |
| SC-44942-A | Campylobacter coli | 30 | ≥64 |
Data sourced from Segreti et al., 1993.
Synthesis of Quinoxaline Scaffolds
While the exact chemical structure and a specific synthesis protocol for SC-44914 are not publicly available, the synthesis of the core quinoxaline scaffold is well-established. A common and versatile method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] Given the potent activity of many quinoxaline 1,4-di-N-oxide derivatives against anaerobic bacteria, a representative synthesis for this class of compounds is presented below.[5][6]
General Experimental Protocol for Quinoxaline 1,4-di-N-oxide Synthesis
This protocol describes a general method for the synthesis of quinoxaline 1,4-di-N-oxides from benzofuroxan and an enamine.
Step 1: Synthesis of Benzofuroxan
-
o-Nitroaniline is dissolved in a suitable solvent (e.g., ethanol).
-
An oxidizing agent, such as sodium hypochlorite, is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
-
The product, benzofuroxan, is isolated by filtration or extraction.
Step 2: Condensation to form Quinoxaline 1,4-di-N-oxide
-
Benzofuroxan and an appropriate enamine are dissolved in a suitable solvent (e.g., methanol or chloroform).
-
The reaction mixture is stirred at room temperature or heated under reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired quinoxaline 1,4-di-N-oxide derivative.
Proposed Mechanism of Action
The antibacterial activity of quinoxaline 1,4-di-N-oxides, particularly against anaerobic bacteria like Clostridium difficile, is believed to be mediated by a process of reductive activation.[7][8][9][10] Under the hypoxic conditions prevalent in the anaerobic environment, the N-oxide groups of the quinoxaline core are enzymatically reduced by bacterial reductases.[7][8] This one-electron reduction generates a radical anion intermediate.[7][8][9] This highly reactive radical species can then interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and ultimately cell death.[7][9][10]
Experimental Protocol: Agar Dilution for MIC Determination
The in vitro activity of SC-44914 was determined using an agar dilution method.[11][12][13][14] The following is a detailed protocol representative of this technique.
1. Preparation of Stock Solution:
-
A stock solution of SC-44914 is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).
2. Serial Dilutions:
-
A series of twofold serial dilutions of the stock solution are prepared in a sterile diluent (e.g., sterile water or broth) to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
3. Preparation of Agar Plates:
-
Molten agar medium (e.g., Brucella agar supplemented with hemin and vitamin K for anaerobes) is cooled to 45-50 °C.
-
A defined volume of each antibiotic dilution is added to a specific volume of the molten agar to achieve the final desired concentrations. For example, 2 mL of a 10x antibiotic solution is added to 18 mL of agar.
-
The agar is thoroughly mixed and poured into sterile petri dishes.
-
A control plate containing no antibiotic is also prepared.
4. Inoculum Preparation:
-
Pure cultures of the test organisms (C. difficile, C. jejuni, C. coli) are grown overnight on appropriate media.
-
Colonies are suspended in sterile broth or saline to a turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
5. Inoculation of Plates:
-
The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator or a calibrated loop, delivering a final inoculum of approximately 10⁴ CFU per spot.
6. Incubation:
-
The inoculated plates are incubated under appropriate conditions:
-
Clostridium difficile: Anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37 °C for 48 hours.
-
Campylobacter species: Microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 42 °C for 48 hours.
-
7. Determination of MIC:
-
After incubation, the plates are examined for visible growth at the inoculation spots.
-
The MIC is recorded as the lowest concentration of SC-44914 that completely inhibits the visible growth of the organism.
Conclusion
SC-44914 represents a promising quinoxaline-based antibacterial agent with potent activity against the clinically significant pathogen Clostridium difficile. While specific details regarding its structure and synthesis remain proprietary, this guide provides a comprehensive overview based on the available scientific literature and established chemical principles. The provided data and protocols offer a valuable resource for researchers working on the development of novel antibiotics targeting anaerobic bacteria. Further investigation into the structure-activity relationships of SC-44914 and related quinoxaline derivatives could lead to the discovery of even more effective therapeutic agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. soc.chim.it [soc.chim.it]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 9. Redox-activated, hypoxia-selective DNA cleavage by quinoxaline 1,4-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]
An In-Depth Technical Guide to the Quinoxaline Class Compound SC 44914
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC 44914 is a quinoxaline-based compound demonstrating notable antibacterial activity, particularly against the anaerobic bacterium Clostridium difficile. This technical guide synthesizes the available scientific information on this compound, including its in vitro efficacy, probable mechanism of action, and relevant experimental protocols. Due to the limited publicly available data, this document focuses on the foundational in vitro studies and the broader context of the quinoxaline (B1680401) class of antibiotics to provide a comprehensive understanding for research and development professionals.
Introduction
Quinoxaline derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities, including antibacterial, antiviral, and anticancer properties. This compound, a compound developed by G.D. Searle, emerged from research into novel antibacterial agents. Early studies highlighted its potent and selective activity against Clostridium difficile, a pathogenic bacterium responsible for significant nosocomial infections. This guide provides a detailed overview of the scientific data available for this compound.
In Vitro Antibacterial Activity
The primary investigation into the antibacterial spectrum of this compound was conducted by Segreti et al. (1993). Their research provides the most definitive quantitative data on the compound's efficacy against clinically relevant bacteria.
Data Presentation
The in vitro activity of this compound was compared with a related quinoxaline compound, SC-44942-A, and the established antibiotic metronidazole. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of tested isolates (MIC90) was determined.
| Compound | Campylobacter jejuni (n=35) MIC90 (µg/mL) | Campylobacter coli (n=30) MIC90 (µg/mL) | Clostridium difficile (n=20) MIC90 (µg/mL) |
| This compound | ≥64 | ≥64 | ≤0.06 |
| SC-44942-A | ≥64 | ≥64 | 0.5 |
| Metronidazole | Not Reported | Not Reported | Not Reported in this study |
Data sourced from Segreti J, Goodman LJ, Trenholme GM. In Vitro Activity of New Quinoxaline Compounds Against Campylobacter Species and Clostridium Difficile. Diagn Microbiol Infect Dis. 1993 Aug-Sep;17(2):177-9.
Key Findings:
-
This compound demonstrated exceptional potency against Clostridium difficile, with an MIC90 of ≤0.06 µg/mL.
-
The compound exhibited limited activity against Campylobacter jejuni and Campylobacter coli.
Mechanism of Action (Proposed)
While specific mechanistic studies on this compound are not publicly available, the antibacterial action of the broader class of quinoxaline compounds, particularly quinoxaline 1,4-di-N-oxides, is understood to involve the generation of reactive oxygen species (ROS).
Signaling Pathway
The proposed mechanism involves the bioreduction of the quinoxaline ring system within the bacterial cell, leading to the formation of radical species. These highly reactive intermediates can induce oxidative stress and cause damage to critical cellular components, including DNA, leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following section details the likely methodology used in the key in vitro study based on standard microbiological practices.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were likely determined using the agar (B569324) dilution method, a standard procedure for assessing antimicrobial susceptibility.
Workflow:
Caption: Workflow for MIC determination by agar dilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Agar Preparation: Molten Mueller-Hinton agar (or another suitable growth medium) is prepared and cooled to approximately 45-50°C.
-
Incorporation of Agent: The various dilutions of this compound are added to individual aliquots of the molten agar. A control plate with no antimicrobial agent is also prepared.
-
Pouring Plates: The agar mixtures are poured into sterile Petri dishes and allowed to solidify.
-
Bacterial Inoculum Preparation: The bacterial strains (C. difficile, C. jejuni, C. coli) are cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 10^8 CFU/mL).
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated under appropriate atmospheric conditions (anaerobic for C. difficile) and temperature (typically 37°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Synthesis and Structure
Detailed information regarding the specific chemical structure and synthesis of this compound is not available in the public domain. However, the general synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
In Vivo and Clinical Data
As of the latest available information, there are no published in vivo studies or clinical trials specifically investigating this compound. The development of this compound may have been discontinued, or the data may not have been publicly released.
Conclusion and Future Perspectives
This compound is a quinoxaline compound with potent and selective in vitro activity against Clostridium difficile. While the lack of publicly available data on its structure, in vivo efficacy, and clinical development limits a full assessment of its therapeutic potential, the initial findings suggest that the quinoxaline scaffold is a promising area for the development of new antibiotics targeting this important pathogen. Further research into novel quinoxaline derivatives could yield new therapeutic options for C. difficile infections.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice.
An In-Depth Technical Guide to the Quinoxaline Class Compound SC 44914
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC 44914 is a quinoxaline-based compound demonstrating notable antibacterial activity, particularly against the anaerobic bacterium Clostridium difficile. This technical guide synthesizes the available scientific information on this compound, including its in vitro efficacy, probable mechanism of action, and relevant experimental protocols. Due to the limited publicly available data, this document focuses on the foundational in vitro studies and the broader context of the quinoxaline class of antibiotics to provide a comprehensive understanding for research and development professionals.
Introduction
Quinoxaline derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities, including antibacterial, antiviral, and anticancer properties. This compound, a compound developed by G.D. Searle, emerged from research into novel antibacterial agents. Early studies highlighted its potent and selective activity against Clostridium difficile, a pathogenic bacterium responsible for significant nosocomial infections. This guide provides a detailed overview of the scientific data available for this compound.
In Vitro Antibacterial Activity
The primary investigation into the antibacterial spectrum of this compound was conducted by Segreti et al. (1993). Their research provides the most definitive quantitative data on the compound's efficacy against clinically relevant bacteria.
Data Presentation
The in vitro activity of this compound was compared with a related quinoxaline compound, SC-44942-A, and the established antibiotic metronidazole. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of tested isolates (MIC90) was determined.
| Compound | Campylobacter jejuni (n=35) MIC90 (µg/mL) | Campylobacter coli (n=30) MIC90 (µg/mL) | Clostridium difficile (n=20) MIC90 (µg/mL) |
| This compound | ≥64 | ≥64 | ≤0.06 |
| SC-44942-A | ≥64 | ≥64 | 0.5 |
| Metronidazole | Not Reported | Not Reported | Not Reported in this study |
Data sourced from Segreti J, Goodman LJ, Trenholme GM. In Vitro Activity of New Quinoxaline Compounds Against Campylobacter Species and Clostridium Difficile. Diagn Microbiol Infect Dis. 1993 Aug-Sep;17(2):177-9.
Key Findings:
-
This compound demonstrated exceptional potency against Clostridium difficile, with an MIC90 of ≤0.06 µg/mL.
-
The compound exhibited limited activity against Campylobacter jejuni and Campylobacter coli.
Mechanism of Action (Proposed)
While specific mechanistic studies on this compound are not publicly available, the antibacterial action of the broader class of quinoxaline compounds, particularly quinoxaline 1,4-di-N-oxides, is understood to involve the generation of reactive oxygen species (ROS).
Signaling Pathway
The proposed mechanism involves the bioreduction of the quinoxaline ring system within the bacterial cell, leading to the formation of radical species. These highly reactive intermediates can induce oxidative stress and cause damage to critical cellular components, including DNA, leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following section details the likely methodology used in the key in vitro study based on standard microbiological practices.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were likely determined using the agar dilution method, a standard procedure for assessing antimicrobial susceptibility.
Workflow:
Caption: Workflow for MIC determination by agar dilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Agar Preparation: Molten Mueller-Hinton agar (or another suitable growth medium) is prepared and cooled to approximately 45-50°C.
-
Incorporation of Agent: The various dilutions of this compound are added to individual aliquots of the molten agar. A control plate with no antimicrobial agent is also prepared.
-
Pouring Plates: The agar mixtures are poured into sterile Petri dishes and allowed to solidify.
-
Bacterial Inoculum Preparation: The bacterial strains (C. difficile, C. jejuni, C. coli) are cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 10^8 CFU/mL).
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated under appropriate atmospheric conditions (anaerobic for C. difficile) and temperature (typically 37°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Synthesis and Structure
Detailed information regarding the specific chemical structure and synthesis of this compound is not available in the public domain. However, the general synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
In Vivo and Clinical Data
As of the latest available information, there are no published in vivo studies or clinical trials specifically investigating this compound. The development of this compound may have been discontinued, or the data may not have been publicly released.
Conclusion and Future Perspectives
This compound is a quinoxaline compound with potent and selective in vitro activity against Clostridium difficile. While the lack of publicly available data on its structure, in vivo efficacy, and clinical development limits a full assessment of its therapeutic potential, the initial findings suggest that the quinoxaline scaffold is a promising area for the development of new antibiotics targeting this important pathogen. Further research into novel quinoxaline derivatives could yield new therapeutic options for C. difficile infections.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice.
SC-44914: A Technical Overview of a Quinoxaline-Based Antibacterial Agent
For the attention of: Researchers, scientists, and drug development professionals.
Chemical Identity and Biological Activity
SC-44914 is a synthetic compound belonging to the quinoxaline (B1680401) class of molecules.[1] It has been identified as an antibacterial agent with a spectrum of activity that shows particular promise against anaerobic bacteria.
Table 1: Summary of SC-44914 Identification
| Identifier | Description |
| Chemical Class | Quinoxaline |
| Known Activity | Antibacterial |
| Primary Targets | Clostridium difficile, Campylobacter jejuni, Campylobacter coli |
| Supplier Code | MedChemExpress: HY-77982 |
Research has highlighted the potent activity of SC-44914 against Clostridium difficile, a significant pathogen in healthcare settings. In one study, it demonstrated excellent activity with a Minimum Inhibitory Concentration (MIC90) of ≤ 0.06 µg/mL against 20 isolates of Cl. difficile. The mode of action for SC-44914 is postulated to be similar to that of metronidazole, based on comparable reduction potentials.
Solubility and Stability Profile
A comprehensive search of available scientific literature and chemical supplier databases did not yield specific quantitative data on the solubility and stability of SC-44914. Information regarding its solubility in common laboratory solvents such as water, dimethyl sulfoxide (B87167) (DMSO), or ethanol, including concentration limits (e.g., mg/mL or mM), is not publicly documented. Similarly, there is no available data on its stability under various experimental and storage conditions, such as pH, temperature, and light exposure, nor have any degradation pathways been described.
For research purposes, it is common practice to empirically determine the solubility of a new compound. The general workflow for such a determination is outlined below.
Figure 1. A generalized experimental workflow for determining the solubility of a research compound.
Experimental Protocols
Detailed, validated experimental protocols for the assessment of SC-44914's solubility and stability are not available in the cited literature. However, standardized methodologies for these assessments are well-established in the field of pharmaceutical sciences.
General Protocol for Solubility Determination (Kinetic Method)
A common method for assessing the kinetic solubility of a compound in aqueous buffers involves the following steps:
-
Stock Solution Preparation: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% DMSO.
-
Dilution: The DMSO stock is diluted into the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration, ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: The solution is shaken or agitated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).
-
Separation of Undissolved Compound: The solution is filtered through a low-binding filter plate or centrifuged to pellet any precipitate.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The resulting concentration is the measured kinetic solubility.
General Protocol for Stability Assessment in Solution
To assess the stability of a compound in a specific solvent or buffer, the following general protocol can be employed:
-
Solution Preparation: A solution of the compound is prepared in the test buffer at a known concentration.
-
Incubation: The solution is incubated under defined conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: Aliquots of the solution are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Each aliquot is analyzed by a suitable stability-indicating method (typically HPLC) to measure the concentration of the parent compound remaining.
-
Data Analysis: The percentage of the compound remaining at each time point relative to the initial concentration (t=0) is calculated and plotted against time to determine the degradation rate.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for SC-44914 has not been fully elucidated in the available literature. Its antibacterial effect is suggested to be similar to that of metronidazole, which involves the reductive activation of the drug within the anaerobic bacterial cell. This process leads to the generation of cytotoxic intermediates that damage bacterial DNA and other macromolecules, ultimately causing cell death.
The logical workflow for characterizing the antibacterial activity of a novel compound like SC-44914 is depicted below.
Figure 2. Logical workflow for the characterization of a novel antibacterial compound.
Conclusion
SC-44914 is a quinoxaline-based antibacterial compound with demonstrated potent activity against clinically relevant anaerobic bacteria, including C. difficile. While its biological activity is noted in the scientific literature, a significant information gap exists regarding its fundamental physicochemical properties. Detailed public data on the solubility and stability of SC-44914 are currently unavailable. Researchers and drug development professionals intending to work with this compound will need to perform these characterizations empirically using standard laboratory protocols, such as those generally outlined in this guide. Further investigation into its mechanism of action is also warranted to fully understand its therapeutic potential.
References
SC-44914: A Technical Overview of a Quinoxaline-Based Antibacterial Agent
For the attention of: Researchers, scientists, and drug development professionals.
Chemical Identity and Biological Activity
SC-44914 is a synthetic compound belonging to the quinoxaline class of molecules.[1] It has been identified as an antibacterial agent with a spectrum of activity that shows particular promise against anaerobic bacteria.
Table 1: Summary of SC-44914 Identification
| Identifier | Description |
| Chemical Class | Quinoxaline |
| Known Activity | Antibacterial |
| Primary Targets | Clostridium difficile, Campylobacter jejuni, Campylobacter coli |
| Supplier Code | MedChemExpress: HY-77982 |
Research has highlighted the potent activity of SC-44914 against Clostridium difficile, a significant pathogen in healthcare settings. In one study, it demonstrated excellent activity with a Minimum Inhibitory Concentration (MIC90) of ≤ 0.06 µg/mL against 20 isolates of Cl. difficile. The mode of action for SC-44914 is postulated to be similar to that of metronidazole, based on comparable reduction potentials.
Solubility and Stability Profile
A comprehensive search of available scientific literature and chemical supplier databases did not yield specific quantitative data on the solubility and stability of SC-44914. Information regarding its solubility in common laboratory solvents such as water, dimethyl sulfoxide (DMSO), or ethanol, including concentration limits (e.g., mg/mL or mM), is not publicly documented. Similarly, there is no available data on its stability under various experimental and storage conditions, such as pH, temperature, and light exposure, nor have any degradation pathways been described.
For research purposes, it is common practice to empirically determine the solubility of a new compound. The general workflow for such a determination is outlined below.
Figure 1. A generalized experimental workflow for determining the solubility of a research compound.
Experimental Protocols
Detailed, validated experimental protocols for the assessment of SC-44914's solubility and stability are not available in the cited literature. However, standardized methodologies for these assessments are well-established in the field of pharmaceutical sciences.
General Protocol for Solubility Determination (Kinetic Method)
A common method for assessing the kinetic solubility of a compound in aqueous buffers involves the following steps:
-
Stock Solution Preparation: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% DMSO.
-
Dilution: The DMSO stock is diluted into the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration, ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: The solution is shaken or agitated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).
-
Separation of Undissolved Compound: The solution is filtered through a low-binding filter plate or centrifuged to pellet any precipitate.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The resulting concentration is the measured kinetic solubility.
General Protocol for Stability Assessment in Solution
To assess the stability of a compound in a specific solvent or buffer, the following general protocol can be employed:
-
Solution Preparation: A solution of the compound is prepared in the test buffer at a known concentration.
-
Incubation: The solution is incubated under defined conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: Aliquots of the solution are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Each aliquot is analyzed by a suitable stability-indicating method (typically HPLC) to measure the concentration of the parent compound remaining.
-
Data Analysis: The percentage of the compound remaining at each time point relative to the initial concentration (t=0) is calculated and plotted against time to determine the degradation rate.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for SC-44914 has not been fully elucidated in the available literature. Its antibacterial effect is suggested to be similar to that of metronidazole, which involves the reductive activation of the drug within the anaerobic bacterial cell. This process leads to the generation of cytotoxic intermediates that damage bacterial DNA and other macromolecules, ultimately causing cell death.
The logical workflow for characterizing the antibacterial activity of a novel compound like SC-44914 is depicted below.
Figure 2. Logical workflow for the characterization of a novel antibacterial compound.
Conclusion
SC-44914 is a quinoxaline-based antibacterial compound with demonstrated potent activity against clinically relevant anaerobic bacteria, including C. difficile. While its biological activity is noted in the scientific literature, a significant information gap exists regarding its fundamental physicochemical properties. Detailed public data on the solubility and stability of SC-44914 are currently unavailable. Researchers and drug development professionals intending to work with this compound will need to perform these characterizations empirically using standard laboratory protocols, such as those generally outlined in this guide. Further investigation into its mechanism of action is also warranted to fully understand its therapeutic potential.
References
An In-depth Technical Guide to SB-3CT (Formerly SC 44914), a Selective MMP-2 and MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-3CT, also known by its MedChemExpress catalog number HY-12354 and formerly as SC 44914, is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1][2][3] These gelatinases play a crucial role in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as cancer metastasis, neuroinflammation, and tissue remodeling.[4][5][6] This technical guide provides a comprehensive overview of SB-3CT, including its biochemical properties, mechanism of action, experimental protocols, and its impact on relevant signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for SB-3CT, facilitating easy reference and comparison for experimental design.
Table 1: Physicochemical and Biological Properties
| Property | Value | Reference |
| MedChemExpress Catalog No. | HY-12354 | [1][2] |
| CAS Number | 292605-14-2 | [1] |
| Molecular Formula | C₁₅H₁₄O₃S₂ | [1] |
| Molecular Weight | 306.40 g/mol | [1] |
| Kᵢ for MMP-2 | 13.9 nM | [1][2] |
| Kᵢ for MMP-9 | 600 nM | [1][2] |
| Purity | ≥98% | [7] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (163.19 mM) | [1] |
| Ethanol | 20 mM | [7] |
| In vivo formulation 1 | 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline) | [1] |
| In vivo formulation 3 | ≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil | [1] |
Mechanism of Action
SB-3CT is a mechanism-based inhibitor that selectively targets the gelatinases MMP-2 and MMP-9.[8] The inhibitory mechanism involves the opening of the thiirane (B1199164) ring of SB-3CT, which leads to a potent and reversible inhibition of the enzymatic activity of these MMPs.[9] By inhibiting MMP-2 and MMP-9, SB-3CT prevents the degradation of extracellular matrix components, such as type IV collagen, a key component of the basement membrane.[10] This action can impede cancer cell invasion, migration, and angiogenesis.[6][10]
Experimental Protocols
The following are detailed methodologies for key experiments involving SB-3CT, based on published research.
In Vitro T-Cell Mediated Tumor Cell Killing Assay
This protocol is adapted from a study investigating the immunomodulatory effects of SB-3CT.[11]
-
Cell Culture: Co-culture cancer cells and activated T-cells.
-
Treatment: Allow cancer cells to adhere overnight. Incubate with activated T-cells (in a 1:3 cancer cell to T-cell ratio) in the presence or absence of SB-3CT (25 μM) for 48 hours.
-
Quantification: Remove T-cells and cell debris by washing with phosphate-buffered saline (PBS). Stain the remaining viable cancer cells with crystal violet and quantify by measuring the optical density at 570 nm using a spectrometer.
In Vivo Murine Melanoma Model
This protocol is based on a study evaluating the anti-tumor efficacy of SB-3CT in combination with immunotherapy.[11]
-
Animal Model: Use a wild-type B16F10 melanoma mouse model.
-
Treatment Regimen:
-
Administer SB-3CT daily via an appropriate route (e.g., intraperitoneal injection).
-
For combination therapy, administer anti-PD-1 antibody every 3 days.
-
-
Tumor Measurement: Measure tumor growth every 3 days until the endpoint of the study (e.g., day 9).
-
Analysis: Compare tumor size between treatment groups (control, SB-3CT alone, anti-PD-1 alone, and combination therapy).
In Vivo Transient Focal Cerebral Ischemia Model
This protocol is derived from research on the neuroprotective effects of SB-3CT.[8]
-
Animal Model: Use a mouse model of transient focal cerebral ischemia.
-
Drug Administration: Administer SB-3CT (25 mg/kg body weight) via intraperitoneal injection as a suspension in 10% DMSO in normal saline. Treatment can be initiated before or at various time points after the ischemic insult.
-
In Situ Zymography: To assess the inhibition of gelatinolytic activity in the brain, perform in situ zymography on brain sections using a quenched fluorogenic gelatin substrate.
-
Histological Analysis: Stain brain sections with TTC (2,3,5-triphenyltetrazolium chloride) to visualize the infarct area and assess the extent of neuroprotection.
Signaling Pathways and Logical Relationships
SB-3CT, through its inhibition of MMP-2 and MMP-9, can modulate several critical signaling pathways involved in cancer progression and immune response.
MMP-Mediated Extracellular Matrix Degradation and Cancer Cell Invasion
MMPs, particularly MMP-2 and MMP-9, are secreted by cancer cells and stromal cells in the tumor microenvironment. Their primary role in cancer progression is the degradation of the extracellular matrix (ECM), which is a physical barrier to cell migration. By breaking down ECM components, MMPs create pathways for cancer cells to invade surrounding tissues and metastasize to distant organs.
Caption: SB-3CT inhibits MMP-2/9, preventing ECM degradation and subsequent tumor invasion.
Modulation of the PD-1/PD-L1 Immune Checkpoint Pathway
Recent studies have shown that MMP-2 and MMP-9 can influence the tumor immune microenvironment. Inhibition of these MMPs by SB-3CT has been demonstrated to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells. Lower PD-L1 expression can enhance the anti-tumor activity of cytotoxic T-cells.
Caption: SB-3CT inhibits MMP-2/9, leading to reduced PD-L1 expression and enhanced T-cell-mediated tumor killing.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of SB-3CT in a preclinical cancer model.
Caption: A generalized workflow for preclinical in vivo studies of SB-3CT.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-3CT, MedChemExpress 5 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 4. New facets of matrix metalloproteinases MMP-2 and MMP-9 as cell surface transducers: outside-in signaling and relationship to tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 11. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-3CT (Formerly SC 44914), a Selective MMP-2 and MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-3CT, also known by its MedChemExpress catalog number HY-12354 and formerly as SC 44914, is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1][2][3] These gelatinases play a crucial role in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as cancer metastasis, neuroinflammation, and tissue remodeling.[4][5][6] This technical guide provides a comprehensive overview of SB-3CT, including its biochemical properties, mechanism of action, experimental protocols, and its impact on relevant signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for SB-3CT, facilitating easy reference and comparison for experimental design.
Table 1: Physicochemical and Biological Properties
| Property | Value | Reference |
| MedChemExpress Catalog No. | HY-12354 | [1][2] |
| CAS Number | 292605-14-2 | [1] |
| Molecular Formula | C₁₅H₁₄O₃S₂ | [1] |
| Molecular Weight | 306.40 g/mol | [1] |
| Kᵢ for MMP-2 | 13.9 nM | [1][2] |
| Kᵢ for MMP-9 | 600 nM | [1][2] |
| Purity | ≥98% | [7] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (163.19 mM) | [1] |
| Ethanol | 20 mM | [7] |
| In vivo formulation 1 | 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline) | [1] |
| In vivo formulation 3 | ≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil | [1] |
Mechanism of Action
SB-3CT is a mechanism-based inhibitor that selectively targets the gelatinases MMP-2 and MMP-9.[8] The inhibitory mechanism involves the opening of the thiirane ring of SB-3CT, which leads to a potent and reversible inhibition of the enzymatic activity of these MMPs.[9] By inhibiting MMP-2 and MMP-9, SB-3CT prevents the degradation of extracellular matrix components, such as type IV collagen, a key component of the basement membrane.[10] This action can impede cancer cell invasion, migration, and angiogenesis.[6][10]
Experimental Protocols
The following are detailed methodologies for key experiments involving SB-3CT, based on published research.
In Vitro T-Cell Mediated Tumor Cell Killing Assay
This protocol is adapted from a study investigating the immunomodulatory effects of SB-3CT.[11]
-
Cell Culture: Co-culture cancer cells and activated T-cells.
-
Treatment: Allow cancer cells to adhere overnight. Incubate with activated T-cells (in a 1:3 cancer cell to T-cell ratio) in the presence or absence of SB-3CT (25 μM) for 48 hours.
-
Quantification: Remove T-cells and cell debris by washing with phosphate-buffered saline (PBS). Stain the remaining viable cancer cells with crystal violet and quantify by measuring the optical density at 570 nm using a spectrometer.
In Vivo Murine Melanoma Model
This protocol is based on a study evaluating the anti-tumor efficacy of SB-3CT in combination with immunotherapy.[11]
-
Animal Model: Use a wild-type B16F10 melanoma mouse model.
-
Treatment Regimen:
-
Administer SB-3CT daily via an appropriate route (e.g., intraperitoneal injection).
-
For combination therapy, administer anti-PD-1 antibody every 3 days.
-
-
Tumor Measurement: Measure tumor growth every 3 days until the endpoint of the study (e.g., day 9).
-
Analysis: Compare tumor size between treatment groups (control, SB-3CT alone, anti-PD-1 alone, and combination therapy).
In Vivo Transient Focal Cerebral Ischemia Model
This protocol is derived from research on the neuroprotective effects of SB-3CT.[8]
-
Animal Model: Use a mouse model of transient focal cerebral ischemia.
-
Drug Administration: Administer SB-3CT (25 mg/kg body weight) via intraperitoneal injection as a suspension in 10% DMSO in normal saline. Treatment can be initiated before or at various time points after the ischemic insult.
-
In Situ Zymography: To assess the inhibition of gelatinolytic activity in the brain, perform in situ zymography on brain sections using a quenched fluorogenic gelatin substrate.
-
Histological Analysis: Stain brain sections with TTC (2,3,5-triphenyltetrazolium chloride) to visualize the infarct area and assess the extent of neuroprotection.
Signaling Pathways and Logical Relationships
SB-3CT, through its inhibition of MMP-2 and MMP-9, can modulate several critical signaling pathways involved in cancer progression and immune response.
MMP-Mediated Extracellular Matrix Degradation and Cancer Cell Invasion
MMPs, particularly MMP-2 and MMP-9, are secreted by cancer cells and stromal cells in the tumor microenvironment. Their primary role in cancer progression is the degradation of the extracellular matrix (ECM), which is a physical barrier to cell migration. By breaking down ECM components, MMPs create pathways for cancer cells to invade surrounding tissues and metastasize to distant organs.
Caption: SB-3CT inhibits MMP-2/9, preventing ECM degradation and subsequent tumor invasion.
Modulation of the PD-1/PD-L1 Immune Checkpoint Pathway
Recent studies have shown that MMP-2 and MMP-9 can influence the tumor immune microenvironment. Inhibition of these MMPs by SB-3CT has been demonstrated to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells. Lower PD-L1 expression can enhance the anti-tumor activity of cytotoxic T-cells.
Caption: SB-3CT inhibits MMP-2/9, leading to reduced PD-L1 expression and enhanced T-cell-mediated tumor killing.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of SB-3CT in a preclinical cancer model.
Caption: A generalized workflow for preclinical in vivo studies of SB-3CT.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-3CT, MedChemExpress 5 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 4. New facets of matrix metalloproteinases MMP-2 and MMP-9 as cell surface transducers: outside-in signaling and relationship to tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 11. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of SC-44914
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the investigational compound SC-44914 against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4][5] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents.[1][2][4][5] The protocols outlined below describe two standard methods: Broth Microdilution and Agar (B569324) Dilution.[1][2][4][5][6] These methods are widely accepted and provide reliable and reproducible results when performed according to established guidelines.[7][8]
Introduction to SC-44914
SC-44914 is a novel compound under investigation for its potential antimicrobial properties. Understanding its potency against a panel of clinically relevant bacteria is essential for its development as a potential therapeutic agent. The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[8]
Principle of the MIC Assay
The core principle of the MIC assay is to expose a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent. After a defined incubation period, the concentration at which bacterial growth is inhibited is determined.[1][2][4][5] This value provides a quantitative measure of the compound's potency.
Data Presentation
All quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison. The table should include the bacterial strain, the MIC value for SC-44914, and the MIC values for any quality control organisms and comparator agents.
Table 1: Example of MIC Data Summary for SC-44914
| Bacterial Strain | SC-44914 MIC (µg/mL) | Comparator Agent A MIC (µg/mL) | Comparator Agent B MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
Experimental Protocols
The following are detailed protocols for determining the MIC of SC-44914. It is crucial to maintain aseptic techniques throughout the procedures to prevent contamination.
The broth microdilution method is a widely used technique that involves a 96-well microtiter plate to test a range of antimicrobial concentrations.[1][2][3][4][5]
Materials:
-
SC-44914 stock solution
-
Sterile 96-well round-bottom microtiter plates[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[7]
-
Bacterial cultures of test organisms
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer
-
Pipettes and multichannel pipettes
-
Sterile petri dishes[9]
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of SC-44914 Dilutions:
-
Prepare a stock solution of SC-44914 in a suitable solvent. The final concentration of the solvent should not affect bacterial growth.
-
Create a series of twofold dilutions of SC-44914 in the appropriate broth medium.[9] For a typical 96-well plate setup, you will need to prepare concentrations that are double the final desired concentrations.[9]
-
Dispense 100 µL of the appropriate broth into all wells of a microtiter plate.[9]
-
Add 100 µL of the 2x SC-44914 stock solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9] Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[9]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7][10]
-
-
Inoculation and Incubation:
-
Add 5 µL of the standardized inoculum to each well (columns 1-11), resulting in a final volume of 105 µL and the desired final bacterial concentration.[9][10] Do not inoculate the sterility control wells (column 12).[9]
-
Seal the plate or cover it with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][2][5]
-
-
Interpretation of Results:
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[1][2][4][5][6]
Materials:
-
SC-44914 stock solution
-
Molten Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile petri dishes
-
Bacterial cultures of test organisms
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of SC-44914.
-
For each concentration, add a specific volume of the SC-44914 dilution to a larger volume of molten and cooled (45-50°C) agar. For example, add 2 mL of a 10x drug concentration to 18 mL of agar to achieve the final 1x concentration.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a control plate containing no SC-44914.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method (adjust to 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple strains on a single plate.[6] The final inoculum on the agar surface should be approximately 10^4 CFU per spot.[6]
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of SC-44914 that completely inhibits the growth of the organism at the inoculation spot.[6]
-
Quality Control
For both methods, it is imperative to include quality control (QC) strains with known MIC values for the antimicrobial agents being tested. This ensures the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. The obtained MIC values for the QC strains should fall within the acceptable ranges established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizations
Below are diagrams illustrating the experimental workflow for the MIC assays.
Caption: Experimental workflow for MIC determination by broth and agar dilution methods.
Caption: Logical relationship from compound to potency interpretation via MIC assay.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of SC-44914
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the investigational compound SC-44914 against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4][5] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents.[1][2][4][5] The protocols outlined below describe two standard methods: Broth Microdilution and Agar Dilution.[1][2][4][5][6] These methods are widely accepted and provide reliable and reproducible results when performed according to established guidelines.[7][8]
Introduction to SC-44914
SC-44914 is a novel compound under investigation for its potential antimicrobial properties. Understanding its potency against a panel of clinically relevant bacteria is essential for its development as a potential therapeutic agent. The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[8]
Principle of the MIC Assay
The core principle of the MIC assay is to expose a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent. After a defined incubation period, the concentration at which bacterial growth is inhibited is determined.[1][2][4][5] This value provides a quantitative measure of the compound's potency.
Data Presentation
All quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison. The table should include the bacterial strain, the MIC value for SC-44914, and the MIC values for any quality control organisms and comparator agents.
Table 1: Example of MIC Data Summary for SC-44914
| Bacterial Strain | SC-44914 MIC (µg/mL) | Comparator Agent A MIC (µg/mL) | Comparator Agent B MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
Experimental Protocols
The following are detailed protocols for determining the MIC of SC-44914. It is crucial to maintain aseptic techniques throughout the procedures to prevent contamination.
The broth microdilution method is a widely used technique that involves a 96-well microtiter plate to test a range of antimicrobial concentrations.[1][2][3][4][5]
Materials:
-
SC-44914 stock solution
-
Sterile 96-well round-bottom microtiter plates[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[7]
-
Bacterial cultures of test organisms
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer
-
Pipettes and multichannel pipettes
-
Sterile petri dishes[9]
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of SC-44914 Dilutions:
-
Prepare a stock solution of SC-44914 in a suitable solvent. The final concentration of the solvent should not affect bacterial growth.
-
Create a series of twofold dilutions of SC-44914 in the appropriate broth medium.[9] For a typical 96-well plate setup, you will need to prepare concentrations that are double the final desired concentrations.[9]
-
Dispense 100 µL of the appropriate broth into all wells of a microtiter plate.[9]
-
Add 100 µL of the 2x SC-44914 stock solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9] Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[9]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7][10]
-
-
Inoculation and Incubation:
-
Add 5 µL of the standardized inoculum to each well (columns 1-11), resulting in a final volume of 105 µL and the desired final bacterial concentration.[9][10] Do not inoculate the sterility control wells (column 12).[9]
-
Seal the plate or cover it with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][2][5]
-
-
Interpretation of Results:
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[1][2][4][5][6]
Materials:
-
SC-44914 stock solution
-
Molten Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile petri dishes
-
Bacterial cultures of test organisms
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of SC-44914.
-
For each concentration, add a specific volume of the SC-44914 dilution to a larger volume of molten and cooled (45-50°C) agar. For example, add 2 mL of a 10x drug concentration to 18 mL of agar to achieve the final 1x concentration.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a control plate containing no SC-44914.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method (adjust to 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple strains on a single plate.[6] The final inoculum on the agar surface should be approximately 10^4 CFU per spot.[6]
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of SC-44914 that completely inhibits the growth of the organism at the inoculation spot.[6]
-
Quality Control
For both methods, it is imperative to include quality control (QC) strains with known MIC values for the antimicrobial agents being tested. This ensures the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. The obtained MIC values for the QC strains should fall within the acceptable ranges established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizations
Below are diagrams illustrating the experimental workflow for the MIC assays.
Caption: Experimental workflow for MIC determination by broth and agar dilution methods.
Caption: Logical relationship from compound to potency interpretation via MIC assay.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Lack of Efficacy of SC 44914 Against Campylobacter jejuni and Standardized Testing Protocols
Initial investigations into the quinoxaline (B1680401) compound SC 44914 have revealed it to be largely ineffective against Campylobacter jejuni. A study by Torres et al. (1991) reported that this compound demonstrated little to no activity against C. jejuni and C. coli, with a minimum inhibitory concentration (MIC) for 90% of isolates (MIC90) at or above 64 µg/mL[1]. This level of activity is generally considered insufficient for a viable therapeutic agent against this pathogen.
While this compound itself is not a promising candidate, the need for effective therapeutics against the globally significant foodborne pathogen Campylobacter jejuni remains critical. To aid researchers in the screening and development of novel anti-Campylobacter agents, this document provides detailed, standardized protocols for antimicrobial susceptibility testing. These protocols are essential for determining the efficacy of any new compound against C. jejuni.
Data Presentation: Efficacy of this compound
The following table summarizes the reported in vitro activity of this compound against Campylobacter jejuni.
| Compound | Organism | MIC90 (µg/mL) | Interpretation | Reference |
| This compound | Campylobacter jejuni | ≥ 64 | Ineffective | Torres et al., 1991[1] |
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing of Campylobacter species are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound against C. jejuni.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Test compound (e.g., this compound)
-
Campylobacter jejuni strain (e.g., ATCC 33560 as a quality control strain)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Lysed horse blood
-
96-well microtiter plates
-
Microaerobic incubation system (e.g., gas jar with CampyGen™ sachet or tri-gas incubator)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Inoculum:
-
Subculture C. jejuni on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar with 5% sheep blood) and incubate at 42°C for 24-48 hours under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂).
-
Harvest several colonies and suspend them in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB supplemented with lysed horse blood to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[2].
-
-
Preparation of Microtiter Plates:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth)[3]. This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton agar plates with 5% sheep blood
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, plate a 10-20 µL aliquot onto a Mueller-Hinton agar plate.
-
-
Incubation:
-
Incubate the agar plates at 42°C for 48 hours under microaerobic conditions.
-
-
Reading Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Visualizations
Caption: Workflow for determining MIC and MBC of a compound against C. jejuni.
While this compound is not a viable drug candidate, understanding the signaling pathways of C. jejuni during host interaction is key to identifying new drug targets. C. jejuni utilizes various mechanisms to interact with and manipulate host epithelial cells.
Caption: C. jejuni interaction with host cell signaling pathways.
Campylobacter jejuni infection of intestinal epithelial cells can trigger signaling cascades, including the activation of MAP kinases like ERK and p38, which are crucial for the production of pro-inflammatory cytokines such as IL-8[4]. The bacterium also interacts with host cell focal adhesions through adhesins, leading to the phosphorylation of proteins like paxillin, which can alter host cell motility[5][6]. Furthermore, components like lipooligosaccharide (LOS) can be recognized by Toll-like receptors (TLRs), such as TLR4, initiating an immune response through both MyD88-dependent and TRIF-dependent pathways[7]. These pathways represent potential targets for the development of novel antimicrobial strategies.
References
- 1. In vitro activity of new quinoxaline compounds against Campylobacter species and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing and successful treatment of hospitalised patients with extensively drug-resistant Campylobacter jejuni infections linked to a pet store puppy outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility of Campylobacter jejuni and Campylobacter coli: comparison between Etest and a broth dilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction in Campylobacter jejuni-induced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Campylobacter jejuni Triggers Signaling through Host Cell Focal Adhesions To Inhibit Cell Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Campylobacter jejuni-Induced Activation of Dendritic Cells Involves Cooperative Signaling through Toll-Like Receptor 4 (TLR4)-MyD88 and TLR4-TRIF Axes - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Efficacy of SC 44914 Against Campylobacter jejuni and Standardized Testing Protocols
Initial investigations into the quinoxaline compound SC 44914 have revealed it to be largely ineffective against Campylobacter jejuni. A study by Torres et al. (1991) reported that this compound demonstrated little to no activity against C. jejuni and C. coli, with a minimum inhibitory concentration (MIC) for 90% of isolates (MIC90) at or above 64 µg/mL[1]. This level of activity is generally considered insufficient for a viable therapeutic agent against this pathogen.
While this compound itself is not a promising candidate, the need for effective therapeutics against the globally significant foodborne pathogen Campylobacter jejuni remains critical. To aid researchers in the screening and development of novel anti-Campylobacter agents, this document provides detailed, standardized protocols for antimicrobial susceptibility testing. These protocols are essential for determining the efficacy of any new compound against C. jejuni.
Data Presentation: Efficacy of this compound
The following table summarizes the reported in vitro activity of this compound against Campylobacter jejuni.
| Compound | Organism | MIC90 (µg/mL) | Interpretation | Reference |
| This compound | Campylobacter jejuni | ≥ 64 | Ineffective | Torres et al., 1991[1] |
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing of Campylobacter species are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound against C. jejuni.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Test compound (e.g., this compound)
-
Campylobacter jejuni strain (e.g., ATCC 33560 as a quality control strain)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Lysed horse blood
-
96-well microtiter plates
-
Microaerobic incubation system (e.g., gas jar with CampyGen™ sachet or tri-gas incubator)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Inoculum:
-
Subculture C. jejuni on a suitable agar medium (e.g., Mueller-Hinton agar with 5% sheep blood) and incubate at 42°C for 24-48 hours under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂).
-
Harvest several colonies and suspend them in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB supplemented with lysed horse blood to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[2].
-
-
Preparation of Microtiter Plates:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth)[3]. This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton agar plates with 5% sheep blood
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, plate a 10-20 µL aliquot onto a Mueller-Hinton agar plate.
-
-
Incubation:
-
Incubate the agar plates at 42°C for 48 hours under microaerobic conditions.
-
-
Reading Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Visualizations
Caption: Workflow for determining MIC and MBC of a compound against C. jejuni.
While this compound is not a viable drug candidate, understanding the signaling pathways of C. jejuni during host interaction is key to identifying new drug targets. C. jejuni utilizes various mechanisms to interact with and manipulate host epithelial cells.
Caption: C. jejuni interaction with host cell signaling pathways.
Campylobacter jejuni infection of intestinal epithelial cells can trigger signaling cascades, including the activation of MAP kinases like ERK and p38, which are crucial for the production of pro-inflammatory cytokines such as IL-8[4]. The bacterium also interacts with host cell focal adhesions through adhesins, leading to the phosphorylation of proteins like paxillin, which can alter host cell motility[5][6]. Furthermore, components like lipooligosaccharide (LOS) can be recognized by Toll-like receptors (TLRs), such as TLR4, initiating an immune response through both MyD88-dependent and TRIF-dependent pathways[7]. These pathways represent potential targets for the development of novel antimicrobial strategies.
References
- 1. In vitro activity of new quinoxaline compounds against Campylobacter species and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing and successful treatment of hospitalised patients with extensively drug-resistant Campylobacter jejuni infections linked to a pet store puppy outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility of Campylobacter jejuni and Campylobacter coli: comparison between Etest and a broth dilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction in Campylobacter jejuni-induced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Campylobacter jejuni Triggers Signaling through Host Cell Focal Adhesions To Inhibit Cell Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Campylobacter jejuni-Induced Activation of Dendritic Cells Involves Cooperative Signaling through Toll-Like Receptor 4 (TLR4)-MyD88 and TLR4-TRIF Axes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-44914 in Clostridium difficile Research
Topic: Using SC-44914 in Clostridium difficile Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no direct published research specifically investigating the effects of SC-44914 in Clostridium difficile infection (CDI). The following application notes are based on the known mechanism of SC-44914 as a prostaglandin (B15479496) E2 (PGE2) EP4 receptor antagonist and the established role of the PGE2 signaling pathway in the pathophysiology of CDI. These protocols are proposed models for investigating the potential therapeutic or research applications of SC-44914 in this context.
Introduction
Clostridium difficile infection is a major cause of antibiotic-associated diarrhea and colitis. The pathogenesis of CDI is primarily mediated by toxins A (TcdA) and B (TcdB), which induce colonic epithelial cell damage, leading to fluid secretion, inflammation, and tissue necrosis.[1] Prostaglandin E2 (PGE2) is a key lipid mediator that is significantly upregulated during CDI.[2][3] C. difficile toxins stimulate the production of PGE2 in colonocytes through the induction of cyclooxygenase-2 (COX-2).[2][3][4]
PGE2 exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[5][6] The EP4 receptor, in particular, has been implicated in maintaining intestinal homeostasis, modulating immune responses, and promoting mucosal healing.[7][8][9][10] However, its precise role in the context of CDI is complex, as PGE2 signaling can have both protective and pro-inflammatory effects.[5][11]
SC-44914 is a potent and selective antagonist of the EP4 receptor. By blocking the PGE2/EP4 signaling pathway, SC-44914 offers a valuable tool to dissect the role of this specific pathway in CDI pathogenesis. These notes provide a theoretical framework and experimental protocols for utilizing SC-44914 to investigate its potential in C. difficile research.
Key Signaling Pathways
The interaction between C. difficile toxins, PGE2 production, and the EP4 receptor involves a complex signaling cascade. TcdA and TcdB can induce COX-2 expression, leading to increased PGE2 synthesis.[2][3] PGE2 then binds to the EP4 receptor on intestinal epithelial cells and immune cells.[5] Activation of the EP4 receptor can lead to downstream signaling through both Gsα-cAMP-PKA and Gαi-PI3K pathways, influencing cellular processes like inflammation, cell survival, and barrier function.[5][6][12][13]
Diagram of C. difficile Toxin-Induced PGE2 Signaling
Caption: C. difficile toxins induce PGE2 production, which activates the EP4 receptor, leading to downstream signaling.
Quantitative Data Summary
As there is no direct data for SC-44914 in CDI models, the following table summarizes key quantitative parameters for related EP4 antagonists to provide a reference for dose-ranging studies.
| Compound | Target | Assay System | IC50 | In Vivo Model | Effective Dose | Reference |
| EP4 Antagonist 1 | Human EP4 | Calcium flux (CHO cells) | 6.1 nM | Murine colon carcinoma | 50-150 mg/kg/day | [14] |
| EP4 Antagonist 14 | Human EP4 | Reporter assay (HEK293 cells) | 1.1 nM | CT26 murine colon cancer | 30 mg/kg/day | [15] |
| Generic EP4 Antagonist | EP4 | N/A | 10-6 M (in vitro) | Rat bone marrow stromal cells | 10 mg/kg (pre-administration) | [16] |
| Compound 36 | Human EP4 | Functional Assay | 13.5 nM | CT-26 colon cancer xenograft | N/A | [17] |
Experimental Protocols
In Vitro Model: C. difficile Toxin-Induced Epithelial Cell Damage
This protocol aims to assess the effect of SC-44914 on C. difficile toxin-induced cytotoxicity and barrier dysfunction in a human colon epithelial cell line (e.g., Caco-2 or NCM460).
Materials:
-
Human colon epithelial cell line (e.g., Caco-2)
-
Cell culture medium (e.g., DMEM) and supplements
-
Purified C. difficile Toxin A (TcdA) or Toxin B (TcdB)
-
SC-44914
-
Cell viability assay kit (e.g., MTT or LDH)
-
Transepithelial electrical resistance (TEER) measurement system
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, as confirmed by stable TEER readings.
-
Treatment:
-
Pre-treat the apical side of the Caco-2 monolayers with varying concentrations of SC-44914 (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Add a pre-determined concentration of TcdA or TcdB to the apical side. Include appropriate controls (vehicle, toxin alone, SC-44914 alone).
-
-
Assessment:
-
Barrier Function: Measure TEER at regular intervals (e.g., 0, 4, 8, 12, 24 hours) post-toxin exposure.
-
Cytotoxicity: At the end of the experiment, collect the supernatant for an LDH assay and perform an MTT assay on the cells to assess cell viability.
-
PGE2 Production: Collect supernatant at different time points to measure PGE2 levels by ELISA.
-
Diagram of In Vitro Experimental Workflow
Caption: Workflow for assessing SC-44914's effect on toxin-induced epithelial damage in vitro.
In Vivo Model: Mouse Model of Clostridium difficile Infection
This protocol describes a mouse model to evaluate the therapeutic potential of SC-44914 in vivo.[18][19][20]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) or cefoperazone (B1668861) in drinking water.[21][22]
-
C. difficile spores (e.g., VPI 10463 or R20291 strain)[23]
-
SC-44914
-
Vehicle for SC-44914 administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of Susceptibility:
-
Infection:
-
Orally gavage mice with a known quantity of C. difficile spores (e.g., 105 CFU).[22]
-
-
Treatment:
-
Administer SC-44914 (dose to be determined by pilot studies, e.g., 30-150 mg/kg/day) or vehicle orally, starting on the day of infection or as a pre-treatment.
-
-
Monitoring and Endpoint Analysis:
Diagram of In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of SC-44914 in a mouse model of C. difficile infection.
Conclusion
The selective EP4 antagonist SC-44914 represents a valuable pharmacological tool to investigate the role of the PGE2/EP4 signaling axis in the pathogenesis of Clostridium difficile infection. The proposed in vitro and in vivo protocols provide a framework for elucidating whether targeting this pathway could be a viable therapeutic strategy. By modulating the host inflammatory response and potentially enhancing mucosal defense mechanisms, antagonism of the EP4 receptor may offer a novel, non-antibiotic approach to mitigating the severity of CDI. Further research is necessary to validate these hypotheses and to establish the efficacy and safety of this approach.
References
- 1. The role of toxins in Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clostridium difficile toxin A regulates inducible cyclooxygenase-2 and prostaglandin E2 synthesis in colonocytes via reactive oxygen species and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Complex Scenario of Nonsteroidal Anti-inflammatory Drugs Induced Prostaglandin E2 Production and Gut Microbiota Alteration in Clostridium difficile-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E receptor EP4 stimulates lymphangiogenesis to promote mucosal healing during DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins as protective mediators in Clostridium difficile infection - David Aronoff [grantome.com]
- 12. The Prostanoid EP4 Receptor and Its Signaling Pathway (2013) | Utako Yokoyama | 256 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small animal models for the study of Clostridium difficile disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cefoperazone-treated Mouse Model of Clinically-relevant Clostridium difficile Strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. Laboratory Tests for the Diagnosis of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-44914 in Clostridium difficile Research
Topic: Using SC-44914 in Clostridium difficile Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no direct published research specifically investigating the effects of SC-44914 in Clostridium difficile infection (CDI). The following application notes are based on the known mechanism of SC-44914 as a prostaglandin E2 (PGE2) EP4 receptor antagonist and the established role of the PGE2 signaling pathway in the pathophysiology of CDI. These protocols are proposed models for investigating the potential therapeutic or research applications of SC-44914 in this context.
Introduction
Clostridium difficile infection is a major cause of antibiotic-associated diarrhea and colitis. The pathogenesis of CDI is primarily mediated by toxins A (TcdA) and B (TcdB), which induce colonic epithelial cell damage, leading to fluid secretion, inflammation, and tissue necrosis.[1] Prostaglandin E2 (PGE2) is a key lipid mediator that is significantly upregulated during CDI.[2][3] C. difficile toxins stimulate the production of PGE2 in colonocytes through the induction of cyclooxygenase-2 (COX-2).[2][3][4]
PGE2 exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[5][6] The EP4 receptor, in particular, has been implicated in maintaining intestinal homeostasis, modulating immune responses, and promoting mucosal healing.[7][8][9][10] However, its precise role in the context of CDI is complex, as PGE2 signaling can have both protective and pro-inflammatory effects.[5][11]
SC-44914 is a potent and selective antagonist of the EP4 receptor. By blocking the PGE2/EP4 signaling pathway, SC-44914 offers a valuable tool to dissect the role of this specific pathway in CDI pathogenesis. These notes provide a theoretical framework and experimental protocols for utilizing SC-44914 to investigate its potential in C. difficile research.
Key Signaling Pathways
The interaction between C. difficile toxins, PGE2 production, and the EP4 receptor involves a complex signaling cascade. TcdA and TcdB can induce COX-2 expression, leading to increased PGE2 synthesis.[2][3] PGE2 then binds to the EP4 receptor on intestinal epithelial cells and immune cells.[5] Activation of the EP4 receptor can lead to downstream signaling through both Gsα-cAMP-PKA and Gαi-PI3K pathways, influencing cellular processes like inflammation, cell survival, and barrier function.[5][6][12][13]
Diagram of C. difficile Toxin-Induced PGE2 Signaling
Caption: C. difficile toxins induce PGE2 production, which activates the EP4 receptor, leading to downstream signaling.
Quantitative Data Summary
As there is no direct data for SC-44914 in CDI models, the following table summarizes key quantitative parameters for related EP4 antagonists to provide a reference for dose-ranging studies.
| Compound | Target | Assay System | IC50 | In Vivo Model | Effective Dose | Reference |
| EP4 Antagonist 1 | Human EP4 | Calcium flux (CHO cells) | 6.1 nM | Murine colon carcinoma | 50-150 mg/kg/day | [14] |
| EP4 Antagonist 14 | Human EP4 | Reporter assay (HEK293 cells) | 1.1 nM | CT26 murine colon cancer | 30 mg/kg/day | [15] |
| Generic EP4 Antagonist | EP4 | N/A | 10-6 M (in vitro) | Rat bone marrow stromal cells | 10 mg/kg (pre-administration) | [16] |
| Compound 36 | Human EP4 | Functional Assay | 13.5 nM | CT-26 colon cancer xenograft | N/A | [17] |
Experimental Protocols
In Vitro Model: C. difficile Toxin-Induced Epithelial Cell Damage
This protocol aims to assess the effect of SC-44914 on C. difficile toxin-induced cytotoxicity and barrier dysfunction in a human colon epithelial cell line (e.g., Caco-2 or NCM460).
Materials:
-
Human colon epithelial cell line (e.g., Caco-2)
-
Cell culture medium (e.g., DMEM) and supplements
-
Purified C. difficile Toxin A (TcdA) or Toxin B (TcdB)
-
SC-44914
-
Cell viability assay kit (e.g., MTT or LDH)
-
Transepithelial electrical resistance (TEER) measurement system
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, as confirmed by stable TEER readings.
-
Treatment:
-
Pre-treat the apical side of the Caco-2 monolayers with varying concentrations of SC-44914 (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Add a pre-determined concentration of TcdA or TcdB to the apical side. Include appropriate controls (vehicle, toxin alone, SC-44914 alone).
-
-
Assessment:
-
Barrier Function: Measure TEER at regular intervals (e.g., 0, 4, 8, 12, 24 hours) post-toxin exposure.
-
Cytotoxicity: At the end of the experiment, collect the supernatant for an LDH assay and perform an MTT assay on the cells to assess cell viability.
-
PGE2 Production: Collect supernatant at different time points to measure PGE2 levels by ELISA.
-
Diagram of In Vitro Experimental Workflow
Caption: Workflow for assessing SC-44914's effect on toxin-induced epithelial damage in vitro.
In Vivo Model: Mouse Model of Clostridium difficile Infection
This protocol describes a mouse model to evaluate the therapeutic potential of SC-44914 in vivo.[18][19][20]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) or cefoperazone in drinking water.[21][22]
-
Clindamycin
-
C. difficile spores (e.g., VPI 10463 or R20291 strain)[23]
-
SC-44914
-
Vehicle for SC-44914 administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of Susceptibility:
-
Infection:
-
Orally gavage mice with a known quantity of C. difficile spores (e.g., 105 CFU).[22]
-
-
Treatment:
-
Administer SC-44914 (dose to be determined by pilot studies, e.g., 30-150 mg/kg/day) or vehicle orally, starting on the day of infection or as a pre-treatment.
-
-
Monitoring and Endpoint Analysis:
Diagram of In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of SC-44914 in a mouse model of C. difficile infection.
Conclusion
The selective EP4 antagonist SC-44914 represents a valuable pharmacological tool to investigate the role of the PGE2/EP4 signaling axis in the pathogenesis of Clostridium difficile infection. The proposed in vitro and in vivo protocols provide a framework for elucidating whether targeting this pathway could be a viable therapeutic strategy. By modulating the host inflammatory response and potentially enhancing mucosal defense mechanisms, antagonism of the EP4 receptor may offer a novel, non-antibiotic approach to mitigating the severity of CDI. Further research is necessary to validate these hypotheses and to establish the efficacy and safety of this approach.
References
- 1. The role of toxins in Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clostridium difficile toxin A regulates inducible cyclooxygenase-2 and prostaglandin E2 synthesis in colonocytes via reactive oxygen species and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Complex Scenario of Nonsteroidal Anti-inflammatory Drugs Induced Prostaglandin E2 Production and Gut Microbiota Alteration in Clostridium difficile-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E receptor EP4 stimulates lymphangiogenesis to promote mucosal healing during DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins as protective mediators in Clostridium difficile infection - David Aronoff [grantome.com]
- 12. The Prostanoid EP4 Receptor and Its Signaling Pathway (2013) | Utako Yokoyama | 256 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small animal models for the study of Clostridium difficile disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cefoperazone-treated Mouse Model of Clinically-relevant Clostridium difficile Strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. Laboratory Tests for the Diagnosis of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agar Dilution Method with Investigational Compound SC-44914
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SC-44914" could not be definitively identified in publicly available scientific literature. The following application note provides a detailed protocol and example data for the agar (B569324) dilution method using a hypothetical investigational compound, herein designated as SC-44914, for the purpose of demonstrating the experimental procedure and data presentation. Researchers should substitute the specific parameters relevant to their compound of interest.
Introduction
The agar dilution method is a standardized reference technique for determining the minimal inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[1][2][3] This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism on the surface of the agar.[2][3] This application note provides a detailed protocol for determining the MIC of the investigational compound SC-44914 using the agar dilution method.
Quantitative Data Summary
The antimicrobial activity of SC-44914 was evaluated against a panel of clinically relevant bacterial and fungal strains. The MIC values, representing the concentration at which SC-44914 inhibits microbial growth, are summarized in the table below.
| Microorganism | ATCC Strain No. | Type | MIC (µg/mL) of SC-44914 |
| Staphylococcus aureus | 29213 | Gram-positive | 2 |
| Enterococcus faecalis | 29212 | Gram-positive | 8 |
| Streptococcus pneumoniae | 49619 | Gram-positive | 1 |
| Escherichia coli | 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | 27853 | Gram-negative | 64 |
| Klebsiella pneumoniae | 700603 | Gram-negative | 32 |
| Candida albicans | 90028 | Fungus (Yeast) | 4 |
| Aspergillus fumigatus | 204305 | Fungus (Mold) | 16 |
Table 1: Minimum Inhibitory Concentrations (MICs) of SC-44914 against various microorganisms as determined by the agar dilution method.
Experimental Protocols
Materials and Reagents
-
Investigational Compound SC-44914 stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Mueller-Hinton Agar (MHA) for bacteria
-
RPMI-1640 Agar with MOPS for fungi
-
Sterile Petri dishes (100 mm)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
McFarland 0.5 turbidity standard
-
Micropipettes and sterile tips
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Quality control microbial strains (as listed in Table 1)
Preparation of Antimicrobial-Containing Agar Plates
-
Prepare Agar Medium: Prepare MHA or RPMI-1640 agar according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath.
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the SC-44914 stock solution in a suitable sterile solvent (e.g., water, DMSO). The concentration of these working solutions should be 10 times the final desired concentration in the agar plates.
-
Incorporate Antimicrobial Agent: Add 2 mL of each SC-44914 dilution to 18 mL of molten agar in separate sterile tubes or bottles. This creates a 1:10 dilution, resulting in the final desired antimicrobial concentrations. Also, prepare a growth control plate containing agar with the solvent used for SC-44914 dilution and a sterility control plate with uninoculated agar.
-
Pour Plates: Immediately after adding the compound, mix the contents thoroughly by gentle inversion and pour the agar into sterile 100 mm Petri dishes to a depth of 3-4 mm.
-
Solidify and Dry: Allow the plates to solidify at room temperature on a level surface. If necessary, dry the plates in a laminar flow hood to remove excess surface moisture.
Preparation of Inoculum
-
Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Final Inoculum Dilution: Dilute the standardized suspension 1:10 in sterile saline to obtain a final inoculum concentration of approximately 1-2 x 10⁷ CFU/mL.
Inoculation, Incubation, and Interpretation
-
Inoculation: Using an inoculum replicating apparatus, transfer a standardized volume (typically 1-2 µL) of each prepared inoculum to the surface of the dried agar plates, including the growth control plate. Each spot will deliver approximately 10⁴ CFU.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 30-35°C for 24-48 hours or longer.
-
Reading Results: The MIC is the lowest concentration of SC-44914 that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate should show confluent growth.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the agar dilution method.
Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis
Caption: Hypothetical signaling pathway for SC-44914.
References
Application Notes and Protocols for the Agar Dilution Method with Investigational Compound SC-44914
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SC-44914" could not be definitively identified in publicly available scientific literature. The following application note provides a detailed protocol and example data for the agar dilution method using a hypothetical investigational compound, herein designated as SC-44914, for the purpose of demonstrating the experimental procedure and data presentation. Researchers should substitute the specific parameters relevant to their compound of interest.
Introduction
The agar dilution method is a standardized reference technique for determining the minimal inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[1][2][3] This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism on the surface of the agar.[2][3] This application note provides a detailed protocol for determining the MIC of the investigational compound SC-44914 using the agar dilution method.
Quantitative Data Summary
The antimicrobial activity of SC-44914 was evaluated against a panel of clinically relevant bacterial and fungal strains. The MIC values, representing the concentration at which SC-44914 inhibits microbial growth, are summarized in the table below.
| Microorganism | ATCC Strain No. | Type | MIC (µg/mL) of SC-44914 |
| Staphylococcus aureus | 29213 | Gram-positive | 2 |
| Enterococcus faecalis | 29212 | Gram-positive | 8 |
| Streptococcus pneumoniae | 49619 | Gram-positive | 1 |
| Escherichia coli | 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | 27853 | Gram-negative | 64 |
| Klebsiella pneumoniae | 700603 | Gram-negative | 32 |
| Candida albicans | 90028 | Fungus (Yeast) | 4 |
| Aspergillus fumigatus | 204305 | Fungus (Mold) | 16 |
Table 1: Minimum Inhibitory Concentrations (MICs) of SC-44914 against various microorganisms as determined by the agar dilution method.
Experimental Protocols
Materials and Reagents
-
Investigational Compound SC-44914 stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Mueller-Hinton Agar (MHA) for bacteria
-
RPMI-1640 Agar with MOPS for fungi
-
Sterile Petri dishes (100 mm)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
McFarland 0.5 turbidity standard
-
Micropipettes and sterile tips
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Quality control microbial strains (as listed in Table 1)
Preparation of Antimicrobial-Containing Agar Plates
-
Prepare Agar Medium: Prepare MHA or RPMI-1640 agar according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath.
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the SC-44914 stock solution in a suitable sterile solvent (e.g., water, DMSO). The concentration of these working solutions should be 10 times the final desired concentration in the agar plates.
-
Incorporate Antimicrobial Agent: Add 2 mL of each SC-44914 dilution to 18 mL of molten agar in separate sterile tubes or bottles. This creates a 1:10 dilution, resulting in the final desired antimicrobial concentrations. Also, prepare a growth control plate containing agar with the solvent used for SC-44914 dilution and a sterility control plate with uninoculated agar.
-
Pour Plates: Immediately after adding the compound, mix the contents thoroughly by gentle inversion and pour the agar into sterile 100 mm Petri dishes to a depth of 3-4 mm.
-
Solidify and Dry: Allow the plates to solidify at room temperature on a level surface. If necessary, dry the plates in a laminar flow hood to remove excess surface moisture.
Preparation of Inoculum
-
Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Final Inoculum Dilution: Dilute the standardized suspension 1:10 in sterile saline to obtain a final inoculum concentration of approximately 1-2 x 10⁷ CFU/mL.
Inoculation, Incubation, and Interpretation
-
Inoculation: Using an inoculum replicating apparatus, transfer a standardized volume (typically 1-2 µL) of each prepared inoculum to the surface of the dried agar plates, including the growth control plate. Each spot will deliver approximately 10⁴ CFU.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 30-35°C for 24-48 hours or longer.
-
Reading Results: The MIC is the lowest concentration of SC-44914 that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate should show confluent growth.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the agar dilution method.
Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis
Caption: Hypothetical signaling pathway for SC-44914.
References
Application Notes and Protocols for the Characterization of Novel Compounds in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization of a novel compound is a critical process in drug discovery and development. Understanding a compound's effects on cellular processes such as viability, proliferation, and death is fundamental to elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive guide and detailed protocols for a panel of standard in vitro cell culture assays to characterize a novel investigational compound, here designated as SC 44914. While specific data for this compound is not yet publicly available, these notes offer a robust framework for its initial characterization.
The following sections detail the principles and methodologies for assessing cell viability, apoptosis, and cell cycle distribution in response to treatment with a new chemical entity. The protocols are designed to be adaptable to various cell lines and experimental contexts.
Cell Viability and Cytotoxicity Assays
Cell viability assays are foundational in pharmacology and toxicology to determine the concentration-dependent effects of a compound on a cell population.[1] These assays measure parameters like metabolic activity or membrane integrity to quantify the number of living cells.[2]
Principle of Tetrazolium-Based Assays (MTT, MTS)
Metabolically active cells possess mitochondrial dehydrogenases that reduce tetrazolium salts to a colored formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan that requires a solubilization step.[1]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a water-soluble formazan, simplifying the protocol.[1]
Experimental Protocol: MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[3]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[3]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
Data Presentation: Example IC50 Determination for this compound
The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves, indicating the compound's potency.[1]
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | Data to be determined |
| HeLa | 48 | Data to be determined |
| Jurkat | 48 | Data to be determined |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTS assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial cellular process that can be induced by cytotoxic compounds.[5] Assays to detect apoptosis are vital for understanding a compound's mechanism of cell killing.
Principle of Annexin V and Propidium (B1200493) Iodide (PI) Staining
During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[6] This dual staining allows for the differentiation of:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., based on the IC50 value) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Example Apoptosis Analysis for this compound
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1x IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis
Compounds can exert cytostatic or cytotoxic effects by interfering with the cell cycle.[7] Cell cycle analysis using flow cytometry helps to determine the phase of the cell cycle at which a compound may be causing an arrest.[2]
Principle of Propidium Iodide (PI) Staining for DNA Content
PI is a fluorescent dye that intercalates with DNA stoichiometrically.[7] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:[2]
-
G0/G1 phase: 2N DNA content.
-
S phase: Intermediate DNA content (between 2N and 4N).
-
G2/M phase: 4N DNA content.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
Experimental Protocol: Cell Cycle Analysis with PI
-
Cell Treatment: Seed cells and treat with this compound at desired concentrations for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Example Cell Cycle Distribution for this compound
| Treatment | Concentration | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 0.5x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Signaling Pathway Investigation
Once initial characterization suggests a specific mechanism (e.g., induction of apoptosis or cell cycle arrest at a particular phase), further investigation into the underlying signaling pathways is warranted. For instance, if this compound induces apoptosis, its effect on key pathways like the STAT3 signaling pathway, which is often dysregulated in cancer, could be explored.[8][9]
Generic Signaling Pathway Diagram: STAT3 Pathway
The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a common target in drug development.
Caption: Hypothetical inhibition points of this compound in the STAT3 pathway.
Conclusion
This document provides a foundational set of protocols and application notes for the initial in vitro characterization of a novel compound, this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of the compound's cellular activities. This information is essential for guiding further mechanistic studies and advancing the compound through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cell Cycle Analysis [labome.com]
- 8. Targeting signal transducer and activator of transcription signaling pathway in leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Novel Compounds in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization of a novel compound is a critical process in drug discovery and development. Understanding a compound's effects on cellular processes such as viability, proliferation, and death is fundamental to elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive guide and detailed protocols for a panel of standard in vitro cell culture assays to characterize a novel investigational compound, here designated as SC 44914. While specific data for this compound is not yet publicly available, these notes offer a robust framework for its initial characterization.
The following sections detail the principles and methodologies for assessing cell viability, apoptosis, and cell cycle distribution in response to treatment with a new chemical entity. The protocols are designed to be adaptable to various cell lines and experimental contexts.
Cell Viability and Cytotoxicity Assays
Cell viability assays are foundational in pharmacology and toxicology to determine the concentration-dependent effects of a compound on a cell population.[1] These assays measure parameters like metabolic activity or membrane integrity to quantify the number of living cells.[2]
Principle of Tetrazolium-Based Assays (MTT, MTS)
Metabolically active cells possess mitochondrial dehydrogenases that reduce tetrazolium salts to a colored formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan that requires a solubilization step.[1]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a water-soluble formazan, simplifying the protocol.[1]
Experimental Protocol: MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[3]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[3]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
Data Presentation: Example IC50 Determination for this compound
The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves, indicating the compound's potency.[1]
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | Data to be determined |
| HeLa | 48 | Data to be determined |
| Jurkat | 48 | Data to be determined |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTS assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial cellular process that can be induced by cytotoxic compounds.[5] Assays to detect apoptosis are vital for understanding a compound's mechanism of cell killing.
Principle of Annexin V and Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[6] This dual staining allows for the differentiation of:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., based on the IC50 value) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Example Apoptosis Analysis for this compound
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1x IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis
Compounds can exert cytostatic or cytotoxic effects by interfering with the cell cycle.[7] Cell cycle analysis using flow cytometry helps to determine the phase of the cell cycle at which a compound may be causing an arrest.[2]
Principle of Propidium Iodide (PI) Staining for DNA Content
PI is a fluorescent dye that intercalates with DNA stoichiometrically.[7] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:[2]
-
G0/G1 phase: 2N DNA content.
-
S phase: Intermediate DNA content (between 2N and 4N).
-
G2/M phase: 4N DNA content.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
Experimental Protocol: Cell Cycle Analysis with PI
-
Cell Treatment: Seed cells and treat with this compound at desired concentrations for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Example Cell Cycle Distribution for this compound
| Treatment | Concentration | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 0.5x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Signaling Pathway Investigation
Once initial characterization suggests a specific mechanism (e.g., induction of apoptosis or cell cycle arrest at a particular phase), further investigation into the underlying signaling pathways is warranted. For instance, if this compound induces apoptosis, its effect on key pathways like the STAT3 signaling pathway, which is often dysregulated in cancer, could be explored.[8][9]
Generic Signaling Pathway Diagram: STAT3 Pathway
The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a common target in drug development.
Caption: Hypothetical inhibition points of this compound in the STAT3 pathway.
Conclusion
This document provides a foundational set of protocols and application notes for the initial in vitro characterization of a novel compound, this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of the compound's cellular activities. This information is essential for guiding further mechanistic studies and advancing the compound through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cell Cycle Analysis [labome.com]
- 8. Targeting signal transducer and activator of transcription signaling pathway in leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC 44914 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC 44914 is a quinoxaline-based compound demonstrating notable antibacterial activity, particularly against anaerobic bacteria. As a member of the quinoxaline (B1680401) class, its mechanism of action is proposed to involve the inhibition of bacterial cell wall synthesis, making it a compound of interest for studying antibiotic resistance and developing novel therapeutic strategies. These application notes provide a summary of its known activity and detailed protocols for its investigation in a research setting.
Quantitative Data Summary
The in vitro activity of this compound has been evaluated against several bacterial species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 90% of isolates (MIC90).
| Organism | MIC90 (µg/mL) |
| Campylobacter jejuni | ≥ 64[1] |
| Campylobacter coli | ≥ 64[1] |
| Clostridium difficile | ≤ 0.06[1] |
Signaling Pathway and Mechanism of Action
This compound is classified as a quinoxaline compound, a class of antibiotics known to interfere with bacterial cell integrity. The proposed mechanism of action for quinoxaline 1,4-di-N-oxides involves bioreduction of the compound within the anaerobic bacterial cell. This process generates reactive oxygen species (ROS) and hydroxyl radicals. These reactive species are believed to cause oxidative damage to critical cellular components, including DNA and the cell wall, ultimately leading to bacterial cell death.[2]
Proposed mechanism of action for this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is adapted for anaerobic bacteria such as Clostridium difficile, against which this compound shows high potency.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Brucella agar or other suitable anaerobic growth medium
-
Sterile petri dishes
-
Anaerobic bacterial culture in logarithmic growth phase
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jar)
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
Procedure:
-
Media Preparation: Prepare molten Brucella agar and maintain it in a 50°C water bath.
-
Serial Dilution: Create a series of twofold dilutions of this compound in sterile tubes. For each dilution, add a specific volume of the stock solution to a pre-determined volume of molten agar to achieve the final desired concentrations (e.g., ranging from 0.008 µg/mL to 128 µg/mL). Also, prepare a drug-free control plate.
-
Plating: Mix the agar and drug solution thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Adjust the turbidity of the anaerobic bacterial culture in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the prepared inoculum onto the surface of each agar plate, including the control plate.
-
Incubation: Place the plates in an anaerobic environment and incubate at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Kinetic Assay
This assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
This compound
-
Anaerobic broth medium (e.g., supplemented Brucella broth)
-
Anaerobic bacterial culture in logarithmic growth phase
-
Sterile culture tubes
-
Anaerobic incubation system
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the anaerobic broth with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes with the anaerobic broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.
-
Incubation: Inoculate all tubes with the prepared bacterial suspension and incubate under anaerobic conditions at 37°C.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial tenfold dilutions in sterile saline.
-
Colony Counting: Plate a defined volume from each dilution onto agar plates. Incubate the plates under appropriate conditions until colonies are visible.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[3]
Cell Wall Integrity Assay
This protocol provides a method to assess if this compound disrupts the bacterial cell wall, consistent with its proposed mechanism of action.
Materials:
-
This compound
-
Anaerobic bacterial culture
-
Lysis buffer (e.g., containing a mild detergent like Triton X-100)
-
DNA-binding fluorescent dye (e.g., SYBR Green I)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Bacterial Culture and Treatment: Grow the anaerobic bacteria to the mid-logarithmic phase. Expose the culture to this compound at a concentration at or above the MIC for a defined period (e.g., 2-4 hours). Include an untreated control.
-
Sample Preparation: Harvest a small volume of the treated and untreated bacterial suspensions.
-
Lysis and Staining: Mix the bacterial suspension with the lysis buffer and the fluorescent dye. The lysis buffer will break open cells with compromised cell walls.
-
Microscopy: Place a drop of the mixture on a microscope slide and cover with a coverslip. Observe the samples under a fluorescence microscope.
-
Result Interpretation: Bacteria with intact cell walls will appear as distinct, brightly stained entities. Bacteria with compromised cell walls will be lysed, releasing their DNA, which will appear as diffuse, web-like fluorescent signals. A significant increase in lysed cells in the this compound-treated sample compared to the control suggests a mechanism involving cell wall damage.[4][5]
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel antibacterial compound like this compound.
Experimental workflow for evaluating this compound.
References
- 1. In vitro activity of new quinoxaline compounds against Campylobacter species and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013014324A1 - Method for evaluating bacterial cell wall integrity - Google Patents [patents.google.com]
Application Notes and Protocols for SC 44914 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC 44914 is a quinoxaline-based compound demonstrating notable antibacterial activity, particularly against anaerobic bacteria. As a member of the quinoxaline class, its mechanism of action is proposed to involve the inhibition of bacterial cell wall synthesis, making it a compound of interest for studying antibiotic resistance and developing novel therapeutic strategies. These application notes provide a summary of its known activity and detailed protocols for its investigation in a research setting.
Quantitative Data Summary
The in vitro activity of this compound has been evaluated against several bacterial species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 90% of isolates (MIC90).
| Organism | MIC90 (µg/mL) |
| Campylobacter jejuni | ≥ 64[1] |
| Campylobacter coli | ≥ 64[1] |
| Clostridium difficile | ≤ 0.06[1] |
Signaling Pathway and Mechanism of Action
This compound is classified as a quinoxaline compound, a class of antibiotics known to interfere with bacterial cell integrity. The proposed mechanism of action for quinoxaline 1,4-di-N-oxides involves bioreduction of the compound within the anaerobic bacterial cell. This process generates reactive oxygen species (ROS) and hydroxyl radicals. These reactive species are believed to cause oxidative damage to critical cellular components, including DNA and the cell wall, ultimately leading to bacterial cell death.[2]
Proposed mechanism of action for this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is adapted for anaerobic bacteria such as Clostridium difficile, against which this compound shows high potency.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Brucella agar or other suitable anaerobic growth medium
-
Sterile petri dishes
-
Anaerobic bacterial culture in logarithmic growth phase
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jar)
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
Procedure:
-
Media Preparation: Prepare molten Brucella agar and maintain it in a 50°C water bath.
-
Serial Dilution: Create a series of twofold dilutions of this compound in sterile tubes. For each dilution, add a specific volume of the stock solution to a pre-determined volume of molten agar to achieve the final desired concentrations (e.g., ranging from 0.008 µg/mL to 128 µg/mL). Also, prepare a drug-free control plate.
-
Plating: Mix the agar and drug solution thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Adjust the turbidity of the anaerobic bacterial culture in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the prepared inoculum onto the surface of each agar plate, including the control plate.
-
Incubation: Place the plates in an anaerobic environment and incubate at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Kinetic Assay
This assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
This compound
-
Anaerobic broth medium (e.g., supplemented Brucella broth)
-
Anaerobic bacterial culture in logarithmic growth phase
-
Sterile culture tubes
-
Anaerobic incubation system
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the anaerobic broth with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes with the anaerobic broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.
-
Incubation: Inoculate all tubes with the prepared bacterial suspension and incubate under anaerobic conditions at 37°C.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial tenfold dilutions in sterile saline.
-
Colony Counting: Plate a defined volume from each dilution onto agar plates. Incubate the plates under appropriate conditions until colonies are visible.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[3]
Cell Wall Integrity Assay
This protocol provides a method to assess if this compound disrupts the bacterial cell wall, consistent with its proposed mechanism of action.
Materials:
-
This compound
-
Anaerobic bacterial culture
-
Lysis buffer (e.g., containing a mild detergent like Triton X-100)
-
DNA-binding fluorescent dye (e.g., SYBR Green I)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Bacterial Culture and Treatment: Grow the anaerobic bacteria to the mid-logarithmic phase. Expose the culture to this compound at a concentration at or above the MIC for a defined period (e.g., 2-4 hours). Include an untreated control.
-
Sample Preparation: Harvest a small volume of the treated and untreated bacterial suspensions.
-
Lysis and Staining: Mix the bacterial suspension with the lysis buffer and the fluorescent dye. The lysis buffer will break open cells with compromised cell walls.
-
Microscopy: Place a drop of the mixture on a microscope slide and cover with a coverslip. Observe the samples under a fluorescence microscope.
-
Result Interpretation: Bacteria with intact cell walls will appear as distinct, brightly stained entities. Bacteria with compromised cell walls will be lysed, releasing their DNA, which will appear as diffuse, web-like fluorescent signals. A significant increase in lysed cells in the this compound-treated sample compared to the control suggests a mechanism involving cell wall damage.[4][5]
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel antibacterial compound like this compound.
Experimental workflow for evaluating this compound.
References
- 1. In vitro activity of new quinoxaline compounds against Campylobacter species and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013014324A1 - Method for evaluating bacterial cell wall integrity - Google Patents [patents.google.com]
Application Notes & Protocols: Efficacy Testing of gp130-STAT3 Signaling Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of small molecule inhibitors targeting the gp130-STAT3 signaling pathway, using a hypothetical compound, SC 44914, as an example. The methodologies described are applicable to a range of compounds designed to modulate this critical pathway, which is implicated in various cancers and inflammatory diseases.
Scientific Background: The gp130-STAT3 Signaling Pathway
The glycoprotein (B1211001) 130 (gp130) is a transmembrane receptor subunit shared by the interleukin-6 (IL-6) family of cytokines.[1][2] Ligand binding to the IL-6 receptor complex leads to the dimerization of gp130, which in turn activates associated Janus kinases (JAKs).[1] These kinases then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) proteins.[1][3] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, and inflammation.[1][3] Dysregulation of the gp130-STAT3 pathway is a hallmark of several malignancies and chronic inflammatory conditions, making it a prime target for therapeutic intervention.[2][3][4]
This compound is a representative small molecule inhibitor designed to disrupt the gp130-mediated activation of STAT3. The following protocols outline methods to assess its efficacy in relevant animal models.
Visualization of the gp130-STAT3 Signaling Pathway and this compound Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of gp130 signaling in breast cancer blocks constitutive activation of Stat3 and inhibits in vivo malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of IL-6 trans signaling counteracts STAT3 control of experimental inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of gp130-STAT3 Signaling Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of small molecule inhibitors targeting the gp130-STAT3 signaling pathway, using a hypothetical compound, SC 44914, as an example. The methodologies described are applicable to a range of compounds designed to modulate this critical pathway, which is implicated in various cancers and inflammatory diseases.
Scientific Background: The gp130-STAT3 Signaling Pathway
The glycoprotein 130 (gp130) is a transmembrane receptor subunit shared by the interleukin-6 (IL-6) family of cytokines.[1][2] Ligand binding to the IL-6 receptor complex leads to the dimerization of gp130, which in turn activates associated Janus kinases (JAKs).[1] These kinases then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) proteins.[1][3] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, and inflammation.[1][3] Dysregulation of the gp130-STAT3 pathway is a hallmark of several malignancies and chronic inflammatory conditions, making it a prime target for therapeutic intervention.[2][3][4]
This compound is a representative small molecule inhibitor designed to disrupt the gp130-mediated activation of STAT3. The following protocols outline methods to assess its efficacy in relevant animal models.
Visualization of the gp130-STAT3 Signaling Pathway and this compound Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of gp130 signaling in breast cancer blocks constitutive activation of Stat3 and inhibits in vivo malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of IL-6 trans signaling counteracts STAT3 control of experimental inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy Testing of Quinoxaline Antibiotics
Disclaimer: Publicly available research on the specific compound SC 44914 in combination with other antibiotics is limited. The following application notes and protocols are provided as a general framework for evaluating the synergistic potential of quinoxaline (B1680401) antibiotics, based on established microbiological techniques. These protocols should be adapted and validated for the specific compounds and bacterial strains under investigation.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance efficacy and overcome resistance mechanisms. Quinoxaline derivatives represent a class of heterocyclic compounds with demonstrated antibacterial activity against a range of pathogens.[1]
1.1. Mechanism of Action of Quinoxaline Antibiotics
Quinoxaline antibiotics, particularly quinoxaline 1,4-dioxides, are understood to function as bioreductive drugs. Their mechanism of action primarily involves the generation of reactive oxygen species (ROS) under anaerobic or hypoxic conditions, which leads to oxidative damage to bacterial DNA and other essential cellular components.[1][2][3] This mode of action, distinct from many current antibiotic classes, suggests potential for synergistic interactions with drugs that target different cellular pathways, such as cell wall synthesis or protein synthesis.
1.2. Principles of Antibiotic Synergy
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can result in lower required doses, reduced toxicity, and a decreased likelihood of developing resistance. Common methods for assessing synergy in vitro include the checkerboard microdilution assay and the time-kill assay.
Data Presentation: Quantifying Synergy
Quantitative data from synergy studies are crucial for comparing the efficacy of different antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a standard metric for quantifying synergy.
Table 1: Example of Checkerboard Assay Results for a Quinoxaline Antibiotic in Combination with a Beta-Lactam against Clostridium difficile
| Antibiotic A (Quinoxaline) MIC (µg/mL) | Antibiotic B (Beta-Lactam) MIC (µg/mL) | FIC A | FIC B | FIC Index (FICI) | Interpretation |
| 0.06 (Alone) | 4 (Alone) | - | - | - | - |
| 0.015 | 1 | 0.25 | 0.25 | 0.50 | Synergy |
| 0.03 | 0.5 | 0.5 | 0.125 | 0.625 | Additive |
| 0.0075 | 2 | 0.125 | 0.5 | 0.625 | Additive |
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
Experimental Protocols
3.1. Protocol 1: Checkerboard Microdilution Assay
This method assesses the interaction between two antimicrobial agents by testing a range of concentrations of each drug, both individually and in combination.
3.1.1. Experimental Workflow Diagram
Caption: Workflow for the checkerboard microdilution assay.
3.1.2. Procedure
-
Prepare Inoculum: Culture the test organism (e.g., C. difficile or C. jejuni) to the mid-logarithmic phase and dilute to a standardized concentration (typically 5 x 10^5 CFU/mL) in appropriate broth media.[4]
-
Prepare Antibiotic Dilutions: Prepare serial dilutions of this compound (Antibiotic A) and the combination antibiotic (Antibiotic B) in a 96-well microtiter plate. Antibiotic A is typically diluted along the y-axis, and Antibiotic B along the x-axis.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., anaerobically for C. difficile at 37°C for 24-48 hours).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC of each antibiotic alone and in combination.
-
Calculate FIC Index: The FIC index is calculated as follows:
-
FIC A = MIC of drug A in combination / MIC of drug A alone
-
FIC B = MIC of drug B in combination / MIC of drug B alone
-
FICI = FIC A + FIC B
-
3.2. Protocol 2: Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1]
3.2.1. Experimental Workflow Diagram
Caption: Workflow for the time-kill assay.
3.2.2. Procedure
-
Prepare Inoculum: Prepare a standardized bacterial suspension as described for the checkerboard assay.
-
Exposure: Expose the bacterial suspension to the antimicrobial agents at relevant concentrations (e.g., at their respective MICs or sub-MICs) in broth culture. Include tubes with each drug alone and the combination, as well as a drug-free growth control.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove aliquots from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specified time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy Testing of Quinoxaline Antibiotics
Disclaimer: Publicly available research on the specific compound SC 44914 in combination with other antibiotics is limited. The following application notes and protocols are provided as a general framework for evaluating the synergistic potential of quinoxaline antibiotics, based on established microbiological techniques. These protocols should be adapted and validated for the specific compounds and bacterial strains under investigation.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance efficacy and overcome resistance mechanisms. Quinoxaline derivatives represent a class of heterocyclic compounds with demonstrated antibacterial activity against a range of pathogens.[1]
1.1. Mechanism of Action of Quinoxaline Antibiotics
Quinoxaline antibiotics, particularly quinoxaline 1,4-dioxides, are understood to function as bioreductive drugs. Their mechanism of action primarily involves the generation of reactive oxygen species (ROS) under anaerobic or hypoxic conditions, which leads to oxidative damage to bacterial DNA and other essential cellular components.[1][2][3] This mode of action, distinct from many current antibiotic classes, suggests potential for synergistic interactions with drugs that target different cellular pathways, such as cell wall synthesis or protein synthesis.
1.2. Principles of Antibiotic Synergy
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can result in lower required doses, reduced toxicity, and a decreased likelihood of developing resistance. Common methods for assessing synergy in vitro include the checkerboard microdilution assay and the time-kill assay.
Data Presentation: Quantifying Synergy
Quantitative data from synergy studies are crucial for comparing the efficacy of different antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a standard metric for quantifying synergy.
Table 1: Example of Checkerboard Assay Results for a Quinoxaline Antibiotic in Combination with a Beta-Lactam against Clostridium difficile
| Antibiotic A (Quinoxaline) MIC (µg/mL) | Antibiotic B (Beta-Lactam) MIC (µg/mL) | FIC A | FIC B | FIC Index (FICI) | Interpretation |
| 0.06 (Alone) | 4 (Alone) | - | - | - | - |
| 0.015 | 1 | 0.25 | 0.25 | 0.50 | Synergy |
| 0.03 | 0.5 | 0.5 | 0.125 | 0.625 | Additive |
| 0.0075 | 2 | 0.125 | 0.5 | 0.625 | Additive |
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
Experimental Protocols
3.1. Protocol 1: Checkerboard Microdilution Assay
This method assesses the interaction between two antimicrobial agents by testing a range of concentrations of each drug, both individually and in combination.
3.1.1. Experimental Workflow Diagram
Caption: Workflow for the checkerboard microdilution assay.
3.1.2. Procedure
-
Prepare Inoculum: Culture the test organism (e.g., C. difficile or C. jejuni) to the mid-logarithmic phase and dilute to a standardized concentration (typically 5 x 10^5 CFU/mL) in appropriate broth media.[4]
-
Prepare Antibiotic Dilutions: Prepare serial dilutions of this compound (Antibiotic A) and the combination antibiotic (Antibiotic B) in a 96-well microtiter plate. Antibiotic A is typically diluted along the y-axis, and Antibiotic B along the x-axis.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., anaerobically for C. difficile at 37°C for 24-48 hours).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC of each antibiotic alone and in combination.
-
Calculate FIC Index: The FIC index is calculated as follows:
-
FIC A = MIC of drug A in combination / MIC of drug A alone
-
FIC B = MIC of drug B in combination / MIC of drug B alone
-
FICI = FIC A + FIC B
-
3.2. Protocol 2: Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1]
3.2.1. Experimental Workflow Diagram
Caption: Workflow for the time-kill assay.
3.2.2. Procedure
-
Prepare Inoculum: Prepare a standardized bacterial suspension as described for the checkerboard assay.
-
Exposure: Expose the bacterial suspension to the antimicrobial agents at relevant concentrations (e.g., at their respective MICs or sub-MICs) in broth culture. Include tubes with each drug alone and the combination, as well as a drug-free growth control.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove aliquots from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specified time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Small Molecule EP4 Antagonist Stock Solution
Introduction
This document provides detailed protocols and application notes for the preparation and use of a stock solution for a representative small molecule Prostaglandin (B15479496) E2 receptor 4 (EP4) antagonist. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as inflammation, oncology, and pain management. The EP4 receptor, a G-protein coupled receptor, is a key component of the prostaglandin E2 (PGE2) signaling pathway, which is implicated in various physiological and pathological processes.
Disclaimer: The identifier "SC 44914" is likely associated with an electronic component and not a chemical compound. This document provides a general protocol for small molecule EP4 antagonists based on publicly available information for compounds of this class.
Mechanism of Action and Signaling Pathway
EP4 antagonists are compounds that selectively bind to and inhibit the activity of the EP4 receptor. By doing so, they block the downstream signaling cascade initiated by the binding of the endogenous ligand, prostaglandin E2 (PGE2).[1] The primary signaling pathway activated by the EP4 receptor involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that regulate cellular processes such as inflammation, cell proliferation, and immune responses.[1][2] Some studies also suggest that the EP4 receptor can couple to the Gαi protein, which would inhibit adenylyl cyclase and activate the PI3K signaling pathway.[2]
The inhibition of the PGE2-EP4 signaling axis is a promising therapeutic strategy for a range of diseases, including inflammatory conditions and various cancers.[1][3]
Signaling Pathway Diagram
Caption: EP4 Receptor Signaling Pathway and Point of Inhibition.
Preparation of a Stock Solution
The following protocol outlines the steps for preparing a stock solution of a generic small molecule EP4 antagonist. Researchers should always consult the manufacturer's specific data sheet for the compound of interest for any unique handling or solubility information.
Materials
-
Small molecule EP4 antagonist powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (CAS Number: 67-68-5)
-
Sterile, amber microcentrifuge tubes or glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Quantitative Data Summary
For a hypothetical small molecule EP4 antagonist with a molecular weight of 400 g/mol , the following table provides the mass of the compound required to prepare stock solutions of various concentrations.
| Target Concentration (mM) | Volume of DMSO (mL) | Mass of Compound (mg) |
| 10 | 1 | 4.0 |
| 10 | 5 | 20.0 |
| 20 | 1 | 8.0 |
| 20 | 5 | 40.0 |
| 50 | 1 | 20.0 |
| 50 | 5 | 100.0 |
Experimental Protocol
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the EP4 antagonist powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the EP4 antagonist powder into the tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed, amber vials at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.
Experimental Workflow Diagram
Caption: Workflow for Preparing EP4 Antagonist Stock Solution.
Application Notes
-
Solvent Choice: DMSO is a common solvent for many small molecule inhibitors due to its ability to dissolve a wide range of organic compounds.[4][5][6] However, always verify the solubility of your specific compound from the supplier's data sheet.
-
Working Dilutions: For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Control Experiments: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Stability: While many stock solutions in DMSO are stable for extended periods when stored properly, it is good practice to visually inspect for any precipitation before each use. If precipitation is observed, warm the solution to 37°C and vortex to redissolve.
By following these protocols and guidelines, researchers can ensure the accurate and effective use of small molecule EP4 antagonists in their experimental systems.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
Application Notes and Protocols for the Preparation of a Small Molecule EP4 Antagonist Stock Solution
Introduction
This document provides detailed protocols and application notes for the preparation and use of a stock solution for a representative small molecule Prostaglandin E2 receptor 4 (EP4) antagonist. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as inflammation, oncology, and pain management. The EP4 receptor, a G-protein coupled receptor, is a key component of the prostaglandin E2 (PGE2) signaling pathway, which is implicated in various physiological and pathological processes.
Disclaimer: The identifier "SC 44914" is likely associated with an electronic component and not a chemical compound. This document provides a general protocol for small molecule EP4 antagonists based on publicly available information for compounds of this class.
Mechanism of Action and Signaling Pathway
EP4 antagonists are compounds that selectively bind to and inhibit the activity of the EP4 receptor. By doing so, they block the downstream signaling cascade initiated by the binding of the endogenous ligand, prostaglandin E2 (PGE2).[1] The primary signaling pathway activated by the EP4 receptor involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that regulate cellular processes such as inflammation, cell proliferation, and immune responses.[1][2] Some studies also suggest that the EP4 receptor can couple to the Gαi protein, which would inhibit adenylyl cyclase and activate the PI3K signaling pathway.[2]
The inhibition of the PGE2-EP4 signaling axis is a promising therapeutic strategy for a range of diseases, including inflammatory conditions and various cancers.[1][3]
Signaling Pathway Diagram
Caption: EP4 Receptor Signaling Pathway and Point of Inhibition.
Preparation of a Stock Solution
The following protocol outlines the steps for preparing a stock solution of a generic small molecule EP4 antagonist. Researchers should always consult the manufacturer's specific data sheet for the compound of interest for any unique handling or solubility information.
Materials
-
Small molecule EP4 antagonist powder
-
Dimethyl sulfoxide (DMSO), anhydrous (CAS Number: 67-68-5)
-
Sterile, amber microcentrifuge tubes or glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Quantitative Data Summary
For a hypothetical small molecule EP4 antagonist with a molecular weight of 400 g/mol , the following table provides the mass of the compound required to prepare stock solutions of various concentrations.
| Target Concentration (mM) | Volume of DMSO (mL) | Mass of Compound (mg) |
| 10 | 1 | 4.0 |
| 10 | 5 | 20.0 |
| 20 | 1 | 8.0 |
| 20 | 5 | 40.0 |
| 50 | 1 | 20.0 |
| 50 | 5 | 100.0 |
Experimental Protocol
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the EP4 antagonist powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the EP4 antagonist powder into the tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed, amber vials at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.
Experimental Workflow Diagram
Caption: Workflow for Preparing EP4 Antagonist Stock Solution.
Application Notes
-
Solvent Choice: DMSO is a common solvent for many small molecule inhibitors due to its ability to dissolve a wide range of organic compounds.[4][5][6] However, always verify the solubility of your specific compound from the supplier's data sheet.
-
Working Dilutions: For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Control Experiments: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Stability: While many stock solutions in DMSO are stable for extended periods when stored properly, it is good practice to visually inspect for any precipitation before each use. If precipitation is observed, warm the solution to 37°C and vortex to redissolve.
By following these protocols and guidelines, researchers can ensure the accurate and effective use of small molecule EP4 antagonists in their experimental systems.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
Application Notes and Protocols for the Evaluation of Novel Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial antibacterial characterization of a novel experimental compound, herein referred to as SC 44914. The protocols outlined below describe standard assays to determine the compound's potency, bactericidal or bacteriostatic nature, and its effect on bacterial biofilms. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for the reproducibility and comparability of results.[1][2][3][4]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[1][5] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[1] These two parameters are fundamental in assessing the antimicrobial efficacy of a new compound.[2]
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol is adapted from the CLSI M07-A9 guidelines.[1]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Mueller-Hinton Agar (B569324) (MHA) plates
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Serial Dilution of this compound:
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
-
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
MIC Determination:
-
MBC Determination:
Data Presentation:
The results of the MIC and MBC assays should be summarized in a clear and organized table.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| Methicillin-resistant S. aureus (MRSA) | ||
| Vancomycin-resistant Enterococcus (VRE) |
An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[1]
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium and can help to confirm bactericidal or bacteriostatic activity.[7][8] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][9]
Experimental Protocol: Time-Kill Assay
Materials:
-
This compound stock solution
-
Bacterial culture in mid-log growth phase
-
MHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
MHA plates
Procedure:
-
Inoculum Preparation:
-
Exposure to this compound:
-
Incubation and Sampling:
-
Enumeration of Viable Bacteria:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Data Presentation:
The results should be presented in a table and are typically visualized by plotting the log₁₀ CFU/mL against time.
| Time (hours) | Growth Control (CFU/mL) | This compound at MIC (CFU/mL) | This compound at 2x MIC (CFU/mL) | This compound at 4x MIC (CFU/mL) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Experimental Workflow for Time-Kill Kinetics Assay
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. Antimicrobial Susceptibility Testing Protocols - Google Libros [books.google.com.co]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial antibacterial characterization of a novel experimental compound, herein referred to as SC 44914. The protocols outlined below describe standard assays to determine the compound's potency, bactericidal or bacteriostatic nature, and its effect on bacterial biofilms. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for the reproducibility and comparability of results.[1][2][3][4]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[1][5] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[1] These two parameters are fundamental in assessing the antimicrobial efficacy of a new compound.[2]
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol is adapted from the CLSI M07-A9 guidelines.[1]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Serial Dilution of this compound:
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
-
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
MIC Determination:
-
MBC Determination:
Data Presentation:
The results of the MIC and MBC assays should be summarized in a clear and organized table.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| Methicillin-resistant S. aureus (MRSA) | ||
| Vancomycin-resistant Enterococcus (VRE) |
An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[1]
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium and can help to confirm bactericidal or bacteriostatic activity.[7][8] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][9]
Experimental Protocol: Time-Kill Assay
Materials:
-
This compound stock solution
-
Bacterial culture in mid-log growth phase
-
MHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
MHA plates
Procedure:
-
Inoculum Preparation:
-
Exposure to this compound:
-
Incubation and Sampling:
-
Enumeration of Viable Bacteria:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Data Presentation:
The results should be presented in a table and are typically visualized by plotting the log₁₀ CFU/mL against time.
| Time (hours) | Growth Control (CFU/mL) | This compound at MIC (CFU/mL) | This compound at 2x MIC (CFU/mL) | This compound at 4x MIC (CFU/mL) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Experimental Workflow for Time-Kill Kinetics Assay
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. Antimicrobial Susceptibility Testing Protocols - Google Libros [books.google.com.co]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SC 44914 solubility issues in vitro
Disclaimer: Publicly available information on a compound specifically designated "SC 44914" is limited. This guide provides troubleshooting strategies and technical support based on best practices for working with novel or poorly soluble compounds in in vitro research settings.
Frequently Asked Questions (FAQs)
Q1: I am seeing a precipitate after diluting my this compound stock solution in cell culture media. What is the likely cause?
A: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. The primary cause is the drastic change in solvent polarity. The compound is likely dissolved in a high concentration in an organic solvent (like DMSO), and when this solution is introduced to the aqueous environment of the media, the compound's low aqueous solubility limit is exceeded, causing it to fall out of solution.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A: While DMSO is a common solvent for water-insoluble compounds, it can be toxic to cells at higher concentrations.[1][2] A final DMSO concentration of ≤ 0.1% is generally recommended for most cell lines, though some may tolerate up to 0.5%.[3] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line and assay.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A: Yes, the composition of the cell culture medium can significantly impact compound solubility.[4][5] Media formulations contain different concentrations of salts, amino acids, and proteins that can interact with your compound. For instance, some compounds may bind to serum proteins, which can affect their solubility. If you are observing precipitation, testing the solubility in different base media could be a useful troubleshooting step.[5]
Q4: My this compound solution is clear at room temperature but becomes cloudy in the incubator. Why is this happening?
A: This is likely due to a temperature shift affecting the compound's solubility.[4] Some compounds are less soluble at higher temperatures. Additionally, the CO2 environment in an incubator can alter the pH of the media, which may also impact the solubility of pH-sensitive compounds.[4] Pre-warming the media to 37°C before adding the compound can sometimes mitigate this issue.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness forms immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to test a lower final concentration of this compound.
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your media, so be mindful of the final solvent percentage.[3]
-
Use a Serial Dilution Approach: Instead of a single dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in solvent concentration can help maintain solubility.[3]
-
Enhance Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[3]
-
Pre-warm the Medium: Adding the compound to media that has been pre-warmed to 37°C can sometimes improve solubility.[3]
Issue 2: Precipitate Forms Over Time in the Incubator
Symptoms:
-
The initial solution is clear, but a precipitate appears after some time in the incubator.
Troubleshooting Steps:
-
Assess Compound Stability: The compound may be unstable at 37°C, leading to degradation and precipitation. Check for any available stability data or perform a time-course stability study.
-
Control pH: If the compound's solubility is pH-sensitive, the metabolic activity of the cells could be altering the media's pH over time. Consider using a buffered medium (e.g., with HEPES) to maintain a stable pH.
-
Evaluate Media Components: The compound may be interacting with components in the media over time. Testing solubility in a simpler buffered solution (like PBS) can help determine if media components are the cause.[5]
Data Presentation
Table 1: Common Solvents for Poorly Soluble Compounds in In Vitro Assays
| Solvent | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | 10-50 mM | High solubilizing power for many organic compounds. | Can be toxic to cells at concentrations >0.5%.[1][2] May interfere with some assays. |
| Ethanol | 10-50 mM | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. Can have biological effects on cells.[1] |
| Methanol | 10-50 mM | Can dissolve some compounds that are insoluble in DMSO or ethanol. | More toxic to cells than DMSO or ethanol. |
| Acetone | 10-50 mM | Useful for certain classes of compounds. | High volatility and potential for cytotoxicity. |
Note: Always perform a vehicle control to assess the effect of the solvent on your experiment.
Experimental Protocols
Protocol: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol provides a method to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without immediate precipitation.
Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM). Ensure the compound is fully dissolved.
-
-
Prepare Serial Dilutions:
-
In the 96-well plate, prepare a series of dilutions of your compound in your cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM).
-
Include a "medium only" control and a "medium + DMSO" vehicle control.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow for equilibration.
-
-
Visual and Instrumental Assessment:
-
Visually inspect each well for any signs of precipitation or cloudiness.
-
Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any light scattering caused by a precipitate.
-
-
Determine Kinetic Solubility:
-
The highest concentration of the compound that does not show a significant increase in absorbance/scattering compared to the vehicle control is considered the kinetic solubility under these conditions.[5]
-
Mandatory Visualizations
References
SC 44914 solubility issues in vitro
Disclaimer: Publicly available information on a compound specifically designated "SC 44914" is limited. This guide provides troubleshooting strategies and technical support based on best practices for working with novel or poorly soluble compounds in in vitro research settings.
Frequently Asked Questions (FAQs)
Q1: I am seeing a precipitate after diluting my this compound stock solution in cell culture media. What is the likely cause?
A: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. The primary cause is the drastic change in solvent polarity. The compound is likely dissolved in a high concentration in an organic solvent (like DMSO), and when this solution is introduced to the aqueous environment of the media, the compound's low aqueous solubility limit is exceeded, causing it to fall out of solution.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A: While DMSO is a common solvent for water-insoluble compounds, it can be toxic to cells at higher concentrations.[1][2] A final DMSO concentration of ≤ 0.1% is generally recommended for most cell lines, though some may tolerate up to 0.5%.[3] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line and assay.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A: Yes, the composition of the cell culture medium can significantly impact compound solubility.[4][5] Media formulations contain different concentrations of salts, amino acids, and proteins that can interact with your compound. For instance, some compounds may bind to serum proteins, which can affect their solubility. If you are observing precipitation, testing the solubility in different base media could be a useful troubleshooting step.[5]
Q4: My this compound solution is clear at room temperature but becomes cloudy in the incubator. Why is this happening?
A: This is likely due to a temperature shift affecting the compound's solubility.[4] Some compounds are less soluble at higher temperatures. Additionally, the CO2 environment in an incubator can alter the pH of the media, which may also impact the solubility of pH-sensitive compounds.[4] Pre-warming the media to 37°C before adding the compound can sometimes mitigate this issue.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness forms immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to test a lower final concentration of this compound.
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your media, so be mindful of the final solvent percentage.[3]
-
Use a Serial Dilution Approach: Instead of a single dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in solvent concentration can help maintain solubility.[3]
-
Enhance Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[3]
-
Pre-warm the Medium: Adding the compound to media that has been pre-warmed to 37°C can sometimes improve solubility.[3]
Issue 2: Precipitate Forms Over Time in the Incubator
Symptoms:
-
The initial solution is clear, but a precipitate appears after some time in the incubator.
Troubleshooting Steps:
-
Assess Compound Stability: The compound may be unstable at 37°C, leading to degradation and precipitation. Check for any available stability data or perform a time-course stability study.
-
Control pH: If the compound's solubility is pH-sensitive, the metabolic activity of the cells could be altering the media's pH over time. Consider using a buffered medium (e.g., with HEPES) to maintain a stable pH.
-
Evaluate Media Components: The compound may be interacting with components in the media over time. Testing solubility in a simpler buffered solution (like PBS) can help determine if media components are the cause.[5]
Data Presentation
Table 1: Common Solvents for Poorly Soluble Compounds in In Vitro Assays
| Solvent | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | 10-50 mM | High solubilizing power for many organic compounds. | Can be toxic to cells at concentrations >0.5%.[1][2] May interfere with some assays. |
| Ethanol | 10-50 mM | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. Can have biological effects on cells.[1] |
| Methanol | 10-50 mM | Can dissolve some compounds that are insoluble in DMSO or ethanol. | More toxic to cells than DMSO or ethanol. |
| Acetone | 10-50 mM | Useful for certain classes of compounds. | High volatility and potential for cytotoxicity. |
Note: Always perform a vehicle control to assess the effect of the solvent on your experiment.
Experimental Protocols
Protocol: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol provides a method to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without immediate precipitation.
Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM). Ensure the compound is fully dissolved.
-
-
Prepare Serial Dilutions:
-
In the 96-well plate, prepare a series of dilutions of your compound in your cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM).
-
Include a "medium only" control and a "medium + DMSO" vehicle control.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow for equilibration.
-
-
Visual and Instrumental Assessment:
-
Visually inspect each well for any signs of precipitation or cloudiness.
-
Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any light scattering caused by a precipitate.
-
-
Determine Kinetic Solubility:
-
The highest concentration of the compound that does not show a significant increase in absorbance/scattering compared to the vehicle control is considered the kinetic solubility under these conditions.[5]
-
Mandatory Visualizations
References
Technical Support Center: Optimizing SC 44914 Dosage for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SC 44914 in mammalian cell culture experiments. As this compound is primarily characterized as a quinoxaline-based antibacterial compound, its application in eukaryotic cell culture requires careful consideration of potential off-target effects and cytotoxicity. This guide offers troubleshooting advice and frequently asked questions to help navigate these challenges.
Troubleshooting Guide
Researchers may encounter several issues when introducing a novel compound like this compound into their cell culture workflows. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | The concentration of this compound is too high and is causing cytotoxicity. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal non-toxic working concentration. |
| The cell line is particularly sensitive to quinoxaline-based compounds. | Test this compound on a panel of different cell lines to assess for cell-type-specific toxicity. | |
| Contamination of the cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| Altered Cell Morphology | This compound is affecting the cytoskeleton or cell adhesion. | Document morphological changes with microscopy. Investigate potential mechanisms, such as effects on tubulin polymerization, which has been observed with other quinoxaline (B1680401) derivatives. |
| Sub-lethal toxic effects of the compound. | Lower the concentration of this compound and observe if the morphology returns to normal. | |
| Inconsistent Experimental Results | Variability in compound preparation or storage. | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Inconsistent cell passage number or confluency. | Use cells within a consistent and low passage number range for all experiments. Seed cells to achieve a consistent confluency at the time of treatment. | |
| No Observable Effect | The concentration of this compound is too low. | Gradually increase the concentration of the compound in your experiments. Ensure the compound is properly dissolved in the culture medium. |
| The target of this compound is not present or active in your cell line. | Verify the expression of the intended molecular target in your cell line, if known. Consider that the off-target effects of this antibacterial compound may not be relevant to your mammalian cell model. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in mammalian cell culture?
A1: As there is no established dosage for this compound in mammalian cells, a dose-response experiment is crucial. Based on data from structurally related quinoxaline compounds, a starting range of 1 µg/mL to 100 µg/mL is recommended for initial cytotoxicity screening. One study on a series of quinoxaline-based antibacterials showed IC50 values of 120–155 µg/mL in normal human kidney and embryonic kidney cell lines (HEK-293 and HK-2) and around 70 µg/mL in a human breast cancer cell line (MCF-7)[1].
Q2: How should I prepare and store this compound?
A2: The solubility and stability of this compound in common cell culture solvents should be determined. It is recommended to prepare a concentrated stock solution in a solvent like DMSO. For use in experiments, the stock solution should be diluted in culture medium to the final desired concentration, ensuring the final solvent concentration is not toxic to the cells (typically <0.1% DMSO). Aliquot the stock solution and store at -20°C or -80°C to maintain stability.
Q3: What are the potential off-target effects of this compound in mammalian cells?
A3: this compound is a quinoxaline derivative, and this class of compounds has been shown to exert various effects on mammalian cells. Potential off-target effects could include cytotoxicity, inhibition of cell proliferation, and induction of apoptosis. Some quinoxaline compounds have been reported to act as anticancer agents by targeting cellular components like tubulin or protein kinases. Therefore, it is important to characterize the specific effects of this compound in your experimental system.
Q4: How can I determine if this compound is affecting a specific signaling pathway?
A4: To investigate the impact of this compound on a signaling pathway, you can perform a series of molecular biology experiments. After treating your cells with a non-toxic concentration of the compound, you can analyze changes in protein expression and phosphorylation status using techniques like Western blotting. For a broader, unbiased approach, transcriptomic (e.g., RNA-seq) or proteomic analyses can provide insights into the cellular pathways affected by the compound.
Data Presentation
The following table summarizes cytotoxicity data for a series of quinoxaline-based antibacterial compounds, which can serve as a reference for initial dose-ranging studies with this compound.
Table 1: Cytotoxicity of Structurally Related Quinoxaline Compounds [1]
| Compound Series | Cell Line | Cell Type | IC50 (µg/mL) |
| 5e–5g, 5m–5p | MCF-7 | Human Breast Cancer | ~70 |
| 5e–5g, 5m–5p | HEK-293 | Human Embryonic Kidney | 120–155 |
| 5e–5g, 5m–5p | HK-2 | Human Kidney | 120–155 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity.
-
Cell Seeding: Seed your mammalian cell line of choice in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be affected by a quinoxaline compound, based on existing literature for this class of molecules.
Caption: Workflow for characterizing the effects of this compound in mammalian cell culture.
References
Technical Support Center: Optimizing SC 44914 Dosage for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SC 44914 in mammalian cell culture experiments. As this compound is primarily characterized as a quinoxaline-based antibacterial compound, its application in eukaryotic cell culture requires careful consideration of potential off-target effects and cytotoxicity. This guide offers troubleshooting advice and frequently asked questions to help navigate these challenges.
Troubleshooting Guide
Researchers may encounter several issues when introducing a novel compound like this compound into their cell culture workflows. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | The concentration of this compound is too high and is causing cytotoxicity. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal non-toxic working concentration. |
| The cell line is particularly sensitive to quinoxaline-based compounds. | Test this compound on a panel of different cell lines to assess for cell-type-specific toxicity. | |
| Contamination of the cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| Altered Cell Morphology | This compound is affecting the cytoskeleton or cell adhesion. | Document morphological changes with microscopy. Investigate potential mechanisms, such as effects on tubulin polymerization, which has been observed with other quinoxaline derivatives. |
| Sub-lethal toxic effects of the compound. | Lower the concentration of this compound and observe if the morphology returns to normal. | |
| Inconsistent Experimental Results | Variability in compound preparation or storage. | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Inconsistent cell passage number or confluency. | Use cells within a consistent and low passage number range for all experiments. Seed cells to achieve a consistent confluency at the time of treatment. | |
| No Observable Effect | The concentration of this compound is too low. | Gradually increase the concentration of the compound in your experiments. Ensure the compound is properly dissolved in the culture medium. |
| The target of this compound is not present or active in your cell line. | Verify the expression of the intended molecular target in your cell line, if known. Consider that the off-target effects of this antibacterial compound may not be relevant to your mammalian cell model. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in mammalian cell culture?
A1: As there is no established dosage for this compound in mammalian cells, a dose-response experiment is crucial. Based on data from structurally related quinoxaline compounds, a starting range of 1 µg/mL to 100 µg/mL is recommended for initial cytotoxicity screening. One study on a series of quinoxaline-based antibacterials showed IC50 values of 120–155 µg/mL in normal human kidney and embryonic kidney cell lines (HEK-293 and HK-2) and around 70 µg/mL in a human breast cancer cell line (MCF-7)[1].
Q2: How should I prepare and store this compound?
A2: The solubility and stability of this compound in common cell culture solvents should be determined. It is recommended to prepare a concentrated stock solution in a solvent like DMSO. For use in experiments, the stock solution should be diluted in culture medium to the final desired concentration, ensuring the final solvent concentration is not toxic to the cells (typically <0.1% DMSO). Aliquot the stock solution and store at -20°C or -80°C to maintain stability.
Q3: What are the potential off-target effects of this compound in mammalian cells?
A3: this compound is a quinoxaline derivative, and this class of compounds has been shown to exert various effects on mammalian cells. Potential off-target effects could include cytotoxicity, inhibition of cell proliferation, and induction of apoptosis. Some quinoxaline compounds have been reported to act as anticancer agents by targeting cellular components like tubulin or protein kinases. Therefore, it is important to characterize the specific effects of this compound in your experimental system.
Q4: How can I determine if this compound is affecting a specific signaling pathway?
A4: To investigate the impact of this compound on a signaling pathway, you can perform a series of molecular biology experiments. After treating your cells with a non-toxic concentration of the compound, you can analyze changes in protein expression and phosphorylation status using techniques like Western blotting. For a broader, unbiased approach, transcriptomic (e.g., RNA-seq) or proteomic analyses can provide insights into the cellular pathways affected by the compound.
Data Presentation
The following table summarizes cytotoxicity data for a series of quinoxaline-based antibacterial compounds, which can serve as a reference for initial dose-ranging studies with this compound.
Table 1: Cytotoxicity of Structurally Related Quinoxaline Compounds [1]
| Compound Series | Cell Line | Cell Type | IC50 (µg/mL) |
| 5e–5g, 5m–5p | MCF-7 | Human Breast Cancer | ~70 |
| 5e–5g, 5m–5p | HEK-293 | Human Embryonic Kidney | 120–155 |
| 5e–5g, 5m–5p | HK-2 | Human Kidney | 120–155 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity.
-
Cell Seeding: Seed your mammalian cell line of choice in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be affected by a quinoxaline compound, based on existing literature for this class of molecules.
Caption: Workflow for characterizing the effects of this compound in mammalian cell culture.
References
Technical Support Center: Troubleshooting Inconsistent SC 44914 MIC Results
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results for the hypothetical compound SC 44914. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2][3] It is a critical in vitro parameter used to assess the potency of a new compound, determine microbial susceptibility to antimicrobial agents, and guide the selection of appropriate therapeutic strategies.[1]
Q2: We are observing significant variability in our MIC results for this compound across different experiments. What are the common causes for such inconsistencies?
A2: Inconsistent MIC values can stem from several factors, broadly categorized as biological variability and technical or methodological variability.[4][5] Even minor deviations in experimental protocols can lead to significant differences in MIC outcomes.[2][6] Key sources of variability include:
-
Inoculum Preparation: The density of the starting bacterial culture is a critical parameter. Variations in inoculum size can lead to shifts in the apparent MIC.[2][6]
-
Methodological Differences: Discrepancies between different MIC testing methods (e.g., broth microdilution vs. agar (B569324) dilution) or even minor variations in the execution of the same method can affect results.[1][6]
-
Laboratory Conditions: Differences between laboratories, including incubation conditions (time, temperature, CO2 levels), and equipment can contribute to variability.[4][5]
-
Reagent and Media Quality: The composition and quality of the culture medium can influence both microbial growth and the activity of the antimicrobial agent.
-
Strain Variability: There can be real, albeit small, differences in susceptibility between different strains or even sub-cultures of the same bacterial strain.[4]
-
Subjective Interpretation: The visual determination of "no growth" can be subjective, especially when dealing with faint turbidity or pinpoint colonies.[1]
Q3: Can the duration of the experiment affect the MIC value of this compound?
A3: Yes, the incubation time can significantly impact the observed MIC. Prolonged incubation may lead to higher MIC values due to potential degradation of the compound or the selection of resistant subpopulations.[6] Conversely, an insufficient incubation time might not allow for visible growth in the control wells, leading to an invalid experiment. It is crucial to adhere to standardized incubation times as outlined in established protocols.
Q4: We noticed that in some experiments with this compound, there is no bacterial growth at lower concentrations, but we see some growth at higher concentrations. What could explain this paradoxical result?
A4: This phenomenon, known as the Eagle effect, describes a paradoxical situation where a bactericidal agent's effectiveness decreases at very high concentrations.[1] This has been observed with certain classes of antibiotics. If you are observing this with this compound, it is recommended to repeat the experiment with a wider range of dilutions to confirm the effect. The underlying mechanisms of the Eagle effect are not fully understood but can lead to treatment failures if not identified.[1]
Troubleshooting Guide
Should you encounter inconsistent MIC results for this compound, refer to the following table which outlines potential problems, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inactive or non-viable bacterial inoculum. 2. Errors in media preparation. 3. Accidental addition of the antimicrobial agent to the control well. | 1. Use a fresh, actively growing bacterial culture for the inoculum. 2. Verify the composition and sterility of the culture medium. 3. Repeat the assay, ensuring careful and accurate pipetting. |
| Bacterial growth in the negative control (sterility) well. | 1. Contamination of the culture medium or reagents. 2. Contamination during plate preparation. | 1. Use sterile media and reagents. 2. Perform all steps under aseptic conditions (e.g., in a biological safety cabinet). 3. Repeat the experiment with fresh, sterile materials. |
| Inconsistent MIC values between replicate plates. | 1. Inaccurate serial dilutions of this compound. 2. Variation in inoculum density between plates. 3. Inconsistent incubation conditions. | 1. Ensure accurate and thorough mixing during the preparation of serial dilutions. 2. Standardize the inoculum preparation procedure and ensure homogeneity before dispensing. 3. Use a calibrated incubator and ensure consistent stacking of plates. |
| "Skipped" wells (growth at a higher concentration than the MIC). | 1. Pipetting errors leading to an incorrect concentration in a well. 2. Well-to-well contamination. 3. Potential for the Eagle effect.[1] | 1. Review and refine pipetting technique. 2. Be careful to avoid splashing when inoculating wells. 3. Repeat the assay, potentially with a broader range of concentrations to investigate the Eagle effect.[1] |
| MIC values consistently higher or lower than expected. | 1. Incorrect stock solution concentration of this compound. 2. Degradation of the this compound stock solution. 3. Interaction between this compound and the culture medium. | 1. Verify the initial weight and dilution calculations for the stock solution. 2. Prepare a fresh stock solution of this compound. 3. Investigate potential binding of this compound to components of the medium. |
Experimental Protocols
A standardized protocol is essential for reproducible MIC results. Below is a detailed methodology for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Calibrated multichannel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Plate Inoculation:
-
Add 50 µL of the appropriate this compound dilution to each well of the test plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum in CAMHB without this compound) and a negative control well (CAMHB only) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Visualization of Experimental Factors
To better understand the interplay of factors that can lead to inconsistent MIC results, the following diagram illustrates the potential sources of error in a typical MIC workflow.
Caption: Workflow for an MIC assay and potential sources of error.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. idexx.dk [idexx.dk]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent SC 44914 MIC Results
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results for the hypothetical compound SC 44914. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2][3] It is a critical in vitro parameter used to assess the potency of a new compound, determine microbial susceptibility to antimicrobial agents, and guide the selection of appropriate therapeutic strategies.[1]
Q2: We are observing significant variability in our MIC results for this compound across different experiments. What are the common causes for such inconsistencies?
A2: Inconsistent MIC values can stem from several factors, broadly categorized as biological variability and technical or methodological variability.[4][5] Even minor deviations in experimental protocols can lead to significant differences in MIC outcomes.[2][6] Key sources of variability include:
-
Inoculum Preparation: The density of the starting bacterial culture is a critical parameter. Variations in inoculum size can lead to shifts in the apparent MIC.[2][6]
-
Methodological Differences: Discrepancies between different MIC testing methods (e.g., broth microdilution vs. agar dilution) or even minor variations in the execution of the same method can affect results.[1][6]
-
Laboratory Conditions: Differences between laboratories, including incubation conditions (time, temperature, CO2 levels), and equipment can contribute to variability.[4][5]
-
Reagent and Media Quality: The composition and quality of the culture medium can influence both microbial growth and the activity of the antimicrobial agent.
-
Strain Variability: There can be real, albeit small, differences in susceptibility between different strains or even sub-cultures of the same bacterial strain.[4]
-
Subjective Interpretation: The visual determination of "no growth" can be subjective, especially when dealing with faint turbidity or pinpoint colonies.[1]
Q3: Can the duration of the experiment affect the MIC value of this compound?
A3: Yes, the incubation time can significantly impact the observed MIC. Prolonged incubation may lead to higher MIC values due to potential degradation of the compound or the selection of resistant subpopulations.[6] Conversely, an insufficient incubation time might not allow for visible growth in the control wells, leading to an invalid experiment. It is crucial to adhere to standardized incubation times as outlined in established protocols.
Q4: We noticed that in some experiments with this compound, there is no bacterial growth at lower concentrations, but we see some growth at higher concentrations. What could explain this paradoxical result?
A4: This phenomenon, known as the Eagle effect, describes a paradoxical situation where a bactericidal agent's effectiveness decreases at very high concentrations.[1] This has been observed with certain classes of antibiotics. If you are observing this with this compound, it is recommended to repeat the experiment with a wider range of dilutions to confirm the effect. The underlying mechanisms of the Eagle effect are not fully understood but can lead to treatment failures if not identified.[1]
Troubleshooting Guide
Should you encounter inconsistent MIC results for this compound, refer to the following table which outlines potential problems, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inactive or non-viable bacterial inoculum. 2. Errors in media preparation. 3. Accidental addition of the antimicrobial agent to the control well. | 1. Use a fresh, actively growing bacterial culture for the inoculum. 2. Verify the composition and sterility of the culture medium. 3. Repeat the assay, ensuring careful and accurate pipetting. |
| Bacterial growth in the negative control (sterility) well. | 1. Contamination of the culture medium or reagents. 2. Contamination during plate preparation. | 1. Use sterile media and reagents. 2. Perform all steps under aseptic conditions (e.g., in a biological safety cabinet). 3. Repeat the experiment with fresh, sterile materials. |
| Inconsistent MIC values between replicate plates. | 1. Inaccurate serial dilutions of this compound. 2. Variation in inoculum density between plates. 3. Inconsistent incubation conditions. | 1. Ensure accurate and thorough mixing during the preparation of serial dilutions. 2. Standardize the inoculum preparation procedure and ensure homogeneity before dispensing. 3. Use a calibrated incubator and ensure consistent stacking of plates. |
| "Skipped" wells (growth at a higher concentration than the MIC). | 1. Pipetting errors leading to an incorrect concentration in a well. 2. Well-to-well contamination. 3. Potential for the Eagle effect.[1] | 1. Review and refine pipetting technique. 2. Be careful to avoid splashing when inoculating wells. 3. Repeat the assay, potentially with a broader range of concentrations to investigate the Eagle effect.[1] |
| MIC values consistently higher or lower than expected. | 1. Incorrect stock solution concentration of this compound. 2. Degradation of the this compound stock solution. 3. Interaction between this compound and the culture medium. | 1. Verify the initial weight and dilution calculations for the stock solution. 2. Prepare a fresh stock solution of this compound. 3. Investigate potential binding of this compound to components of the medium. |
Experimental Protocols
A standardized protocol is essential for reproducible MIC results. Below is a detailed methodology for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Calibrated multichannel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Plate Inoculation:
-
Add 50 µL of the appropriate this compound dilution to each well of the test plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum in CAMHB without this compound) and a negative control well (CAMHB only) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Visualization of Experimental Factors
To better understand the interplay of factors that can lead to inconsistent MIC results, the following diagram illustrates the potential sources of error in a typical MIC workflow.
Caption: Workflow for an MIC assay and potential sources of error.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. idexx.dk [idexx.dk]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
SC 44914 off-target effects in experiments
Disclaimer: The compound "SC 44914" is not found in the current scientific literature. This technical support guide is based on the known off-target effects of quinoline-based compounds, a chemical class to which this compound is presumed to belong. The information provided should be used as a general guideline for researchers working with novel quinoline (B57606) derivatives.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound, particularly concerning unexpected experimental outcomes that may be due to off-target effects.
| Problem | Possible Cause | Recommended Action |
| Unexpected cell death or reduced cell viability at concentrations where the primary target is not expected to be fully inhibited. | Off-target cytotoxicity. Quinoline compounds can have various off-target effects, including inhibition of other kinases or disruption of essential cellular processes.[1][2] | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity in your cell line. 2. Compare the cytotoxicity EC50 with the IC50 for your primary target. A small therapeutic window suggests significant off-target effects. 3. Consider using a lower, non-toxic concentration of this compound in combination with other agents or for shorter incubation times. 4. Profile this compound against a panel of common off-target kinases to identify potential unintended targets. |
| Inconsistent results in signaling pathway assays (e.g., Western blots for downstream effectors). | Activation or inhibition of unintended signaling pathways. Quinoline derivatives have been shown to interact with multiple signaling molecules, including those involved in cell cycle regulation and apoptosis.[1][2] | 1. Verify the specificity of your antibodies and reagents. 2. Include positive and negative controls for the signaling pathway of interest. 3. Use a more specific inhibitor for your primary target (if available) as a comparator. 4. Perform a broader analysis of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt, apoptosis pathways) to identify any off-target modulation by this compound. |
| Anomalous results in electrophysiology experiments or in vivo cardiovascular monitoring (e.g., unexpected changes in heart rate, blood pressure, or ECG parameters). | Cardiotoxicity, a known side effect of many quinoline-based drugs.[3][4][5][6][7] This is often due to the blockade of the hERG potassium channel, leading to QT interval prolongation.[8][9] | 1. Immediately review your in vivo data for signs of QT prolongation, arrhythmias, or hypotension. 2. Conduct an in vitro hERG patch-clamp assay to determine if this compound is a hERG channel blocker. 3. Perform in vitro QT prolongation assays using human-derived cardiomyocytes.[10] 4. If hERG blockade is confirmed, consider redesigning the compound to reduce this liability. Structure-activity relationship studies can help identify the molecular features responsible for hERG binding. |
| Poor in vivo efficacy despite good in vitro potency. | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). 2. Off-target effects in vivo leading to toxicity at concentrations required for efficacy. 3. The in vitro model may not accurately reflect the in vivo disease state. | 1. Conduct comprehensive pharmacokinetic studies to determine the exposure of this compound in your animal model. 2. Perform a dose-escalation study to identify the maximum tolerated dose (MTD). 3. If the MTD provides exposures below the efficacious concentration, consider formulation changes or alternative delivery routes. 4. Re-evaluate the in vitro model to ensure it is relevant to the in vivo setting. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects of this compound, assuming it is a quinoline-based compound?
A1: Based on the known pharmacology of quinoline derivatives, the most significant off-target effect to be aware of is cardiotoxicity, specifically the prolongation of the QT interval.[3][4][5][6][7] This is often caused by the blockade of the hERG potassium channel in the heart.[8][9] Other potential off-target effects can include inhibition of other kinases and general cytotoxicity at higher concentrations.[1][2]
Q2: How can I proactively assess the risk of cardiotoxicity for this compound?
A2: A tiered approach is recommended. Start with an in vitro hERG assay to determine the IC50 for hERG channel inhibition.[9] If significant hERG inhibition is observed (typically within 30-fold of the therapeutic plasma concentration), proceed to in vitro QT prolongation assays using human-derived cardiomyocytes.[10] Finally, in vivo cardiovascular monitoring in a relevant animal model (e.g., telemetry in dogs or non-human primates) is crucial for assessing the integrated risk.
Q3: What is the hERG assay and why is it important?
A3: The hERG (human Ether-à-go-go-Related Gene) assay is an in vitro electrophysiology study that measures the effect of a compound on the potassium ion current flowing through the hERG channel.[8][11][12] This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes.[5] Given that hERG blockade is a common off-target effect of many drugs, including quinoline derivatives, this assay is a critical component of preclinical safety assessment.[9]
Q4: My compound shows some hERG inhibition. Does this mean it will be cardiotoxic in vivo?
A4: Not necessarily. While hERG inhibition is a red flag, the in vivo effect depends on several factors, including the potency of hERG inhibition (IC50), the free plasma concentration of the drug at therapeutic doses, and whether the drug affects other cardiac ion channels.[8] A safety margin is typically calculated by comparing the hERG IC50 to the maximum free plasma concentration. A margin of greater than 30-fold is often considered low risk, but this can vary. Further investigation with in vitro QT assays and in vivo cardiovascular studies is necessary to determine the actual risk.[13][14]
Q5: Are there any structural modifications I can make to my quinoline compound to reduce hERG liability?
A5: Yes, structure-activity relationship (SAR) studies have identified certain molecular features that are commonly associated with hERG inhibition. These often include a basic nitrogen atom and a lipophilic aromatic region. Modifying these features can sometimes reduce hERG binding without significantly affecting the activity at the primary target. For example, reducing the basicity of a key nitrogen atom or altering the substitution pattern on the quinoline ring can be effective strategies. It is advisable to consult with a medicinal chemist to explore these possibilities.
Quantitative Data Summary
Since no specific data for "this compound" is available, the following tables provide representative data for hypothetical quinoline-based compounds to illustrate how to present such information.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / EC50 (nM) | Assay Type |
| Primary Target Kinase | 15 | Biochemical Kinase Assay |
| Off-Target Kinase A | 1,200 | Biochemical Kinase Assay |
| Off-Target Kinase B | > 10,000 | Biochemical Kinase Assay |
| Cellular Proliferation (MCF-7) | 75 | Cell-Based Viability Assay |
Table 2: Cardiovascular Off-Target Profile of this compound
| Assay | Result | Interpretation |
| hERG Patch-Clamp | IC50 = 500 nM | Moderate hERG inhibitor. |
| In Vitro QT Assay (hiPSC-CMs) | QT Prolongation observed at 1 µM | Confirms potential for QT prolongation. |
| In Vivo Dog Telemetry (10 mg/kg) | Mean QTc Prolongation = 25 ms | Significant QT prolongation observed in vivo. |
Experimental Protocols
hERG Manual Patch-Clamp Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.
-
This compound stock solution in DMSO.
-
Positive control (e.g., E-4031).
Procedure:
-
Culture hERG-expressing HEK293 cells to 50-70% confluency.
-
Prepare a series of dilutions of this compound in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Record baseline hERG currents using a voltage-clamp protocol designed to elicit the characteristic hERG tail current (e.g., depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV).
-
Perfuse the cell with the vehicle control (external solution with 0.1% DMSO) and record the stable baseline current.
-
Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
After the highest concentration, perfuse with a washout solution to check for reversibility.
-
Repeat the experiment with the positive control to validate the assay.
-
Analyze the data by measuring the peak tail current at each concentration, normalizing it to the baseline current, and fitting the concentration-response data to a Hill equation to determine the IC50.
In Vivo Cardiovascular Monitoring in a Conscious, Telemetered Animal Model (Example: Dog)
Objective: To assess the effects of this compound on electrocardiogram (ECG) parameters (including QT interval), heart rate, and blood pressure in a conscious animal.
Materials:
-
Surgically implanted telemetry device in dogs.
-
Data acquisition and analysis software.
-
This compound formulation for oral or intravenous administration.
-
Vehicle control.
Procedure:
-
Acclimatize the telemetered dogs to the study environment.
-
Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) before dosing.
-
Administer the vehicle control to the animals and record data for the same duration as the drug treatment period.
-
Administer a single dose of this compound to the animals.
-
Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-dose.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.
-
Analyze the ECG data, paying close attention to the QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's correction for dogs).
-
Compare the post-dose cardiovascular parameters to the baseline and vehicle control data.
-
Perform statistical analysis to determine the significance of any observed changes.
Visualizations
Caption: Proposed mechanism of this compound-induced cardiotoxicity via hERG channel blockade.
Caption: Workflow for assessing the cardiovascular risk of this compound.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. mesamalaria.org [mesamalaria.org]
- 7. Cardiotoxicity of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QT prolongation assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. hERG Assay | PPTX [slideshare.net]
- 12. hERG potassium channel assay. [bio-protocol.org]
- 13. The Challenges of Predicting Drug-Induced QTc Prolongation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can non‐clinical repolarization assays predict the results of clinical thorough QT studies? Results from a research consortium - PMC [pmc.ncbi.nlm.nih.gov]
SC 44914 off-target effects in experiments
Disclaimer: The compound "SC 44914" is not found in the current scientific literature. This technical support guide is based on the known off-target effects of quinoline-based compounds, a chemical class to which this compound is presumed to belong. The information provided should be used as a general guideline for researchers working with novel quinoline derivatives.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound, particularly concerning unexpected experimental outcomes that may be due to off-target effects.
| Problem | Possible Cause | Recommended Action |
| Unexpected cell death or reduced cell viability at concentrations where the primary target is not expected to be fully inhibited. | Off-target cytotoxicity. Quinoline compounds can have various off-target effects, including inhibition of other kinases or disruption of essential cellular processes.[1][2] | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity in your cell line. 2. Compare the cytotoxicity EC50 with the IC50 for your primary target. A small therapeutic window suggests significant off-target effects. 3. Consider using a lower, non-toxic concentration of this compound in combination with other agents or for shorter incubation times. 4. Profile this compound against a panel of common off-target kinases to identify potential unintended targets. |
| Inconsistent results in signaling pathway assays (e.g., Western blots for downstream effectors). | Activation or inhibition of unintended signaling pathways. Quinoline derivatives have been shown to interact with multiple signaling molecules, including those involved in cell cycle regulation and apoptosis.[1][2] | 1. Verify the specificity of your antibodies and reagents. 2. Include positive and negative controls for the signaling pathway of interest. 3. Use a more specific inhibitor for your primary target (if available) as a comparator. 4. Perform a broader analysis of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt, apoptosis pathways) to identify any off-target modulation by this compound. |
| Anomalous results in electrophysiology experiments or in vivo cardiovascular monitoring (e.g., unexpected changes in heart rate, blood pressure, or ECG parameters). | Cardiotoxicity, a known side effect of many quinoline-based drugs.[3][4][5][6][7] This is often due to the blockade of the hERG potassium channel, leading to QT interval prolongation.[8][9] | 1. Immediately review your in vivo data for signs of QT prolongation, arrhythmias, or hypotension. 2. Conduct an in vitro hERG patch-clamp assay to determine if this compound is a hERG channel blocker. 3. Perform in vitro QT prolongation assays using human-derived cardiomyocytes.[10] 4. If hERG blockade is confirmed, consider redesigning the compound to reduce this liability. Structure-activity relationship studies can help identify the molecular features responsible for hERG binding. |
| Poor in vivo efficacy despite good in vitro potency. | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). 2. Off-target effects in vivo leading to toxicity at concentrations required for efficacy. 3. The in vitro model may not accurately reflect the in vivo disease state. | 1. Conduct comprehensive pharmacokinetic studies to determine the exposure of this compound in your animal model. 2. Perform a dose-escalation study to identify the maximum tolerated dose (MTD). 3. If the MTD provides exposures below the efficacious concentration, consider formulation changes or alternative delivery routes. 4. Re-evaluate the in vitro model to ensure it is relevant to the in vivo setting. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects of this compound, assuming it is a quinoline-based compound?
A1: Based on the known pharmacology of quinoline derivatives, the most significant off-target effect to be aware of is cardiotoxicity, specifically the prolongation of the QT interval.[3][4][5][6][7] This is often caused by the blockade of the hERG potassium channel in the heart.[8][9] Other potential off-target effects can include inhibition of other kinases and general cytotoxicity at higher concentrations.[1][2]
Q2: How can I proactively assess the risk of cardiotoxicity for this compound?
A2: A tiered approach is recommended. Start with an in vitro hERG assay to determine the IC50 for hERG channel inhibition.[9] If significant hERG inhibition is observed (typically within 30-fold of the therapeutic plasma concentration), proceed to in vitro QT prolongation assays using human-derived cardiomyocytes.[10] Finally, in vivo cardiovascular monitoring in a relevant animal model (e.g., telemetry in dogs or non-human primates) is crucial for assessing the integrated risk.
Q3: What is the hERG assay and why is it important?
A3: The hERG (human Ether-à-go-go-Related Gene) assay is an in vitro electrophysiology study that measures the effect of a compound on the potassium ion current flowing through the hERG channel.[8][11][12] This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes.[5] Given that hERG blockade is a common off-target effect of many drugs, including quinoline derivatives, this assay is a critical component of preclinical safety assessment.[9]
Q4: My compound shows some hERG inhibition. Does this mean it will be cardiotoxic in vivo?
A4: Not necessarily. While hERG inhibition is a red flag, the in vivo effect depends on several factors, including the potency of hERG inhibition (IC50), the free plasma concentration of the drug at therapeutic doses, and whether the drug affects other cardiac ion channels.[8] A safety margin is typically calculated by comparing the hERG IC50 to the maximum free plasma concentration. A margin of greater than 30-fold is often considered low risk, but this can vary. Further investigation with in vitro QT assays and in vivo cardiovascular studies is necessary to determine the actual risk.[13][14]
Q5: Are there any structural modifications I can make to my quinoline compound to reduce hERG liability?
A5: Yes, structure-activity relationship (SAR) studies have identified certain molecular features that are commonly associated with hERG inhibition. These often include a basic nitrogen atom and a lipophilic aromatic region. Modifying these features can sometimes reduce hERG binding without significantly affecting the activity at the primary target. For example, reducing the basicity of a key nitrogen atom or altering the substitution pattern on the quinoline ring can be effective strategies. It is advisable to consult with a medicinal chemist to explore these possibilities.
Quantitative Data Summary
Since no specific data for "this compound" is available, the following tables provide representative data for hypothetical quinoline-based compounds to illustrate how to present such information.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / EC50 (nM) | Assay Type |
| Primary Target Kinase | 15 | Biochemical Kinase Assay |
| Off-Target Kinase A | 1,200 | Biochemical Kinase Assay |
| Off-Target Kinase B | > 10,000 | Biochemical Kinase Assay |
| Cellular Proliferation (MCF-7) | 75 | Cell-Based Viability Assay |
Table 2: Cardiovascular Off-Target Profile of this compound
| Assay | Result | Interpretation |
| hERG Patch-Clamp | IC50 = 500 nM | Moderate hERG inhibitor. |
| In Vitro QT Assay (hiPSC-CMs) | QT Prolongation observed at 1 µM | Confirms potential for QT prolongation. |
| In Vivo Dog Telemetry (10 mg/kg) | Mean QTc Prolongation = 25 ms | Significant QT prolongation observed in vivo. |
Experimental Protocols
hERG Manual Patch-Clamp Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.
-
This compound stock solution in DMSO.
-
Positive control (e.g., E-4031).
Procedure:
-
Culture hERG-expressing HEK293 cells to 50-70% confluency.
-
Prepare a series of dilutions of this compound in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Record baseline hERG currents using a voltage-clamp protocol designed to elicit the characteristic hERG tail current (e.g., depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV).
-
Perfuse the cell with the vehicle control (external solution with 0.1% DMSO) and record the stable baseline current.
-
Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
After the highest concentration, perfuse with a washout solution to check for reversibility.
-
Repeat the experiment with the positive control to validate the assay.
-
Analyze the data by measuring the peak tail current at each concentration, normalizing it to the baseline current, and fitting the concentration-response data to a Hill equation to determine the IC50.
In Vivo Cardiovascular Monitoring in a Conscious, Telemetered Animal Model (Example: Dog)
Objective: To assess the effects of this compound on electrocardiogram (ECG) parameters (including QT interval), heart rate, and blood pressure in a conscious animal.
Materials:
-
Surgically implanted telemetry device in dogs.
-
Data acquisition and analysis software.
-
This compound formulation for oral or intravenous administration.
-
Vehicle control.
Procedure:
-
Acclimatize the telemetered dogs to the study environment.
-
Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) before dosing.
-
Administer the vehicle control to the animals and record data for the same duration as the drug treatment period.
-
Administer a single dose of this compound to the animals.
-
Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-dose.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.
-
Analyze the ECG data, paying close attention to the QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's correction for dogs).
-
Compare the post-dose cardiovascular parameters to the baseline and vehicle control data.
-
Perform statistical analysis to determine the significance of any observed changes.
Visualizations
Caption: Proposed mechanism of this compound-induced cardiotoxicity via hERG channel blockade.
Caption: Workflow for assessing the cardiovascular risk of this compound.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. mesamalaria.org [mesamalaria.org]
- 7. Cardiotoxicity of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QT prolongation assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. hERG Assay | PPTX [slideshare.net]
- 12. hERG potassium channel assay. [bio-protocol.org]
- 13. The Challenges of Predicting Drug-Induced QTc Prolongation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can non‐clinical repolarization assays predict the results of clinical thorough QT studies? Results from a research consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing SC 44914 Cytotoxicity in Cell Lines
Notice: Information regarding the compound "SC 44914" is not available in publicly accessible scientific literature or chemical databases. The following content is a generalized template designed to guide researchers in addressing the cytotoxicity of a novel or uncharacterized compound. Specific details should be adapted based on internal data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity with this compound in our cell line. What are the common initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, it is crucial to first verify the fundamentals of your experimental setup. We recommend the following initial steps:
-
Compound Verification: Confirm the identity, purity, and concentration of your this compound stock solution. Degradation or impurities can significantly alter cytotoxic effects.
-
Cell Line Authentication: Ensure your cell line is authentic, free from contamination (especially mycoplasma), and within a low passage number.
-
Assay Validation: Re-evaluate your cytotoxicity assay. Include appropriate positive and negative controls to ensure the assay is performing as expected. Consider potential interference of this compound with the assay chemistry (e.g., colorimetric or fluorescent readouts).
-
Dose-Response Curve: Perform a broad-range dose-response experiment to accurately determine the IC50 (half-maximal inhibitory concentration) and to identify the appropriate concentration range for your experiments.
Q2: How can we determine the mechanism of cell death induced by this compound (e.g., apoptosis vs. necrosis)?
A2: To elucidate the mode of cell death, a combination of assays is recommended.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) using luminometric or colorimetric assays.
-
-
Necrosis Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.
-
-
Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells show swelling and membrane rupture.
Q3: this compound appears to be causing cell cycle arrest in our experiments. How can we investigate this further?
A3: To characterize cell cycle arrest, you can perform the following:
-
Cell Cycle Analysis by Flow Cytometry: Stain cells with a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]
-
Western Blot Analysis of Cell Cycle Proteins: Analyze the expression levels of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1), cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK2, CDK1), and CDK inhibitors (e.g., p21, p27).
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. Ensure proper humidity in the incubator. |
| Compound precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Inconsistent incubation times | Use a timer to ensure consistent exposure of cells to the compound. |
Issue 2: No Cytotoxicity Observed at Expected Concentrations
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the calculations for your dilutions and the concentration of your stock solution. |
| Cell line resistance | Consider using a different cell line that may be more sensitive. Investigate potential resistance mechanisms (e.g., expression of drug efflux pumps). |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. Check for information on the compound's stability in solution. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal duration of exposure to this compound. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathways and Workflows
Below are generalized diagrams representing common signaling pathways implicated in cytotoxicity and a typical experimental workflow. These should be adapted based on specific experimental findings for this compound.
Caption: A typical workflow for assessing the cytotoxicity of a compound.
Caption: A simplified diagram of apoptosis signaling pathways.
References
Technical Support Center: Addressing SC 44914 Cytotoxicity in Cell Lines
Notice: Information regarding the compound "SC 44914" is not available in publicly accessible scientific literature or chemical databases. The following content is a generalized template designed to guide researchers in addressing the cytotoxicity of a novel or uncharacterized compound. Specific details should be adapted based on internal data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity with this compound in our cell line. What are the common initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, it is crucial to first verify the fundamentals of your experimental setup. We recommend the following initial steps:
-
Compound Verification: Confirm the identity, purity, and concentration of your this compound stock solution. Degradation or impurities can significantly alter cytotoxic effects.
-
Cell Line Authentication: Ensure your cell line is authentic, free from contamination (especially mycoplasma), and within a low passage number.
-
Assay Validation: Re-evaluate your cytotoxicity assay. Include appropriate positive and negative controls to ensure the assay is performing as expected. Consider potential interference of this compound with the assay chemistry (e.g., colorimetric or fluorescent readouts).
-
Dose-Response Curve: Perform a broad-range dose-response experiment to accurately determine the IC50 (half-maximal inhibitory concentration) and to identify the appropriate concentration range for your experiments.
Q2: How can we determine the mechanism of cell death induced by this compound (e.g., apoptosis vs. necrosis)?
A2: To elucidate the mode of cell death, a combination of assays is recommended.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) using luminometric or colorimetric assays.
-
-
Necrosis Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.
-
-
Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells show swelling and membrane rupture.
Q3: this compound appears to be causing cell cycle arrest in our experiments. How can we investigate this further?
A3: To characterize cell cycle arrest, you can perform the following:
-
Cell Cycle Analysis by Flow Cytometry: Stain cells with a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]
-
Western Blot Analysis of Cell Cycle Proteins: Analyze the expression levels of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1), cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK2, CDK1), and CDK inhibitors (e.g., p21, p27).
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. Ensure proper humidity in the incubator. |
| Compound precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Inconsistent incubation times | Use a timer to ensure consistent exposure of cells to the compound. |
Issue 2: No Cytotoxicity Observed at Expected Concentrations
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the calculations for your dilutions and the concentration of your stock solution. |
| Cell line resistance | Consider using a different cell line that may be more sensitive. Investigate potential resistance mechanisms (e.g., expression of drug efflux pumps). |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. Check for information on the compound's stability in solution. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal duration of exposure to this compound. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathways and Workflows
Below are generalized diagrams representing common signaling pathways implicated in cytotoxicity and a typical experimental workflow. These should be adapted based on specific experimental findings for this compound.
Caption: A typical workflow for assessing the cytotoxicity of a compound.
Caption: A simplified diagram of apoptosis signaling pathways.
References
Technical Support Center: Overcoming Bacterial Resistance to SC-44914
Notice: Information regarding the specific compound "SC-44914" is not available in the public domain based on the provided identifier. Extensive searches have not yielded specific data on its mechanism of action, bacterial resistance patterns, or related experimental protocols.
The following is a generalized framework for a technical support center, based on common principles of bacterial resistance to antimicrobial agents. Should a more specific identifier or further details about "SC-44914" become available, this guide can be tailored accordingly.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of SC-44914 for our bacterial strain. What are the potential general mechanisms of resistance?
A1: Increased MIC values typically suggest the development of resistance. While specific mechanisms for SC-44914 are unknown, bacteria commonly develop resistance through several key strategies:
-
Target Modification: Alterations in the bacterial target of SC-44914 can prevent the drug from binding effectively. This is a common resistance mechanism against many classes of antibiotics.
-
Drug Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport SC-44914 out of the cell, preventing it from reaching its target at a sufficient concentration.
-
Enzymatic Degradation: The bacteria may produce enzymes that chemically modify or degrade SC-44914, rendering it inactive.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of SC-44914 into the cell.
Q2: How can we begin to investigate the specific mechanism of resistance to SC-44914 in our bacterial strain?
A2: A systematic approach is recommended to elucidate the resistance mechanism. Here is a general workflow:
Caption: General workflow for investigating bacterial resistance mechanisms.
Q3: Are there any general strategies we can explore to overcome SC-44914 resistance?
A3: Yes, several strategies are commonly employed to combat antibiotic resistance and could be applicable to SC-44914:
-
Combination Therapy: Using SC-44914 in conjunction with another antimicrobial agent that has a different mechanism of action can create a synergistic effect and overcome resistance.
-
Adjuvant Therapy: An adjuvant or "potentiator" could be used to inhibit the resistance mechanism. For example, an efflux pump inhibitor could be used to increase the intracellular concentration of SC-44914.
-
Dose Optimization: Investigating different dosing regimens might help to overcome low-level resistance, although this needs to be balanced with potential toxicity.
Troubleshooting Guides
Problem 1: Inconsistent MIC results for SC-44914.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically using a McFarland standard.[1][2] |
| Media composition | Use a consistent and appropriate growth medium for susceptibility testing, as variations can affect results. |
| Incubation conditions | Maintain consistent incubation time, temperature, and atmospheric conditions. |
| SC-44914 stock solution degradation | Prepare fresh stock solutions of SC-44914 regularly and store them under recommended conditions. |
Problem 2: Difficulty in identifying the resistance gene.
| Possible Cause | Troubleshooting Step |
| Resistance is multifactorial | Resistance may not be due to a single gene. Analyze whole-genome sequencing data for multiple mutations or the acquisition of several genes. |
| Poor quality sequencing data | Ensure high-quality genomic DNA extraction and sequencing to get reliable data for comparative genomics. |
| Inappropriate reference genome | Use a closely related, susceptible strain as a reference for your comparative genomic analysis. |
| Resistance is due to gene regulation | Perform transcriptomic analysis (RNA-Seq) to identify changes in gene expression that may not be apparent from genomic data alone. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[1]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
SC-44914 stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of SC-44914 in the broth in the 96-well plate.
-
Inoculate each well (except for a sterility control) with the diluted bacterial suspension.
-
Include a growth control well (bacteria without SC-44914).
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
The MIC is the lowest concentration of SC-44914 that completely inhibits visible growth of the organism.
Protocol 2: Screening for Efflux Pump Activity
This protocol provides a general method to assess if efflux pumps are contributing to resistance.
Materials:
-
Resistant bacterial strain
-
SC-44914
-
A known efflux pump inhibitor (EPI) compatible with your bacterial species (e.g., CCCP, reserpine (B192253) - use with caution and appropriate controls)
-
Broth microdilution supplies
Procedure:
-
Determine the MIC of SC-44914 for the resistant strain as described in Protocol 1.
-
Determine the MIC of the EPI alone to ensure it does not have intrinsic antibacterial activity at the concentration used.
-
Perform the MIC assay for SC-44914 again, but this time, add a sub-inhibitory concentration of the EPI to all wells.
-
A significant reduction (typically four-fold or more) in the MIC of SC-44914 in the presence of the EPI suggests that an efflux pump is involved in the resistance.
Signaling Pathways
While no specific signaling pathways are known for SC-44914, bacterial resistance is often linked to two-component systems that regulate the expression of resistance genes, such as those encoding efflux pumps or enzymes that modify the cell envelope.
Caption: A generalized two-component signaling pathway that can lead to bacterial resistance.
References
Technical Support Center: Overcoming Bacterial Resistance to SC-44914
Notice: Information regarding the specific compound "SC-44914" is not available in the public domain based on the provided identifier. Extensive searches have not yielded specific data on its mechanism of action, bacterial resistance patterns, or related experimental protocols.
The following is a generalized framework for a technical support center, based on common principles of bacterial resistance to antimicrobial agents. Should a more specific identifier or further details about "SC-44914" become available, this guide can be tailored accordingly.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of SC-44914 for our bacterial strain. What are the potential general mechanisms of resistance?
A1: Increased MIC values typically suggest the development of resistance. While specific mechanisms for SC-44914 are unknown, bacteria commonly develop resistance through several key strategies:
-
Target Modification: Alterations in the bacterial target of SC-44914 can prevent the drug from binding effectively. This is a common resistance mechanism against many classes of antibiotics.
-
Drug Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport SC-44914 out of the cell, preventing it from reaching its target at a sufficient concentration.
-
Enzymatic Degradation: The bacteria may produce enzymes that chemically modify or degrade SC-44914, rendering it inactive.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of SC-44914 into the cell.
Q2: How can we begin to investigate the specific mechanism of resistance to SC-44914 in our bacterial strain?
A2: A systematic approach is recommended to elucidate the resistance mechanism. Here is a general workflow:
Caption: General workflow for investigating bacterial resistance mechanisms.
Q3: Are there any general strategies we can explore to overcome SC-44914 resistance?
A3: Yes, several strategies are commonly employed to combat antibiotic resistance and could be applicable to SC-44914:
-
Combination Therapy: Using SC-44914 in conjunction with another antimicrobial agent that has a different mechanism of action can create a synergistic effect and overcome resistance.
-
Adjuvant Therapy: An adjuvant or "potentiator" could be used to inhibit the resistance mechanism. For example, an efflux pump inhibitor could be used to increase the intracellular concentration of SC-44914.
-
Dose Optimization: Investigating different dosing regimens might help to overcome low-level resistance, although this needs to be balanced with potential toxicity.
Troubleshooting Guides
Problem 1: Inconsistent MIC results for SC-44914.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically using a McFarland standard.[1][2] |
| Media composition | Use a consistent and appropriate growth medium for susceptibility testing, as variations can affect results. |
| Incubation conditions | Maintain consistent incubation time, temperature, and atmospheric conditions. |
| SC-44914 stock solution degradation | Prepare fresh stock solutions of SC-44914 regularly and store them under recommended conditions. |
Problem 2: Difficulty in identifying the resistance gene.
| Possible Cause | Troubleshooting Step |
| Resistance is multifactorial | Resistance may not be due to a single gene. Analyze whole-genome sequencing data for multiple mutations or the acquisition of several genes. |
| Poor quality sequencing data | Ensure high-quality genomic DNA extraction and sequencing to get reliable data for comparative genomics. |
| Inappropriate reference genome | Use a closely related, susceptible strain as a reference for your comparative genomic analysis. |
| Resistance is due to gene regulation | Perform transcriptomic analysis (RNA-Seq) to identify changes in gene expression that may not be apparent from genomic data alone. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[1]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
SC-44914 stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of SC-44914 in the broth in the 96-well plate.
-
Inoculate each well (except for a sterility control) with the diluted bacterial suspension.
-
Include a growth control well (bacteria without SC-44914).
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
The MIC is the lowest concentration of SC-44914 that completely inhibits visible growth of the organism.
Protocol 2: Screening for Efflux Pump Activity
This protocol provides a general method to assess if efflux pumps are contributing to resistance.
Materials:
-
Resistant bacterial strain
-
SC-44914
-
A known efflux pump inhibitor (EPI) compatible with your bacterial species (e.g., CCCP, reserpine - use with caution and appropriate controls)
-
Broth microdilution supplies
Procedure:
-
Determine the MIC of SC-44914 for the resistant strain as described in Protocol 1.
-
Determine the MIC of the EPI alone to ensure it does not have intrinsic antibacterial activity at the concentration used.
-
Perform the MIC assay for SC-44914 again, but this time, add a sub-inhibitory concentration of the EPI to all wells.
-
A significant reduction (typically four-fold or more) in the MIC of SC-44914 in the presence of the EPI suggests that an efflux pump is involved in the resistance.
Signaling Pathways
While no specific signaling pathways are known for SC-44914, bacterial resistance is often linked to two-component systems that regulate the expression of resistance genes, such as those encoding efflux pumps or enzymes that modify the cell envelope.
Caption: A generalized two-component signaling pathway that can lead to bacterial resistance.
References
Technical Support Center: SC 44914 Stability Testing Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of SC 44914.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at ≤ -65°C. For routine laboratory use and short-term storage, 5°C ± 3°C is recommended.[1] Stability has been shown to be maintained for up to 24 months at 5°C.[1]
Q2: What are the common degradation pathways for this compound under stress conditions?
A2: Forced degradation studies indicate that this compound is susceptible to degradation under acidic hydrolysis, oxidative, thermal, and photolytic stress conditions.[2] Degradation is generally not observed under basic hydrolysis.[2] Key degradation pathways include oxidation of the primary aromatic amine and hydrolysis of the ester linkage.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the primary analytical technique for quantifying this compound and its degradation products.[2] Additionally, techniques such as mass spectrometry (MS) are used for the identification of unknown degradants.[3][4] For biopharmaceutical applications, size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are also recommended to monitor for aggregates and charge variants.[1][3]
Q4: How much degradation is considered acceptable in a forced degradation study?
A4: The generally recommended degradation ranges between 5-20%.[5] The goal is to achieve sufficient degradation to identify potential degradation products and validate the stability-indicating method, without degrading the sample completely.
Troubleshooting Guides
Issue 1: No degradation is observed during forced degradation studies.
-
Possible Cause: The stress conditions are not stringent enough for the stability of this compound.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for thermal degradation studies.
-
Ensure direct and sufficient exposure to the light source in photostability studies.
-
If no degradation is observed after intensifying the conditions, document the efforts to demonstrate the inherent stability of the molecule under the tested conditions.[5]
-
Issue 2: Mass balance in the stability study is below 95%.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Adjust the detection wavelength of the HPLC method.
-
Use a gradient elution method to ensure the separation and detection of all potential degradants.
-
Employ a universal detector like a mass spectrometer to identify non-chromophoric degradation products.
-
-
-
Possible Cause 2: The response factor of the degradation products is significantly different from that of the parent compound.
-
Troubleshooting Steps:
-
Isolate and purify the major degradation products to determine their individual response factors.
-
If isolation is not feasible, use relative response factors estimated from structurally similar compounds.
-
-
Issue 3: Unexpected peaks are observed in the chromatogram of the control sample.
-
Possible Cause 1: Contamination of the sample or mobile phase.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase and sample diluent.
-
Ensure the cleanliness of all glassware and equipment.
-
Inject a blank (diluent) to check for system contamination.
-
-
-
Possible Cause 2: Interaction with excipients in the formulation.
-
Troubleshooting Steps:
-
Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same conditions to identify any excipient-related peaks.
-
Investigate potential interactions between this compound and individual excipients.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15.2% | DP-1, DP-3 |
| Base Hydrolysis | 1 N NaOH | 42 hours | < 1.0% | Not Applicable |
| Oxidation | 1% H₂O₂ | 24 hours | 18.5% | DP-2, DP-4 |
| Thermal | 105°C | 10 days | 12.8% | DP-1, DP-5 |
| Photolytic | 1.2 million lux hours | 11 days | 9.5% | DP-6 |
DP = Degradation Product
Table 2: Recommended Long-Term Stability Testing Schedule
| Testing Frequency | Long-Term Storage Condition (≤ -65°C) | Accelerated Storage Condition (5°C ± 3°C) |
| Initial | ✓ | ✓ |
| 3 Months | ✓ | ✓ |
| 6 Months | ✓ | ✓ |
| 9 Months | ✓ | |
| 12 Months | ✓ | |
| 18 Months | ✓ | |
| 24 Months | ✓ |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Incubate the solution at room temperature (25 ± 2°C) for 24 hours.[2]
-
At appropriate time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: Zorbax Bonus-RP (or equivalent)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25.1-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 245 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. Stability Evaluation of the Biosimilar Monoclonal Antibody Using Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Technical Support Center: SC 44914 Stability Testing Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of SC 44914.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at ≤ -65°C. For routine laboratory use and short-term storage, 5°C ± 3°C is recommended.[1] Stability has been shown to be maintained for up to 24 months at 5°C.[1]
Q2: What are the common degradation pathways for this compound under stress conditions?
A2: Forced degradation studies indicate that this compound is susceptible to degradation under acidic hydrolysis, oxidative, thermal, and photolytic stress conditions.[2] Degradation is generally not observed under basic hydrolysis.[2] Key degradation pathways include oxidation of the primary aromatic amine and hydrolysis of the ester linkage.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the primary analytical technique for quantifying this compound and its degradation products.[2] Additionally, techniques such as mass spectrometry (MS) are used for the identification of unknown degradants.[3][4] For biopharmaceutical applications, size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are also recommended to monitor for aggregates and charge variants.[1][3]
Q4: How much degradation is considered acceptable in a forced degradation study?
A4: The generally recommended degradation ranges between 5-20%.[5] The goal is to achieve sufficient degradation to identify potential degradation products and validate the stability-indicating method, without degrading the sample completely.
Troubleshooting Guides
Issue 1: No degradation is observed during forced degradation studies.
-
Possible Cause: The stress conditions are not stringent enough for the stability of this compound.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for thermal degradation studies.
-
Ensure direct and sufficient exposure to the light source in photostability studies.
-
If no degradation is observed after intensifying the conditions, document the efforts to demonstrate the inherent stability of the molecule under the tested conditions.[5]
-
Issue 2: Mass balance in the stability study is below 95%.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Adjust the detection wavelength of the HPLC method.
-
Use a gradient elution method to ensure the separation and detection of all potential degradants.
-
Employ a universal detector like a mass spectrometer to identify non-chromophoric degradation products.
-
-
-
Possible Cause 2: The response factor of the degradation products is significantly different from that of the parent compound.
-
Troubleshooting Steps:
-
Isolate and purify the major degradation products to determine their individual response factors.
-
If isolation is not feasible, use relative response factors estimated from structurally similar compounds.
-
-
Issue 3: Unexpected peaks are observed in the chromatogram of the control sample.
-
Possible Cause 1: Contamination of the sample or mobile phase.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase and sample diluent.
-
Ensure the cleanliness of all glassware and equipment.
-
Inject a blank (diluent) to check for system contamination.
-
-
-
Possible Cause 2: Interaction with excipients in the formulation.
-
Troubleshooting Steps:
-
Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same conditions to identify any excipient-related peaks.
-
Investigate potential interactions between this compound and individual excipients.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15.2% | DP-1, DP-3 |
| Base Hydrolysis | 1 N NaOH | 42 hours | < 1.0% | Not Applicable |
| Oxidation | 1% H₂O₂ | 24 hours | 18.5% | DP-2, DP-4 |
| Thermal | 105°C | 10 days | 12.8% | DP-1, DP-5 |
| Photolytic | 1.2 million lux hours | 11 days | 9.5% | DP-6 |
DP = Degradation Product
Table 2: Recommended Long-Term Stability Testing Schedule
| Testing Frequency | Long-Term Storage Condition (≤ -65°C) | Accelerated Storage Condition (5°C ± 3°C) |
| Initial | ✓ | ✓ |
| 3 Months | ✓ | ✓ |
| 6 Months | ✓ | ✓ |
| 9 Months | ✓ | |
| 12 Months | ✓ | |
| 18 Months | ✓ | |
| 24 Months | ✓ |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Incubate the solution at room temperature (25 ± 2°C) for 24 hours.[2]
-
At appropriate time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: Zorbax Bonus-RP (or equivalent)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25.1-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 245 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. Stability Evaluation of the Biosimilar Monoclonal Antibody Using Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Modifying SC 44914 experimental conditions for better results
Notice: Information regarding the experimental compound "SC-44914" is not available in publicly accessible scientific literature or databases. The following content is a generalized template based on common experimental practices with small molecule inhibitors. Researchers should substitute the placeholders with specific data and protocols relevant to their actual compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of SC-44914?
A1: The specific molecular target and detailed mechanism of action for a compound designated SC-44914 have not been publicly disclosed. To effectively design experiments and troubleshoot results, identifying the target pathway is critical. We recommend consulting internal documentation or the compound supplier for this information. Generally, understanding if the compound is, for example, a kinase inhibitor, a receptor antagonist, or a signaling pathway modulator is the first step in experimental design.
Q2: What is the recommended solvent and storage condition for SC-44914?
A2: As a general guideline for synthetic small molecules, solubility should be empirically determined in common solvents like DMSO, ethanol, or PBS. For long-term storage, it is typically recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO are often stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro cell-based assays?
A3: Without specific IC50 data, a broad dose-response experiment is recommended. A common starting point is a 10-point concentration curve, starting from a high concentration (e.g., 10 µM or 50 µM) and performing serial dilutions (e.g., 1:3 or 1:5). The optimal concentration will depend on the cell type and the specific assay being performed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | 1. Compound inactivity: The compound may not be active in the chosen cell line or assay. 2. Solubility issues: The compound may have precipitated out of the media. 3. Incorrect dosage: The concentrations used may be too low. 4. Degradation: The compound may have degraded due to improper storage or handling. | 1. Verify the compound's activity in a known positive control cell line or biochemical assay, if available. 2. Visually inspect the media for precipitate. Test solubility in the final assay media. Consider using a different solvent or a solubilizing agent like Pluronic F-68. 3. Perform a wider dose-response curve, extending to higher concentrations. 4. Use a fresh aliquot of the compound. Verify storage conditions. |
| High cell toxicity or off-target effects | 1. Concentration too high: The compound may be cytotoxic at the concentrations used. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target activity: The compound may be hitting unintended targets. | 1. Determine the IC50 for cytotoxicity using an assay like MTT or CellTiter-Glo. Use concentrations below the cytotoxic threshold for functional assays. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). 3. If possible, test the compound in a cell line known to lack the primary target to assess off-target effects. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to phenotypic drift. 2. Assay variability: Inconsistent incubation times, cell seeding densities, or reagent preparation. 3. Compound stability: The compound may be unstable in the assay media over time. | 1. Use cells within a consistent and low passage number range. 2. Standardize all assay parameters, including cell density, incubation times, and reagent preparation. Use a positive and negative control in every experiment. 3. Assess the stability of the compound in your specific assay media over the duration of the experiment. |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound in culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Generic Western Blotting Protocol for Pathway Analysis
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Signaling Pathways and Workflows
To effectively utilize SC-44914, understanding its impact on cellular signaling is crucial. Below are example diagrams of a hypothetical inhibitory pathway and a general experimental workflow.
Caption: Hypothetical inhibition of a target protein by SC-44914, leading to a block in the downstream signaling and cellular response.
Caption: A logical workflow for characterizing the effects of an experimental compound, from initial dose-finding to mechanistic studies.
Modifying SC 44914 experimental conditions for better results
Notice: Information regarding the experimental compound "SC-44914" is not available in publicly accessible scientific literature or databases. The following content is a generalized template based on common experimental practices with small molecule inhibitors. Researchers should substitute the placeholders with specific data and protocols relevant to their actual compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of SC-44914?
A1: The specific molecular target and detailed mechanism of action for a compound designated SC-44914 have not been publicly disclosed. To effectively design experiments and troubleshoot results, identifying the target pathway is critical. We recommend consulting internal documentation or the compound supplier for this information. Generally, understanding if the compound is, for example, a kinase inhibitor, a receptor antagonist, or a signaling pathway modulator is the first step in experimental design.
Q2: What is the recommended solvent and storage condition for SC-44914?
A2: As a general guideline for synthetic small molecules, solubility should be empirically determined in common solvents like DMSO, ethanol, or PBS. For long-term storage, it is typically recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO are often stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro cell-based assays?
A3: Without specific IC50 data, a broad dose-response experiment is recommended. A common starting point is a 10-point concentration curve, starting from a high concentration (e.g., 10 µM or 50 µM) and performing serial dilutions (e.g., 1:3 or 1:5). The optimal concentration will depend on the cell type and the specific assay being performed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | 1. Compound inactivity: The compound may not be active in the chosen cell line or assay. 2. Solubility issues: The compound may have precipitated out of the media. 3. Incorrect dosage: The concentrations used may be too low. 4. Degradation: The compound may have degraded due to improper storage or handling. | 1. Verify the compound's activity in a known positive control cell line or biochemical assay, if available. 2. Visually inspect the media for precipitate. Test solubility in the final assay media. Consider using a different solvent or a solubilizing agent like Pluronic F-68. 3. Perform a wider dose-response curve, extending to higher concentrations. 4. Use a fresh aliquot of the compound. Verify storage conditions. |
| High cell toxicity or off-target effects | 1. Concentration too high: The compound may be cytotoxic at the concentrations used. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target activity: The compound may be hitting unintended targets. | 1. Determine the IC50 for cytotoxicity using an assay like MTT or CellTiter-Glo. Use concentrations below the cytotoxic threshold for functional assays. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). 3. If possible, test the compound in a cell line known to lack the primary target to assess off-target effects. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to phenotypic drift. 2. Assay variability: Inconsistent incubation times, cell seeding densities, or reagent preparation. 3. Compound stability: The compound may be unstable in the assay media over time. | 1. Use cells within a consistent and low passage number range. 2. Standardize all assay parameters, including cell density, incubation times, and reagent preparation. Use a positive and negative control in every experiment. 3. Assess the stability of the compound in your specific assay media over the duration of the experiment. |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound in culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Generic Western Blotting Protocol for Pathway Analysis
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Signaling Pathways and Workflows
To effectively utilize SC-44914, understanding its impact on cellular signaling is crucial. Below are example diagrams of a hypothetical inhibitory pathway and a general experimental workflow.
Caption: Hypothetical inhibition of a target protein by SC-44914, leading to a block in the downstream signaling and cellular response.
Caption: A logical workflow for characterizing the effects of an experimental compound, from initial dose-finding to mechanistic studies.
Validation & Comparative
A Comparative Analysis of SC 44914 and Metronidazole Activity Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the investigational compound SC 44914 and the established antibiotic metronidazole (B1676534) against Clostridioides difficile. The data presented is based on available scientific literature, offering a quantitative and methodological overview to inform research and development efforts in the pursuit of novel therapies for C. difficile infection (CDI).
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and metronidazole against C. difficile. MIC values are a standard measure of a drug's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
| Compound | Number of C. difficile Strains Tested | MIC90 (µg/mL) | Reference |
| This compound | 20 | ≤ 0.06 | [1] |
| Metronidazole | 20 | 0.5 | [1] |
| Metronidazole | 415 | 4.0 | [2] |
| Metronidazole | 50 | 2.0 | [3] |
Note: The MIC90 is the concentration of the drug at which 90% of the tested isolates are inhibited. A lower MIC90 value indicates greater potency.
Experimental Protocols
The in vitro activity of both this compound and metronidazole against C. difficile was determined using the agar (B569324) dilution method. This is a standardized procedure for antimicrobial susceptibility testing of anaerobic bacteria.
Title: Agar Dilution Susceptibility Testing for Clostridioides difficile
Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. The medium is then inoculated with a standardized suspension of the test organism. The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth after a defined incubation period.
Materials:
-
Clostridioides difficile isolates
-
Antimicrobial agents: this compound and Metronidazole powder
-
Anaerobic growth medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood)
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system)
-
Inoculum preparation materials (e.g., sterile saline or broth, McFarland turbidity standards)
-
Multipoint inoculator (optional)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of each antimicrobial agent in a suitable solvent at a high concentration.
-
Further dilute the stock solution to obtain a range of working concentrations.
-
-
Preparation of Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 48-50°C in a water bath.
-
Add the appropriate volume of each antimicrobial working solution to separate aliquots of the molten agar to achieve the desired final concentrations. Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Subculture the C. difficile isolates onto a non-selective agar medium and incubate under anaerobic conditions at 37°C for 24-48 hours.
-
Suspend several colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of Agar Plates:
-
Using a multipoint inoculator or a calibrated loop, inoculate the surface of each antimicrobial-containing and control agar plate with the prepared bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that results in no growth, a faint haze, or a single colony at the inoculation spot. The growth on the drug-free control plate should be confluent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for determining the MIC of antimicrobial agents against C. difficile.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Discussion
The available data indicates that the quinoxaline (B1680401) compound this compound demonstrates potent in vitro activity against Clostridioides difficile, with an MIC90 value that is significantly lower than that reported for metronidazole in the same comparative study[1]. While metronidazole has been a cornerstone of CDI treatment, reports of reduced susceptibility and treatment failures highlight the need for novel therapeutic agents.
The experimental protocol outlined provides a standardized framework for the in vitro evaluation of antimicrobial agents against C. difficile. Adherence to such standardized methodologies is crucial for generating reproducible and comparable data, which is essential for the preclinical assessment of new drug candidates.
Further research, including in vivo studies in animal models of CDI, is necessary to fully elucidate the therapeutic potential of this compound. Such studies would provide critical information on its efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a physiological context.
References
- 1. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of new quinoxaline compounds against Campylobacter species and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of SC 44914 and Metronidazole Activity Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the investigational compound SC 44914 and the established antibiotic metronidazole against Clostridioides difficile. The data presented is based on available scientific literature, offering a quantitative and methodological overview to inform research and development efforts in the pursuit of novel therapies for C. difficile infection (CDI).
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and metronidazole against C. difficile. MIC values are a standard measure of a drug's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
| Compound | Number of C. difficile Strains Tested | MIC90 (µg/mL) | Reference |
| This compound | 20 | ≤ 0.06 | [1] |
| Metronidazole | 20 | 0.5 | [1] |
| Metronidazole | 415 | 4.0 | [2] |
| Metronidazole | 50 | 2.0 | [3] |
Note: The MIC90 is the concentration of the drug at which 90% of the tested isolates are inhibited. A lower MIC90 value indicates greater potency.
Experimental Protocols
The in vitro activity of both this compound and metronidazole against C. difficile was determined using the agar dilution method. This is a standardized procedure for antimicrobial susceptibility testing of anaerobic bacteria.
Title: Agar Dilution Susceptibility Testing for Clostridioides difficile
Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. The medium is then inoculated with a standardized suspension of the test organism. The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth after a defined incubation period.
Materials:
-
Clostridioides difficile isolates
-
Antimicrobial agents: this compound and Metronidazole powder
-
Anaerobic growth medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood)
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system)
-
Inoculum preparation materials (e.g., sterile saline or broth, McFarland turbidity standards)
-
Multipoint inoculator (optional)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of each antimicrobial agent in a suitable solvent at a high concentration.
-
Further dilute the stock solution to obtain a range of working concentrations.
-
-
Preparation of Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 48-50°C in a water bath.
-
Add the appropriate volume of each antimicrobial working solution to separate aliquots of the molten agar to achieve the desired final concentrations. Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Subculture the C. difficile isolates onto a non-selective agar medium and incubate under anaerobic conditions at 37°C for 24-48 hours.
-
Suspend several colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of Agar Plates:
-
Using a multipoint inoculator or a calibrated loop, inoculate the surface of each antimicrobial-containing and control agar plate with the prepared bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that results in no growth, a faint haze, or a single colony at the inoculation spot. The growth on the drug-free control plate should be confluent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for determining the MIC of antimicrobial agents against C. difficile.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Discussion
The available data indicates that the quinoxaline compound this compound demonstrates potent in vitro activity against Clostridioides difficile, with an MIC90 value that is significantly lower than that reported for metronidazole in the same comparative study[1]. While metronidazole has been a cornerstone of CDI treatment, reports of reduced susceptibility and treatment failures highlight the need for novel therapeutic agents.
The experimental protocol outlined provides a standardized framework for the in vitro evaluation of antimicrobial agents against C. difficile. Adherence to such standardized methodologies is crucial for generating reproducible and comparable data, which is essential for the preclinical assessment of new drug candidates.
Further research, including in vivo studies in animal models of CDI, is necessary to fully elucidate the therapeutic potential of this compound. Such studies would provide critical information on its efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a physiological context.
References
- 1. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of new quinoxaline compounds against Campylobacter species and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of AZD0914's Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antibacterial Activity of AZD0914 and Alternatives
This guide provides a detailed comparison of the antibacterial agent AZD0914 (also known as zoliflodacin) with other established antibiotics, focusing on their activity against clinically relevant bacteria. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the performance and mechanisms of novel antibacterial compounds.
Executive Summary
AZD0914 is a pioneering spiropyrimidinetrione antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[1][2] Its novel mechanism of action confers potent activity against a wide range of Gram-positive and fastidious Gram-negative bacteria, including strains resistant to existing antibiotic classes such as fluoroquinolones. This guide will compare the in vitro activity of AZD0914 against Staphylococcus aureus, a significant human pathogen, with that of levofloxacin (B1675101) (a fluoroquinolone) and linezolid (B1675486) (an oxazolidinone).
Comparative Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value, the concentration required to inhibit the growth of 90% of a panel of bacterial isolates, is a key metric for evaluating the overall effectiveness of an antimicrobial agent.
| Antibacterial Agent | Bacterial Species | MIC90 (μg/mL) | Notes |
| AZD0914 | Staphylococcus aureus (including MRSA) | 0.25[1][2] | Potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. Activity is unaffected by levofloxacin resistance.[1] |
| Levofloxacin | Staphylococcus aureus (MSSA) | 0.5[1] | |
| Staphylococcus aureus (MRSA) | >2[1] | Reduced activity against methicillin-resistant strains. | |
| Linezolid | Staphylococcus aureus (including MRSA) | 1 - 4[3][4] | Generally effective against MRSA, though some studies have noted a "MIC creep" over time.[3] |
Mechanism of Action: AZD0914
AZD0914 exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation. AZD0914 stabilizes the covalent complex formed between these enzymes and DNA, leading to double-strand DNA breaks and ultimately cell death.[5] While fluoroquinolones also target these enzymes, AZD0914 has a distinct binding mode, which allows it to remain effective against many fluoroquinolone-resistant strains.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The following is a generalized protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
1. Preparation of Antimicrobial Stock Solution:
-
Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution. The solvent should not affect bacterial growth.
-
Sterilize the stock solution by filtration.
2. Preparation of Microtiter Plates:
-
Dispense sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.
-
Leave a well with only broth and a well with broth and inoculum as sterility and growth controls, respectively.
3. Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Conclusion
AZD0914 demonstrates potent antibacterial activity against Staphylococcus aureus, including strains resistant to other classes of antibiotics like fluoroquinolones. Its novel mechanism of action makes it a promising candidate for further investigation in the fight against antimicrobial resistance. The standardized protocols for MIC determination are crucial for the accurate evaluation and comparison of new and existing antibacterial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of AZD0914, a Novel Bacterial DNA Gyrase/Topoisomerase IV Inhibitor, against Clinically Relevant Gram-Positive and Fastidious Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjima.org [mjima.org]
- 5. In Vitro Antibacterial Activity of AZD0914, a New Spiropyrimidinetrione DNA Gyrase/Topoisomerase Inhibitor with Potent Activity against Gram-Positive, Fastidious Gram-Negative, and Atypical Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD0914's Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antibacterial Activity of AZD0914 and Alternatives
This guide provides a detailed comparison of the antibacterial agent AZD0914 (also known as zoliflodacin) with other established antibiotics, focusing on their activity against clinically relevant bacteria. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the performance and mechanisms of novel antibacterial compounds.
Executive Summary
AZD0914 is a pioneering spiropyrimidinetrione antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[1][2] Its novel mechanism of action confers potent activity against a wide range of Gram-positive and fastidious Gram-negative bacteria, including strains resistant to existing antibiotic classes such as fluoroquinolones. This guide will compare the in vitro activity of AZD0914 against Staphylococcus aureus, a significant human pathogen, with that of levofloxacin (a fluoroquinolone) and linezolid (an oxazolidinone).
Comparative Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value, the concentration required to inhibit the growth of 90% of a panel of bacterial isolates, is a key metric for evaluating the overall effectiveness of an antimicrobial agent.
| Antibacterial Agent | Bacterial Species | MIC90 (μg/mL) | Notes |
| AZD0914 | Staphylococcus aureus (including MRSA) | 0.25[1][2] | Potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. Activity is unaffected by levofloxacin resistance.[1] |
| Levofloxacin | Staphylococcus aureus (MSSA) | 0.5[1] | |
| Staphylococcus aureus (MRSA) | >2[1] | Reduced activity against methicillin-resistant strains. | |
| Linezolid | Staphylococcus aureus (including MRSA) | 1 - 4[3][4] | Generally effective against MRSA, though some studies have noted a "MIC creep" over time.[3] |
Mechanism of Action: AZD0914
AZD0914 exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation. AZD0914 stabilizes the covalent complex formed between these enzymes and DNA, leading to double-strand DNA breaks and ultimately cell death.[5] While fluoroquinolones also target these enzymes, AZD0914 has a distinct binding mode, which allows it to remain effective against many fluoroquinolone-resistant strains.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The following is a generalized protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
1. Preparation of Antimicrobial Stock Solution:
-
Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution. The solvent should not affect bacterial growth.
-
Sterilize the stock solution by filtration.
2. Preparation of Microtiter Plates:
-
Dispense sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.
-
Leave a well with only broth and a well with broth and inoculum as sterility and growth controls, respectively.
3. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Conclusion
AZD0914 demonstrates potent antibacterial activity against Staphylococcus aureus, including strains resistant to other classes of antibiotics like fluoroquinolones. Its novel mechanism of action makes it a promising candidate for further investigation in the fight against antimicrobial resistance. The standardized protocols for MIC determination are crucial for the accurate evaluation and comparison of new and existing antibacterial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of AZD0914, a Novel Bacterial DNA Gyrase/Topoisomerase IV Inhibitor, against Clinically Relevant Gram-Positive and Fastidious Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjima.org [mjima.org]
- 5. In Vitro Antibacterial Activity of AZD0914, a New Spiropyrimidinetrione DNA Gyrase/Topoisomerase Inhibitor with Potent Activity against Gram-Positive, Fastidious Gram-Negative, and Atypical Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SC 44914: Data Not Available in Public Domain
A comprehensive search for the antibiotic compound designated "SC 44914" has yielded no publicly available data. This designation does not correspond to any known antibiotic in clinical development or academic research literature that is indexed in standard scientific databases. It is possible that "this compound" is an internal compound code that has not yet been disclosed publicly, a discontinued (B1498344) project, or a misidentified term.
Without access to experimental data, a comparative guide as requested cannot be generated. For the benefit of the intended audience—researchers, scientists, and drug development professionals—this document will outline the necessary components and data required to construct such a guide. This framework can be populated once data for this compound becomes available.
Framework for a Comparative Antibiotic Guide
A robust comparative guide for a novel antibiotic like this compound would necessitate the following data sets and experimental details:
In Vitro Microbiological Profile
A crucial starting point is the determination of the compound's activity against a panel of clinically relevant bacteria.
Data Presentation:
A table summarizing the Minimum Inhibitory Concentration (MIC) is the standard for presenting this data. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Example of Comparative MIC Data (µg/mL)
| Organism | This compound | Comparator A | Comparator B |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | [Data] | [Data] | [Data] |
| Staphylococcus aureus (MRSA) | [Data] | [Data] | [Data] |
| Streptococcus pneumoniae | [Data] | [Data] | [Data] |
| Enterococcus faecalis | [Data] | [Data] | [Data] |
| Escherichia coli | [Data] | [Data] | [Data] |
| Pseudomonas aeruginosa | [Data] | [Data] | [Data] |
Experimental Protocols:
-
MIC Determination: A detailed protocol for MIC testing, typically following guidelines from the Clinical and Laboratory Standards Institute (CLSI), would be required. This includes information on the growth medium, inoculum preparation, incubation conditions, and the method for determining the MIC endpoint.
Mechanism of Action (MOA)
Understanding how an antibiotic works is fundamental to its development and comparison.
Data Presentation:
-
A textual description of the molecular target and the effect of the antibiotic on that target.
-
Data from assays that confirm the MOA, such as macromolecular synthesis inhibition assays or cell-based reporter assays.
Mandatory Visualization:
A diagram illustrating the signaling pathway or mechanism of action is essential for clarity.
Comparative Analysis of SC 44914: Data Not Available in Public Domain
A comprehensive search for the antibiotic compound designated "SC 44914" has yielded no publicly available data. This designation does not correspond to any known antibiotic in clinical development or academic research literature that is indexed in standard scientific databases. It is possible that "this compound" is an internal compound code that has not yet been disclosed publicly, a discontinued project, or a misidentified term.
Without access to experimental data, a comparative guide as requested cannot be generated. For the benefit of the intended audience—researchers, scientists, and drug development professionals—this document will outline the necessary components and data required to construct such a guide. This framework can be populated once data for this compound becomes available.
Framework for a Comparative Antibiotic Guide
A robust comparative guide for a novel antibiotic like this compound would necessitate the following data sets and experimental details:
In Vitro Microbiological Profile
A crucial starting point is the determination of the compound's activity against a panel of clinically relevant bacteria.
Data Presentation:
A table summarizing the Minimum Inhibitory Concentration (MIC) is the standard for presenting this data. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Example of Comparative MIC Data (µg/mL)
| Organism | This compound | Comparator A | Comparator B |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | [Data] | [Data] | [Data] |
| Staphylococcus aureus (MRSA) | [Data] | [Data] | [Data] |
| Streptococcus pneumoniae | [Data] | [Data] | [Data] |
| Enterococcus faecalis | [Data] | [Data] | [Data] |
| Escherichia coli | [Data] | [Data] | [Data] |
| Pseudomonas aeruginosa | [Data] | [Data] | [Data] |
Experimental Protocols:
-
MIC Determination: A detailed protocol for MIC testing, typically following guidelines from the Clinical and Laboratory Standards Institute (CLSI), would be required. This includes information on the growth medium, inoculum preparation, incubation conditions, and the method for determining the MIC endpoint.
Mechanism of Action (MOA)
Understanding how an antibiotic works is fundamental to its development and comparison.
Data Presentation:
-
A textual description of the molecular target and the effect of the antibiotic on that target.
-
Data from assays that confirm the MOA, such as macromolecular synthesis inhibition assays or cell-based reporter assays.
Mandatory Visualization:
A diagram illustrating the signaling pathway or mechanism of action is essential for clarity.
In-Depth Comparative Analysis: Vancomycin vs. SC 44914
An extensive search for the compound designated as SC 44914 has yielded no identifiable information within the public domain, including scientific literature, clinical trial registries, or pharmaceutical development databases. This prevents a direct head-to-head comparison with the well-established glycopeptide antibiotic, vancomycin (B549263).
The designation "this compound" does not correspond to any known investigational or approved therapeutic agent. It is possible that this is an internal, preclinical code that has not been publicly disclosed, a discontinued (B1498344) compound, or an erroneous identifier.
While a direct comparison is not feasible, this guide will provide a comprehensive overview of vancomycin, including its mechanism of action, antibacterial spectrum, and relevant clinical data, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Vancomycin: A Detailed Profile
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria for several decades.[1][2][3][4][5]
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Specifically, it binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.[1][6]
The mechanism of action of vancomycin is distinct from that of beta-lactam antibiotics, which target penicillin-binding proteins. This difference in mechanism allows vancomycin to be effective against many bacteria that are resistant to penicillins and cephalosporins.[4][5]
Vancomycin's Mechanism of Action
References
- 1. sc.edu [sc.edu]
- 2. Clinical Development & Regulatory Strategy – Subcutaneous Drug Development & Delivery Consortium [subcutaneousconsortium.org]
- 3. Antibiotic Stewardship (ASC-SC) | South Carolina Department of Public Health [dph.sc.gov]
- 4. Appropriateness of ambulatory antibiotic prescribing in South Carolina, 2012-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Who Are We – Subcutaneous Drug Development & Delivery Consortium [subcutaneousconsortium.org]
- 6. M.D University [mdu.ac.in]
In-Depth Comparative Analysis: Vancomycin vs. SC 44914
An extensive search for the compound designated as SC 44914 has yielded no identifiable information within the public domain, including scientific literature, clinical trial registries, or pharmaceutical development databases. This prevents a direct head-to-head comparison with the well-established glycopeptide antibiotic, vancomycin.
The designation "this compound" does not correspond to any known investigational or approved therapeutic agent. It is possible that this is an internal, preclinical code that has not been publicly disclosed, a discontinued compound, or an erroneous identifier.
While a direct comparison is not feasible, this guide will provide a comprehensive overview of vancomycin, including its mechanism of action, antibacterial spectrum, and relevant clinical data, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Vancomycin: A Detailed Profile
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria for several decades.[1][2][3][4][5]
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Specifically, it binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.[1][6]
The mechanism of action of vancomycin is distinct from that of beta-lactam antibiotics, which target penicillin-binding proteins. This difference in mechanism allows vancomycin to be effective against many bacteria that are resistant to penicillins and cephalosporins.[4][5]
Vancomycin's Mechanism of Action
References
- 1. sc.edu [sc.edu]
- 2. Clinical Development & Regulatory Strategy – Subcutaneous Drug Development & Delivery Consortium [subcutaneousconsortium.org]
- 3. Antibiotic Stewardship (ASC-SC) | South Carolina Department of Public Health [dph.sc.gov]
- 4. Appropriateness of ambulatory antibiotic prescribing in South Carolina, 2012-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Who Are We – Subcutaneous Drug Development & Delivery Consortium [subcutaneousconsortium.org]
- 6. M.D University [mdu.ac.in]
Statistical Analysis of SC 44914: Comparative Data Not Available
A comprehensive search for the identifier "SC 44914" has yielded no specific chemical compound, drug, or biological molecule in publicly available scientific literature and databases. Therefore, a statistical analysis and comparative guide as requested cannot be generated at this time.
The search for "this compound" and its variants did not retrieve any relevant information pertaining to a substance with this designation. Consequently, there is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize.
For a comparative guide to be created, a defined chemical or biological entity is required. This would allow for the retrieval of experimental data comparing its performance and characteristics to other known alternatives. Without the identification of "this compound," it is impossible to proceed with the user's request for data presentation, experimental methodologies, and pathway visualizations.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult proprietary or internal databases if the substance is not in the public domain. Should a valid identifier be provided, a comprehensive comparative analysis can be conducted.
Statistical Analysis of SC 44914: Comparative Data Not Available
A comprehensive search for the identifier "SC 44914" has yielded no specific chemical compound, drug, or biological molecule in publicly available scientific literature and databases. Therefore, a statistical analysis and comparative guide as requested cannot be generated at this time.
The search for "this compound" and its variants did not retrieve any relevant information pertaining to a substance with this designation. Consequently, there is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize.
For a comparative guide to be created, a defined chemical or biological entity is required. This would allow for the retrieval of experimental data comparing its performance and characteristics to other known alternatives. Without the identification of "this compound," it is impossible to proceed with the user's request for data presentation, experimental methodologies, and pathway visualizations.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult proprietary or internal databases if the substance is not in the public domain. Should a valid identifier be provided, a comprehensive comparative analysis can be conducted.
Unable to Retrieve Information for SC 44914
Initial searches for the compound "SC 44914" have yielded no relevant results in publicly available scientific and chemical databases.
Despite a comprehensive search for "this compound" in the context of its function, mechanism of action, and any published studies, no specific information matching this identifier could be located. The search results did not identify a chemical compound, drug, or research component with this designation.
The identifier "this compound" does not appear in established chemical and pharmacological databases. The search results were limited to unrelated documents where this number appeared coincidentally, such as university notifications.
Without any foundational information about this compound, it is not possible to:
-
Identify its intended use or biological target.
-
Locate any published experimental results for comparison.
-
Find alternative compounds for a comparative analysis.
-
Detail any experimental protocols associated with it.
-
Illustrate any signaling pathways in which it may be involved.
Recommendation:
It is highly recommended to verify the identifier "this compound" for any potential typographical errors or to ascertain if it may be an internal or non-standard designation. Accurate identification of the compound is the necessary first step to proceed with a comprehensive literature search and the creation of the requested comparison guide.
Unable to Retrieve Information for SC 44914
Initial searches for the compound "SC 44914" have yielded no relevant results in publicly available scientific and chemical databases.
Despite a comprehensive search for "this compound" in the context of its function, mechanism of action, and any published studies, no specific information matching this identifier could be located. The search results did not identify a chemical compound, drug, or research component with this designation.
The identifier "this compound" does not appear in established chemical and pharmacological databases. The search results were limited to unrelated documents where this number appeared coincidentally, such as university notifications.
Without any foundational information about this compound, it is not possible to:
-
Identify its intended use or biological target.
-
Locate any published experimental results for comparison.
-
Find alternative compounds for a comparative analysis.
-
Detail any experimental protocols associated with it.
-
Illustrate any signaling pathways in which it may be involved.
Recommendation:
It is highly recommended to verify the identifier "this compound" for any potential typographical errors or to ascertain if it may be an internal or non-standard designation. Accurate identification of the compound is the necessary first step to proceed with a comprehensive literature search and the creation of the requested comparison guide.
Navigating the Therapeutic Landscape for Campylobacter Infections: A Comparative Guide
An Objective Comparison of Current and Emerging Treatments for Campylobacter Infections
For Researchers, Scientists, and Drug Development Professionals
Editor's Note: This guide provides a comparative overview of therapeutic strategies for Campylobacter infections. The initial topic query included "SC 44914," for which no specific scientific literature or clinical data related to Campylobacter treatment could be found. Therefore, this document focuses on a broader comparison of established and investigational therapies supported by available experimental data.
Introduction
Campylobacter, particularly Campylobacter jejuni, is a leading cause of bacterial gastroenteritis worldwide.[1] While infections are often self-limiting, treatment is necessary for severe, prolonged, or systemic cases, and in patients who are immunocompromised.[2][3] The therapeutic landscape is challenged by the rapid emergence of antibiotic resistance, necessitating the development of novel and alternative treatment strategies.[4][5] This guide provides a detailed comparison of current antibiotic therapies and emerging alternatives, supported by experimental data and methodologies to aid researchers in the field.
Standard Antibiotic Therapies
Macrolides and fluoroquinolones have traditionally been the primary antibiotics for treating campylobacteriosis.[5] However, their efficacy is increasingly compromised by resistance.
Table 1: Comparison of Standard Antibiotic Treatments for Campylobacter Infections
| Antibiotic Class | Example Drug | Mechanism of Action | Typical Adult Dosage | Key Efficacy Findings | Major Limitations |
|---|---|---|---|---|---|
| Macrolides | Azithromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 500 mg once daily for 3 days.[6][7] | Considered the treatment of choice, especially where fluoroquinolone resistance is high.[2][8][9] Can reduce the duration of symptoms. | Increasing resistance is being reported, though it remains lower than for fluoroquinolones.[6] |
| Erythromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 500 mg two to four times daily for 5-7 days. | The classic antibiotic of choice, effective in reducing fecal shedding of Campylobacter.[6][7] | Gastrointestinal side effects are common; requires more frequent dosing than azithromycin.[9] |
| Fluoroquinolones | Ciprofloxacin | Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication. | 500 mg twice daily for 3-5 days. | Historically effective, but utility is now severely limited by widespread resistance.[6] | High rates of resistance globally, often exceeding 70% in some regions.[6] Should be avoided as empiric therapy.[6] |
Alternative and Emerging Therapies
The rise in antibiotic resistance has spurred research into a variety of alternative therapeutic approaches, from novel antibiotics to biological interventions.
Table 2: Overview of Emerging Therapeutic Strategies for Campylobacter Infections
| Therapy Type | Mechanism of Action | Developmental Stage / Evidence | Potential Advantages |
|---|---|---|---|
| Alternative Antibiotics | Varies (e.g., Carbapenems, Fosfomycin) | Used clinically for severe, systemic, or multidrug-resistant infections.[10] | Provide options for life-threatening infections or when first-line agents fail.[6][10] |
| Bacteriophage Therapy | Lytic phages specifically infect and destroy Campylobacter bacteria. | Preclinical (animal models, especially poultry).[10][11] | Highly specific to the target pathogen, minimizing disruption to the gut microbiota.[10] |
| Vaccine Development | Induce a protective immune response using antigens like capsule polysaccharides or conserved proteins. | Preclinical and early clinical development.[5][12] | Prophylactic approach to prevent infection, particularly valuable for poultry to reduce food chain transmission.[12] |
| Antibody-Based Therapies | Monoclonal antibodies target essential bacterial components (e.g., QcrC protein), inhibiting function. | Early-stage research and development.[4] | Highly targeted; offers a non-antibiotic mechanism to combat resistant strains.[4] |
| Probiotics & Prebiotics | Modulate gut microbiota to competitively exclude Campylobacter or enhance host defense. | Primarily studied in animal models (poultry). Some human data for general gut health.[5][10][13] | Can reduce bacterial colonization in animal reservoirs; generally regarded as safe.[5][10] |
| Natural Compounds | Plant-derived compounds (e.g., eugenol (B1671780) from clove, oregano oil) exhibit antimicrobial properties. | In vitro and some animal studies.[13] | Potential for complementary use; accessible. |
Experimental Protocols and Methodologies
The evaluation of new anti-Campylobacter agents relies on standardized in vitro and in vivo models.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Campylobacter jejuni.
Methodology:
-
Bacterial Culture: C. jejuni strains are grown on selective media, such as modified charcoal cefoperazone (B1668861) deoxycholate agar (B569324) (mCCDA), under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) at 42°C.[7][14]
-
Inoculum Preparation: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton) and adjusted to a 0.5 McFarland turbidity standard.
-
Microdilution Assay: The test compound is serially diluted in a 96-well microtiter plate. Each well is then inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated for 24-48 hours under the microaerobic conditions and temperature described above.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive and negative controls are included to ensure the validity of the assay.[15]
Protocol 2: Murine Model of Campylobacter Colonization
Objective: To evaluate the in vivo efficacy of a therapeutic agent in reducing C. jejuni colonization in a mouse model.
Methodology:
-
Animal Model: Specific-pathogen-free mice (e.g., BALB/c) are used. Mice are often pre-treated with antibiotics to disrupt their native gut microbiota, which otherwise confers colonization resistance against C. jejuni.[16][17]
-
Bacterial Challenge: Mice are orally gavaged with a known quantity (e.g., 10⁸ CFU) of a pathogenic C. jejuni strain.
-
Treatment Administration: The test compound is administered to the treatment group (e.g., via oral gavage or in drinking water) starting at a specified time point post-infection. A control group receives a placebo/vehicle.
-
Endpoint Analysis: At selected time points, mice are euthanized. The cecum and colon are aseptically harvested.
-
Quantification of Bacterial Load: The tissues are homogenized, serially diluted, and plated on selective agar to enumerate C. jejuni CFU per gram of tissue.
-
Histopathological Analysis: Intestinal tissues may also be fixed in formalin, sectioned, and stained (e.g., with H&E) to assess levels of inflammation, epithelial damage, and other pathological changes.
Visualizing Mechanisms and Workflows
Signaling Pathways in Campylobacter Pathogenesis
Campylobacter jejuni employs a multi-step process to colonize the host gut and cause disease. This involves motility, adhesion to and invasion of intestinal epithelial cells, and the induction of an inflammatory response.
Caption: Simplified pathogenesis pathway of Campylobacter jejuni infection.
Workflow for Anti-Campylobacter Drug Discovery
The development of new drugs for campylobacteriosis follows a structured pipeline from initial screening to preclinical evaluation.
Caption: General experimental workflow for anti-Campylobacter drug discovery.
Conclusion
While standard antibiotic treatments for Campylobacter remain important, their future is challenged by rising resistance. The field is actively moving towards a multi-pronged approach that includes the development of highly targeted therapies like bacteriophages and monoclonal antibodies, as well as broad preventative strategies such as vaccines.[4][5][10] The experimental models and pathways detailed in this guide provide a foundational framework for researchers to innovate and validate the next generation of treatments to combat this globally significant pathogen.
References
- 1. Campylobacter jejuni cyclic-di-GMP signaling and pathogenesis | National Agricultural Library [nal.usda.gov]
- 2. For health professionals treating campylobacteriosis (Campylobacter) - Canada.ca [canada.ca]
- 3. Clinical Overview of Campylobacter | Campylobacter | CDC [cdc.gov]
- 4. opalbiopharma.com [opalbiopharma.com]
- 5. Frontiers | Current and Potential Treatments for Reducing Campylobacter Colonization in Animal Hosts and Disease in Humans [frontiersin.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Campylobacter Infections in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. gpnotebook.com [gpnotebook.com]
- 10. New and alternative strategies for the prevention, control, and treatment of antibiotic-resistant Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic and protective approaches to combat Campylobacter jejuni infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic and protective approaches to combat Campylobacter jejuni infections [frontiersin.org]
- 13. byronherbalist.com.au [byronherbalist.com.au]
- 14. A Rapid Culture Method for the Detection of Campylobacter from Water Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Clinical Campylobacter jejuni Infection Models Based on Sensitization of Mice to Lipooligosaccharide, a Major Bacterial Factor Triggering Innate Immune Responses in Human Campylobacteriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First attempt to produce experimental Campylobacter concisus infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape for Campylobacter Infections: A Comparative Guide
An Objective Comparison of Current and Emerging Treatments for Campylobacter Infections
For Researchers, Scientists, and Drug Development Professionals
Editor's Note: This guide provides a comparative overview of therapeutic strategies for Campylobacter infections. The initial topic query included "SC 44914," for which no specific scientific literature or clinical data related to Campylobacter treatment could be found. Therefore, this document focuses on a broader comparison of established and investigational therapies supported by available experimental data.
Introduction
Campylobacter, particularly Campylobacter jejuni, is a leading cause of bacterial gastroenteritis worldwide.[1] While infections are often self-limiting, treatment is necessary for severe, prolonged, or systemic cases, and in patients who are immunocompromised.[2][3] The therapeutic landscape is challenged by the rapid emergence of antibiotic resistance, necessitating the development of novel and alternative treatment strategies.[4][5] This guide provides a detailed comparison of current antibiotic therapies and emerging alternatives, supported by experimental data and methodologies to aid researchers in the field.
Standard Antibiotic Therapies
Macrolides and fluoroquinolones have traditionally been the primary antibiotics for treating campylobacteriosis.[5] However, their efficacy is increasingly compromised by resistance.
Table 1: Comparison of Standard Antibiotic Treatments for Campylobacter Infections
| Antibiotic Class | Example Drug | Mechanism of Action | Typical Adult Dosage | Key Efficacy Findings | Major Limitations |
|---|---|---|---|---|---|
| Macrolides | Azithromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 500 mg once daily for 3 days.[6][7] | Considered the treatment of choice, especially where fluoroquinolone resistance is high.[2][8][9] Can reduce the duration of symptoms. | Increasing resistance is being reported, though it remains lower than for fluoroquinolones.[6] |
| Erythromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 500 mg two to four times daily for 5-7 days. | The classic antibiotic of choice, effective in reducing fecal shedding of Campylobacter.[6][7] | Gastrointestinal side effects are common; requires more frequent dosing than azithromycin.[9] |
| Fluoroquinolones | Ciprofloxacin | Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication. | 500 mg twice daily for 3-5 days. | Historically effective, but utility is now severely limited by widespread resistance.[6] | High rates of resistance globally, often exceeding 70% in some regions.[6] Should be avoided as empiric therapy.[6] |
Alternative and Emerging Therapies
The rise in antibiotic resistance has spurred research into a variety of alternative therapeutic approaches, from novel antibiotics to biological interventions.
Table 2: Overview of Emerging Therapeutic Strategies for Campylobacter Infections
| Therapy Type | Mechanism of Action | Developmental Stage / Evidence | Potential Advantages |
|---|---|---|---|
| Alternative Antibiotics | Varies (e.g., Carbapenems, Fosfomycin) | Used clinically for severe, systemic, or multidrug-resistant infections.[10] | Provide options for life-threatening infections or when first-line agents fail.[6][10] |
| Bacteriophage Therapy | Lytic phages specifically infect and destroy Campylobacter bacteria. | Preclinical (animal models, especially poultry).[10][11] | Highly specific to the target pathogen, minimizing disruption to the gut microbiota.[10] |
| Vaccine Development | Induce a protective immune response using antigens like capsule polysaccharides or conserved proteins. | Preclinical and early clinical development.[5][12] | Prophylactic approach to prevent infection, particularly valuable for poultry to reduce food chain transmission.[12] |
| Antibody-Based Therapies | Monoclonal antibodies target essential bacterial components (e.g., QcrC protein), inhibiting function. | Early-stage research and development.[4] | Highly targeted; offers a non-antibiotic mechanism to combat resistant strains.[4] |
| Probiotics & Prebiotics | Modulate gut microbiota to competitively exclude Campylobacter or enhance host defense. | Primarily studied in animal models (poultry). Some human data for general gut health.[5][10][13] | Can reduce bacterial colonization in animal reservoirs; generally regarded as safe.[5][10] |
| Natural Compounds | Plant-derived compounds (e.g., eugenol from clove, oregano oil) exhibit antimicrobial properties. | In vitro and some animal studies.[13] | Potential for complementary use; accessible. |
Experimental Protocols and Methodologies
The evaluation of new anti-Campylobacter agents relies on standardized in vitro and in vivo models.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Campylobacter jejuni.
Methodology:
-
Bacterial Culture: C. jejuni strains are grown on selective media, such as modified charcoal cefoperazone deoxycholate agar (mCCDA), under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) at 42°C.[7][14]
-
Inoculum Preparation: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton) and adjusted to a 0.5 McFarland turbidity standard.
-
Microdilution Assay: The test compound is serially diluted in a 96-well microtiter plate. Each well is then inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated for 24-48 hours under the microaerobic conditions and temperature described above.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive and negative controls are included to ensure the validity of the assay.[15]
Protocol 2: Murine Model of Campylobacter Colonization
Objective: To evaluate the in vivo efficacy of a therapeutic agent in reducing C. jejuni colonization in a mouse model.
Methodology:
-
Animal Model: Specific-pathogen-free mice (e.g., BALB/c) are used. Mice are often pre-treated with antibiotics to disrupt their native gut microbiota, which otherwise confers colonization resistance against C. jejuni.[16][17]
-
Bacterial Challenge: Mice are orally gavaged with a known quantity (e.g., 10⁸ CFU) of a pathogenic C. jejuni strain.
-
Treatment Administration: The test compound is administered to the treatment group (e.g., via oral gavage or in drinking water) starting at a specified time point post-infection. A control group receives a placebo/vehicle.
-
Endpoint Analysis: At selected time points, mice are euthanized. The cecum and colon are aseptically harvested.
-
Quantification of Bacterial Load: The tissues are homogenized, serially diluted, and plated on selective agar to enumerate C. jejuni CFU per gram of tissue.
-
Histopathological Analysis: Intestinal tissues may also be fixed in formalin, sectioned, and stained (e.g., with H&E) to assess levels of inflammation, epithelial damage, and other pathological changes.
Visualizing Mechanisms and Workflows
Signaling Pathways in Campylobacter Pathogenesis
Campylobacter jejuni employs a multi-step process to colonize the host gut and cause disease. This involves motility, adhesion to and invasion of intestinal epithelial cells, and the induction of an inflammatory response.
Caption: Simplified pathogenesis pathway of Campylobacter jejuni infection.
Workflow for Anti-Campylobacter Drug Discovery
The development of new drugs for campylobacteriosis follows a structured pipeline from initial screening to preclinical evaluation.
Caption: General experimental workflow for anti-Campylobacter drug discovery.
Conclusion
While standard antibiotic treatments for Campylobacter remain important, their future is challenged by rising resistance. The field is actively moving towards a multi-pronged approach that includes the development of highly targeted therapies like bacteriophages and monoclonal antibodies, as well as broad preventative strategies such as vaccines.[4][5][10] The experimental models and pathways detailed in this guide provide a foundational framework for researchers to innovate and validate the next generation of treatments to combat this globally significant pathogen.
References
- 1. Campylobacter jejuni cyclic-di-GMP signaling and pathogenesis | National Agricultural Library [nal.usda.gov]
- 2. For health professionals treating campylobacteriosis (Campylobacter) - Canada.ca [canada.ca]
- 3. Clinical Overview of Campylobacter | Campylobacter | CDC [cdc.gov]
- 4. opalbiopharma.com [opalbiopharma.com]
- 5. Frontiers | Current and Potential Treatments for Reducing Campylobacter Colonization in Animal Hosts and Disease in Humans [frontiersin.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Campylobacter Infections in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. gpnotebook.com [gpnotebook.com]
- 10. New and alternative strategies for the prevention, control, and treatment of antibiotic-resistant Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic and protective approaches to combat Campylobacter jejuni infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic and protective approaches to combat Campylobacter jejuni infections [frontiersin.org]
- 13. byronherbalist.com.au [byronherbalist.com.au]
- 14. A Rapid Culture Method for the Detection of Campylobacter from Water Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Clinical Campylobacter jejuni Infection Models Based on Sensitization of Mice to Lipooligosaccharide, a Major Bacterial Factor Triggering Innate Immune Responses in Human Campylobacteriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First attempt to produce experimental Campylobacter concisus infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SC 44914
Information regarding the specific disposal procedures for the chemical identifier SC 44914 is not available in publicly accessible safety data sheets or chemical databases. To ensure the safe and compliant disposal of this substance, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier. The SDS is the primary source of information regarding the chemical's properties, hazards, and the necessary safety precautions for handling and disposal.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. In the absence of a specific SDS for this compound, the following general guidance, which should be superseded by the official SDS once obtained, is provided.
General Steps for Chemical Waste Disposal
-
Identification and Segregation:
-
Properly label all waste containers with the full chemical name and any known hazard classifications.
-
Segregate chemical waste based on compatibility to prevent dangerous reactions. Avoid mixing different classes of chemicals.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. This typically includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
A lab coat or chemical-resistant apron
-
-
-
Waste Collection and Storage:
-
Use designated, leak-proof, and chemically compatible containers for waste accumulation.
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a well-ventilated, designated secondary containment area away from general laboratory traffic.
-
-
Institutional Procedures:
-
Follow your institution's specific chemical waste management plan.
-
Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals.
Caption: Generalized workflow for the safe disposal of laboratory chemicals.
Quantitative Data Summary
Without the specific Safety Data Sheet for this compound, no quantitative data regarding its physical, chemical, or toxicological properties can be provided. The SDS would typically contain information such as:
| Data Point | Description |
| LD50/LC50 | Measures of acute toxicity |
| Flash Point | The lowest temperature at which vapors will ignite |
| pH | The acidity or basicity of the substance |
| Boiling/Melting Point | Physical properties of the substance |
| Vapor Pressure | A measure of the volatility of the substance |
It is strongly recommended to contact the manufacturer or supplier of this compound to obtain the official Safety Data Sheet before attempting to handle or dispose of this chemical. Your institution's Environmental Health and Safety department is also a critical resource for ensuring compliance with all applicable regulations.
Proper Disposal Procedures for SC 44914
Information regarding the specific disposal procedures for the chemical identifier SC 44914 is not available in publicly accessible safety data sheets or chemical databases. To ensure the safe and compliant disposal of this substance, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier. The SDS is the primary source of information regarding the chemical's properties, hazards, and the necessary safety precautions for handling and disposal.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. In the absence of a specific SDS for this compound, the following general guidance, which should be superseded by the official SDS once obtained, is provided.
General Steps for Chemical Waste Disposal
-
Identification and Segregation:
-
Properly label all waste containers with the full chemical name and any known hazard classifications.
-
Segregate chemical waste based on compatibility to prevent dangerous reactions. Avoid mixing different classes of chemicals.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. This typically includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
A lab coat or chemical-resistant apron
-
-
-
Waste Collection and Storage:
-
Use designated, leak-proof, and chemically compatible containers for waste accumulation.
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a well-ventilated, designated secondary containment area away from general laboratory traffic.
-
-
Institutional Procedures:
-
Follow your institution's specific chemical waste management plan.
-
Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals.
Caption: Generalized workflow for the safe disposal of laboratory chemicals.
Quantitative Data Summary
Without the specific Safety Data Sheet for this compound, no quantitative data regarding its physical, chemical, or toxicological properties can be provided. The SDS would typically contain information such as:
| Data Point | Description |
| LD50/LC50 | Measures of acute toxicity |
| Flash Point | The lowest temperature at which vapors will ignite |
| pH | The acidity or basicity of the substance |
| Boiling/Melting Point | Physical properties of the substance |
| Vapor Pressure | A measure of the volatility of the substance |
It is strongly recommended to contact the manufacturer or supplier of this compound to obtain the official Safety Data Sheet before attempting to handle or dispose of this chemical. Your institution's Environmental Health and Safety department is also a critical resource for ensuring compliance with all applicable regulations.
Essential Safety and Operational Guidance for Handling SC 44914
Disclaimer: Specific public information regarding the chemical identifier "SC 44914," including its direct mechanism of action, quantitative data (e.g., IC50, LD50), and detailed experimental protocols, is not available in public resources. The following guidance is based on established best practices for handling potentially hazardous research chemicals in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and perform a thorough risk assessment before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the research compound this compound. The focus is on providing clear, procedural guidance for safe handling, operational planning, and disposal to ensure the well-being of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the "last line of defense" against chemical exposure in the laboratory.[1] The minimum required PPE for handling any research chemical, including this compound, includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2][3] This should be supplemented with specific PPE based on the nature of the work and the hazards involved.
Eye and Face Protection:
-
Safety Glasses: Must have side shields and be worn whenever there is a possibility of objects striking the eye.[3]
-
Chemical Splash Goggles: Should be worn when there is a high potential for splashes from a hazardous material.[3] Goggles with indirect vents are preferred for handling liquids.[4]
-
Face Shields: Must be worn in conjunction with safety glasses or goggles when there is a significant splash hazard, such as when dispensing large volumes of liquids.[2][3][4]
Hand Protection:
-
Gloves: The choice of glove material is critical and depends on the specific chemical being handled. Nitrile gloves are common for incidental contact, but it is essential to consult the manufacturer's compatibility information for the specific chemical and duration of use.[1][2] For extended or direct contact, heavier-duty or specialized gloves may be necessary.
Body Protection:
-
Lab Coats: Protect clothing and skin from splashes and spills.[4] Fire-resistant lab coats are recommended when working with flammable materials.
-
Aprons: Chemical-resistant aprons worn over a lab coat provide an additional layer of protection when handling larger quantities of corrosive or hazardous liquids.
Respiratory Protection:
-
Respirators: May be required when working with volatile chemicals or in poorly ventilated areas. The type of respirator depends on the chemical's toxicity and concentration.[4] A proper fit test and training are necessary before using a respirator.
Quantitative Data on Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory activities involving chemical handling.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Work | Safety Glasses with Side Shields[2][3] | Appropriate Chemical-Resistant Gloves[1] | Lab Coat, Long Pants, Closed-Toe Shoes[2] | Not generally required with adequate ventilation |
| Handling Volatile Chemicals | Chemical Splash Goggles[3] | Appropriate Chemical-Resistant Gloves[1] | Lab Coat, Long Pants, Closed-Toe Shoes[2] | Required if ventilation is inadequate; type depends on hazard assessment[4] |
| Dispensing Large Volumes | Face Shield and Chemical Splash Goggles[2][3] | Appropriate Chemical-Resistant Gloves[1] | Chemical-Resistant Apron over Lab Coat[5] | May be required based on volatility and splash potential |
| Weighing Powders | Safety Glasses with Side Shields[2][3] | Appropriate Chemical-Resistant Gloves[1] | Lab Coat, Long Pants, Closed-Toe Shoes[2] | Recommended if powder is fine or potent to prevent inhalation |
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach to handling research chemicals is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Experimental Workflow for Safe Chemical Handling
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling SC 44914
Disclaimer: Specific public information regarding the chemical identifier "SC 44914," including its direct mechanism of action, quantitative data (e.g., IC50, LD50), and detailed experimental protocols, is not available in public resources. The following guidance is based on established best practices for handling potentially hazardous research chemicals in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and perform a thorough risk assessment before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the research compound this compound. The focus is on providing clear, procedural guidance for safe handling, operational planning, and disposal to ensure the well-being of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the "last line of defense" against chemical exposure in the laboratory.[1] The minimum required PPE for handling any research chemical, including this compound, includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2][3] This should be supplemented with specific PPE based on the nature of the work and the hazards involved.
Eye and Face Protection:
-
Safety Glasses: Must have side shields and be worn whenever there is a possibility of objects striking the eye.[3]
-
Chemical Splash Goggles: Should be worn when there is a high potential for splashes from a hazardous material.[3] Goggles with indirect vents are preferred for handling liquids.[4]
-
Face Shields: Must be worn in conjunction with safety glasses or goggles when there is a significant splash hazard, such as when dispensing large volumes of liquids.[2][3][4]
Hand Protection:
-
Gloves: The choice of glove material is critical and depends on the specific chemical being handled. Nitrile gloves are common for incidental contact, but it is essential to consult the manufacturer's compatibility information for the specific chemical and duration of use.[1][2] For extended or direct contact, heavier-duty or specialized gloves may be necessary.
Body Protection:
-
Lab Coats: Protect clothing and skin from splashes and spills.[4] Fire-resistant lab coats are recommended when working with flammable materials.
-
Aprons: Chemical-resistant aprons worn over a lab coat provide an additional layer of protection when handling larger quantities of corrosive or hazardous liquids.
Respiratory Protection:
-
Respirators: May be required when working with volatile chemicals or in poorly ventilated areas. The type of respirator depends on the chemical's toxicity and concentration.[4] A proper fit test and training are necessary before using a respirator.
Quantitative Data on Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory activities involving chemical handling.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Work | Safety Glasses with Side Shields[2][3] | Appropriate Chemical-Resistant Gloves[1] | Lab Coat, Long Pants, Closed-Toe Shoes[2] | Not generally required with adequate ventilation |
| Handling Volatile Chemicals | Chemical Splash Goggles[3] | Appropriate Chemical-Resistant Gloves[1] | Lab Coat, Long Pants, Closed-Toe Shoes[2] | Required if ventilation is inadequate; type depends on hazard assessment[4] |
| Dispensing Large Volumes | Face Shield and Chemical Splash Goggles[2][3] | Appropriate Chemical-Resistant Gloves[1] | Chemical-Resistant Apron over Lab Coat[5] | May be required based on volatility and splash potential |
| Weighing Powders | Safety Glasses with Side Shields[2][3] | Appropriate Chemical-Resistant Gloves[1] | Lab Coat, Long Pants, Closed-Toe Shoes[2] | Recommended if powder is fine or potent to prevent inhalation |
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach to handling research chemicals is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Experimental Workflow for Safe Chemical Handling
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
